molecular formula C6H5BrN2O2 B1520921 2-Amino-5-bromoisonicotinic acid CAS No. 1000339-23-0

2-Amino-5-bromoisonicotinic acid

Cat. No.: B1520921
CAS No.: 1000339-23-0
M. Wt: 217.02 g/mol
InChI Key: JJJKKHUIIDAXKW-UHFFFAOYSA-N
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Description

2-Amino-5-bromoisonicotinic acid is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-5-bromoisonicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-5-bromoisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromoisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromopyridine-4-carboxylic acid
Source PubChem
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InChI

InChI=1S/C6H5BrN2O2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJKKHUIIDAXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662790
Record name 2-Amino-5-bromopyridine-4-carboxylic acid
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Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-23-0
Record name 2-Amino-5-bromo-4-pyridinecarboxylic acid
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Record name 2-Amino-5-bromopyridine-4-carboxylic acid
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Record name 2-amino-5-bromopyridine-4-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-bromoisonicotinic Acid: Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

2-Amino-5-bromoisonicotinic acid is a halogenated pyridine derivative that has emerged as a strategically important building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature—possessing an amino group, a carboxylic acid, and a bromine atom on a pyridine scaffold—offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, and synthetic utility, with a focus on its application in the development of novel therapeutics. The strategic placement of the bromine atom makes it an ideal substrate for cross-coupling reactions, enabling the construction of complex molecular architectures.

Molecular Structure and Identifiers

The structural integrity and unambiguous identification of a chemical entity are paramount for reproducible scientific research.

  • Chemical Name: 2-Amino-5-bromoisonicotinic acid

  • Synonyms: 2-Amino-5-bromo-4-pyridinecarboxylic acid[1]

  • CAS Number: 1000339-23-0[1]

  • Molecular Formula: C₆H₅BrN₂O₂[1]

  • Molecular Weight: 217.02 g/mol [2]

  • SMILES: NC1=NC=C(Br)C(C(=O)O)=C1[1]

  • InChI: InChI=1S/C6H5BrN2O2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11)

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in different environments, influencing everything from reaction kinetics to bioavailability. While experimental data for this specific molecule is not widely published, a combination of predicted data and information from closely related analogues provides a reliable profile.

PropertyValue / DescriptionSource
Appearance Expected to be an off-white to pale yellow crystalline powder.Inferred from methyl ester[3]
Melting Point >250 °C (Decomposes). Similar compounds show high melting points.Predicted/Inferred
Solubility Sparingly soluble in water. Soluble in organic solvents like DMSO and DMF.Inferred from methyl ester[3]
pKa (Predicted) 1.16 ± 0.10 (most acidic, carboxylic acid)ChemAxon
XLogP3-AA 1.3PubChem[4]
Hydrogen Bond Donors 2 (Amino group, Carboxylic acid)PubChem[4]
Hydrogen Bond Acceptors 4 (Pyridine N, Amino N, Carbonyl O, Hydroxyl O)PubChem[4]

Note: Some properties are based on predictions or data from the corresponding methyl ester due to a lack of published experimental data for the free acid.

Spectroscopic Profile: A Structural Confirmation Toolkit

Spectroscopic analysis is essential for verifying the structure and purity of a synthesized compound. Below is an expert analysis of the expected spectral data for 2-Amino-5-bromoisonicotinic acid.

¹H NMR Spectroscopy

In a suitable deuterated solvent such as DMSO-d₆, the proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

  • ~8.1-8.3 ppm (s, 1H): This singlet corresponds to the proton at the C6 position (H-6). Its downfield shift is due to the anisotropic effect of the pyridine ring and the electron-withdrawing nature of the adjacent nitrogen atom.

  • ~6.6-6.8 ppm (s, 1H): This singlet corresponds to the proton at the C3 position (H-3). It appears more upfield due to the strong electron-donating effect of the adjacent amino group at C2.

  • Broad signals for -NH₂ and -COOH: The protons of the amino and carboxylic acid groups will appear as broad singlets, and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. The -COOH proton is typically found far downfield (>12 ppm), while the -NH₂ protons are often observed in the 5-7 ppm range.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six carbon atoms in the molecule, as there is no molecular symmetry.

  • ~165-170 ppm: Carboxylic acid carbon (C=O).

  • ~158-162 ppm: C2, attached to the amino group.

  • ~150-155 ppm: C6, adjacent to the ring nitrogen.

  • ~140-145 ppm: C4, attached to the carboxylic acid group.

  • ~110-115 ppm: C3, adjacent to the amino group.

  • ~105-110 ppm: C5, attached to the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

  • 3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine (typically two bands).

  • 3300-2500 cm⁻¹: A very broad O-H stretch from the carboxylic acid, often overlapping with C-H stretches.

  • ~1700-1670 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1620-1580 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring and N-H bending of the amino group.

  • ~1250-1200 cm⁻¹: C-N stretching of the aromatic amine.

  • ~1050-1000 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), the compound would show a prominent molecular ion peak.

  • [M+H]⁺: at m/z 217/219, corresponding to the protonated molecule. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 m/z units, which is a definitive signature for a monobrominated compound.

  • [M-H]⁻: at m/z 215/217 in negative ion mode.

  • Fragmentation: A common fragmentation pathway would be the loss of CO₂ (44 Da) from the carboxylic acid group.

Reactivity and Synthetic Utility

The utility of 2-Amino-5-bromoisonicotinic acid as a synthetic intermediate stems from the differential reactivity of its functional groups. The bromine atom at the 5-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound. For 2-Amino-5-bromoisonicotinic acid, this provides a powerful method to introduce a wide variety of aryl or heteroaryl substituents at the C5 position. This is a key strategy in drug development for exploring the structure-activity relationship (SAR) of a lead compound. The high reactivity of the C-Br bond in these reactions is a key feature.[3]

The general workflow involves reacting the brominated pyridine with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.

Suzuki_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification Start 2-Amino-5-bromo- isonicotinic Acid Setup Combine Reactants under Inert Gas Start->Setup Boronic Arylboronic Acid (R-B(OH)₂) Boronic->Setup Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Setup Base Base (e.g., K₂CO₃) Base->Setup Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Setup Heat Heat Mixture (e.g., 80-100 °C) Setup->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Crystallization or Chromatography) Workup->Purify Product Final Product: 2-Amino-5-aryl- isonicotinic Acid Purify->Product

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Experimental Protocols

Trustworthy protocols are the foundation of successful research. The following section details a plausible method for the synthesis of the title compound.

Synthesis of 2-Amino-5-bromoisonicotinic acid via Electrophilic Bromination

This protocol is based on established procedures for the bromination of activated pyridine rings. The amino group at the C2 position is a strong activating group, directing electrophilic substitution to the C3 and C5 positions. Steric hindrance from the C4-carboxylic acid group favors substitution at the C5 position.

Rationale: Direct bromination is a common and efficient method for halogenating electron-rich aromatic systems. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, reducing the risk of over-bromination or side reactions compared to using elemental bromine. Acetonitrile is selected as a polar aprotic solvent to facilitate the dissolution of the starting material and reagents.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminoisonicotinic acid (1.38 g, 10 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (40 mL) to the flask. Stir the suspension at room temperature.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq.) to the suspension in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold acetonitrile (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove any unreacted NBS and succinimide byproduct.

  • Drying: Dry the purified product under vacuum to yield 2-Amino-5-bromoisonicotinic acid as a solid.

Safety and Handling

As a laboratory chemical, 2-Amino-5-bromoisonicotinic acid should be handled with appropriate care. The following guidelines are based on safety data for structurally similar compounds.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Hazard Identification: The compound is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

2-Amino-5-bromoisonicotinic acid is a high-value building block whose chemical properties make it exceptionally useful for the synthesis of complex molecules, particularly in the field of drug discovery. Its capacity to undergo selective modifications, most notably through Suzuki-Miyaura cross-coupling, allows for the systematic exploration of chemical space around a core scaffold. This guide provides the foundational knowledge required for researchers to effectively utilize this versatile reagent in their synthetic endeavors.

References

  • Vertex AI Search. (2026). 2-Amino-5-bromoisonicotinic Acid Methyl Ester: Synthesis, Properties, and Applications. [URL: https://vertexaisearch.cloud.google.
  • PubChem. (2026). 5-Amino-2-bromopyridine-4-carboxylic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21530476]
  • PubChem. (2026). 2-Amino-5-bromonicotinic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/737445]
  • Advanced ChemBlocks Inc. (2026). 2-amino-5-bromopyridine-4-carboxylic acid 95%. [URL: https://www.achemblock.com/products/S71880.html]
  • BLD Pharm. (2026). 1000339-23-0|2-Amino-5-bromoisonicotinic acid. [URL: https://www.bldpharm.com/products/1000339-23-0.html]
  • Santa Cruz Biotechnology. (2026). 2-Amino-5-bromoisonicotinic acid. [URL: https://www.scbt.com/p/2-amino-5-bromoisonicotinic-acid-1000339-23-0]
  • Sigma-Aldrich. (2026). 2-Amino-5-bromoisonicotinic acid. [URL: https://www.sigmaaldrich.com/product/bld/3h1f1cc706]
  • Pharmaffiliates. (2026). 1000339-23-0| Chemical Name : 2-Amino-5-bromoisonicotinic acid. [URL: https://www.pharmaffiliates.com/en/products/details/1000339-23-0]
  • ChemBK. (2026). 2-Amino-5-bromoisonicotinicaci. [URL: https://www.chembk.com/en/chem/1000339-23-0]
  • PubChem. (2026). 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/737445]

Sources

2-Amino-5-bromoisonicotinic acid CAS number 40363-33-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-bromoisonicotinic Acid

Abstract

This technical guide offers a comprehensive examination of 2-Amino-5-bromoisonicotinic acid, a trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. This document provides an in-depth analysis of its physicochemical characteristics, synthesis and purification methodologies, and key reactivity profiles, with a particular focus on its application in the strategic construction of complex molecular architectures. Authored for researchers, chemists, and professionals in drug development, this guide synthesizes technical data with field-proven insights, detailing validated protocols and the causal reasoning behind experimental choices.

Table of Contents

  • Introduction: The Strategic Value of Polysubstituted Pyridines

  • Physicochemical Profile and Structural Analysis

  • Synthesis and Purification Strategies

    • 3.1. Common Synthetic Approach

    • 3.2. Protocol for High-Purity Recrystallization

  • Reactivity and Synthetic Utility

    • 4.1. The Suzuki-Miyaura Cross-Coupling Reaction

    • 4.2. The Buchwald-Hartwig Amination

  • Applications in Drug Discovery

    • 5.1. Role as a Kinase Inhibitor Scaffold

  • Safety, Handling, and Storage

  • References

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in modern pharmacology, integral to the structure of numerous approved drugs. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a cornerstone of molecular design. Halogenated pyridine derivatives, such as 2-Amino-5-bromoisonicotinic acid, are particularly valuable as versatile synthetic intermediates. The bromine atom at the 5-position serves as a highly effective reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the precise installation of diverse molecular fragments. Concurrently, the amino and carboxylic acid moieties at the 2- and 4-positions provide orthogonal sites for further derivatization. This trifunctional nature allows for the rapid assembly of complex, three-dimensional molecules, facilitating the exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs.[1]

Physicochemical Profile and Structural Analysis

A foundational understanding of a molecule's intrinsic properties is essential for its successful application in synthesis and material design.

Note on CAS Number: The CAS number provided in the topic (40363-33-3) is not widely cited in available literature for this specific structure. A constitutional isomer, 2-Amino-5-bromonicotinic acid, is commonly associated with CAS 52833-94-0.[2][3][4][5] This guide will focus on the chemical entity known as 2-Amino-5-bromoisonicotinic acid based on its name and structure.

Table 1: Physicochemical Properties of 2-Amino-5-bromoisonicotinic Acid and Related Isomers

Property2-Amino-5-bromoisonicotinic acid2-Amino-5-bromonicotinic acid
CAS Number 1000339-23-0 (Reported)52833-94-0
Molecular Formula C₆H₅BrN₂O₂C₆H₅BrN₂O₂[3][4]
Molecular Weight 217.02 g/mol 217.02 g/mol [3][4]
Appearance Off-white to pale yellow powder[6]White to off-white powder
Melting Point Not widely reported~230-240 °C (decomposes)
Solubility Soluble in DMSO, DMF[6]Soluble in DMSO, methanol

Structural Rationale: The key to this molecule's utility lies in its electronic architecture. The C2-amino group acts as an electron-donating group, while the C4-carboxylic acid is electron-withdrawing. The C5-bromine atom's reactivity is modulated by these substituents, making it an excellent substrate for palladium-catalyzed reactions.

Synthesis and Purification Strategies

Robust and reproducible synthesis and purification are paramount for generating high-quality material, which is critical for the success of subsequent sensitive catalytic reactions.

Common Synthetic Approach

The synthesis of related compounds like 2-amino-5-bromonicotinic acid is often achieved through the direct bromination of the corresponding 2-aminonicotinic acid precursor.[2] This established methodology provides a reliable route to the target scaffold.

synthesis_workflow start 2-Aminoisonicotinic Acid reaction Reaction Vessel (Controlled Temp) start->reaction reagent Brominating Agent (e.g., NBS in H₂SO₄) reagent->reaction product_crude Crude Product reaction->product_crude Electrophilic Bromination purification Purification (Recrystallization) product_crude->purification Work-up product_final Pure 2-Amino-5-bromo- isonicotinic acid purification->product_final

Caption: General workflow for the synthesis of the target compound.

Expertise & Causality:

  • Reagent Choice: N-Bromosuccinimide (NBS) is frequently used as it is a solid source of electrophilic bromine, making it safer and easier to handle than liquid bromine.

  • Solvent System: Conducting the reaction in a strong acid like sulfuric acid protonates the pyridine nitrogen. This deactivates the ring toward electrophilic substitution, thereby enhancing regioselectivity and preventing undesired side reactions.

Protocol for High-Purity Recrystallization

Objective: To achieve >98% purity, suitable for demanding applications such as transition metal catalysis.

Methodology:

  • Solvent Selection: Identify a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated (e.g., ethanol/water, DMF).

  • Dissolution: Add the crude solid to a minimal volume of the chosen hot solvent and stir until fully dissolved.

  • Hot Filtration: If insoluble impurities are visible, perform a rapid filtration of the hot solution through a pre-heated funnel to remove them. This prevents premature crystallization of the product.

  • Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. For maximum yield, the flask can then be placed in an ice bath. Slow cooling is crucial for the formation of large, pure crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the filter cake with a small amount of cold, fresh solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Trustworthiness: The protocol's success is validated by analyzing the final product's purity via HPLC and confirming its identity using ¹H NMR and Mass Spectrometry. The melting point should also be sharp and consistent with reference values.

Reactivity and Synthetic Utility

The synthetic power of 2-Amino-5-bromoisonicotinic acid is primarily realized through reactions at the C5-bromine position.

reactions_overview cluster_reactions Key Transformations core 2-Amino-5-bromo- isonicotinic acid suzuki Suzuki Coupling (Ar-B(OH)₂) core->suzuki C-C Bond Formation buchwald Buchwald-Hartwig (R₂NH) core->buchwald C-N Bond Formation other Other Couplings (Sonogashira, Heck) core->other C-C Bond Formation

Caption: Major cross-coupling reactions involving the title compound.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids.[7][8]

Detailed Protocol:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Amino-5-bromoisonicotinic acid (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₃PO₄ (2.0 equiv.).

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

  • Heating: Stir the reaction mixture at an elevated temperature (e.g., 85-95 °C) under the inert atmosphere.

  • Monitoring: Track the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • Work-up & Purification: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.[7]

Authoritative Grounding: The mechanism proceeds via a well-established catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[8]

The Buchwald-Hartwig Amination

This powerful palladium-catalyzed reaction facilitates the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position.[9][10]

Detailed Protocol:

  • Inert Atmosphere: In a glovebox or a Schlenk tube, combine the 2-Amino-5-bromoisonicotinic acid (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., Cs₂CO₃ or NaOt-Bu).[9]

  • Degassing & Solvent: Ensure the vessel is under an inert atmosphere before adding an anhydrous, degassed solvent like toluene or dioxane.

  • Heating: Heat the reaction mixture with vigorous stirring to 100-110 °C.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up & Purification: Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. The filtrate is then washed, dried, and purified by chromatography.[9]

Expertise Insight: The choice of ligand is critical and substrate-dependent. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which is typically rate-limiting.[10]

Applications in Drug Discovery

Role as a Kinase Inhibitor Scaffold

The 2-aminopyridine motif is a well-known "hinge-binding" element in many kinase inhibitors.[1] It forms crucial hydrogen bonds with the backbone of the kinase hinge region. 2-Amino-5-bromoisonicotinic acid serves as an ideal starting point for such inhibitors. The 5-position can be elaborated using Suzuki coupling to introduce lipophilic groups that occupy the hydrophobic pocket, while the carboxylic acid can be converted to various amides to interact with the solvent-exposed region, thereby modulating potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

Hazard Identification:

  • Irritation: Causes skin and serious eye irritation.[11][12] May cause respiratory irritation.[11][13]

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3]

Handling and Personal Protective Equipment (PPE):

  • Handle in a well-ventilated chemical fume hood.[13]

  • Wear standard PPE: safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Avoid dust formation during handling.[11]

Storage:

  • Store in a cool, dry, and well-ventilated area.[11]

  • Keep the container tightly sealed to prevent moisture ingress.[11]

  • Store away from strong oxidizing agents.

Conclusion and Future Perspective

2-Amino-5-bromoisonicotinic acid is a quintessential example of a modern synthetic building block, offering multiple, orthogonally reactive sites for molecular elaboration. Its utility in constructing libraries of complex molecules for drug discovery, particularly for targets like protein kinases, is well-established. Future applications will likely leverage this scaffold in the development of new materials and expand its use in other areas of medicinal chemistry as novel cross-coupling technologies continue to emerge.

References

  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 . PubChem. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

Sources

Spectroscopic Profile of 2-Amino-5-bromoisonicotinic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Amino-5-bromoisonicotinic acid, a key heterocyclic intermediate in contemporary drug discovery and fine chemical synthesis. In the absence of a complete, publicly available experimental dataset, this document leverages established spectroscopic principles and extensive data from analogous structures to present a robust, predicted spectroscopic profile. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound with confidence. We present predicted data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, underpinned by a detailed rationale for the expected spectral features. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental acquisition of this data, ensuring a self-validating framework for researchers.

Introduction: The Significance of 2-Amino-5-bromoisonicotinic Acid

2-Amino-5-bromoisonicotinic acid belongs to the class of substituted pyridine carboxylic acids, a structural motif of immense importance in medicinal chemistry and materials science. The unique electronic and steric arrangement of the amino, bromo, and carboxylic acid functionalities on the isonicotinic acid scaffold imparts a versatile reactivity profile, making it a valuable building block for the synthesis of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its downstream derivatives.

This guide provides an in-depth predictive analysis of the key spectroscopic signatures of 2-Amino-5-bromoisonicotinic acid, followed by standardized protocols for experimental verification.

Molecular Structure and Predicted Spectroscopic Data

The structural framework of 2-Amino-5-bromoisonicotinic acid forms the basis for interpreting its spectroscopic output. The interplay of the electron-donating amino group and the electron-withdrawing and sterically bulky bromine atom and carboxylic acid group creates a distinct electronic environment on the pyridine ring.

Caption: Molecular Structure of 2-Amino-5-bromoisonicotinic acid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (ppm)MultiplicityRationale
H-3~6.8 - 7.2SingletShielded by the adjacent electron-donating amino group.
H-6~8.0 - 8.4SingletDeshielded due to the anisotropic effect of the pyridine nitrogen and the inductive effect of the bromine atom.
-NH₂~6.0 - 7.0Broad SingletExchangeable protons of the primary amine.
-COOH~12.0 - 14.0Broad SingletHighly deshielded acidic proton, subject to concentration and solvent effects.

Causality Behind Predictions: The chemical shifts are estimated based on data for 2-aminopyridine, where the amino group strongly shields the ortho and para protons, and isonicotinic acid, where the carboxylic acid group and the ring nitrogen deshield the ring protons.[1][2][3] The bromine atom is expected to have a modest deshielding effect on the adjacent H-6 proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment created by the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (ppm)Rationale
C-2~158 - 162Strongly deshielded and attached to the electron-donating amino group.
C-3~110 - 115Shielded by the adjacent amino group.
C-4~145 - 150Deshielded due to attachment of the electron-withdrawing carboxylic acid group.
C-5~105 - 110Attached to bromine, which has a complex shielding/deshielding effect.
C-6~150 - 155Deshielded by the adjacent ring nitrogen.
-COOH~165 - 170Typical chemical shift for a carboxylic acid carbon.

Causality Behind Predictions: These predictions are derived from the known ¹³C NMR data for 2-aminopyridine and isonicotinic acid.[4][5][6] The amino group at C-2 causes a significant upfield shift at C-3 and C-5 (if it were present) and a downfield shift at C-2 and C-6, relative to pyridine. The bromine at C-5 is expected to cause a significant upfield shift at the point of attachment.

Predicted FT-IR Spectrum

The FT-IR spectrum will reveal the presence of the key functional groups in the molecule through their characteristic vibrational frequencies.

Table 3: Predicted Major FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3450 - 3300MediumN-H asymmetric & symmetric stretchingPrimary Amine
3300 - 2500BroadO-H stretchingCarboxylic Acid
~1710StrongC=O stretchingCarboxylic Acid
~1620StrongN-H bendingPrimary Amine
1600 - 1450Medium-StrongC=C and C=N ring stretchingAromatic Ring
~1300StrongC-O stretchingCarboxylic Acid
~1250StrongC-N stretchingAryl Amine
~850StrongC-H out-of-plane bendingSubstituted Pyridine
~700MediumC-Br stretchingAryl Bromide

Causality Behind Predictions: The predicted absorption bands are based on well-established correlation tables for infrared spectroscopy.[7][8] The broad O-H stretch of the carboxylic acid is expected to overlap with the C-H stretching region. The N-H stretches of the primary amine will appear as distinct peaks.[8] The carbonyl stretch of the carboxylic acid is a strong, characteristic band. The various ring vibrations are consistent with a substituted pyridine system.[9][10]

Predicted Mass Spectrum

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 216 and 218 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

  • Major Fragmentation Pathways:

    • Loss of H₂O (M-18): Dehydration from the carboxylic acid group.

    • Loss of COOH (M-45): Decarboxylation is a common fragmentation pathway for carboxylic acids.

    • Loss of Br (M-79/81): Cleavage of the carbon-bromine bond.

    • Loss of CO from the decarboxylated ion: A subsequent fragmentation step.

Causality Behind Predictions: The predicted fragmentation is based on the known mass spectrometric behavior of pyridine carboxylic acids and bromoaromatic compounds.[11][12] The presence of the bromine atom provides a clear isotopic signature for the molecular ion and any bromine-containing fragments.

Experimental Protocols for Spectroscopic Analysis

The following protocols are provided as a robust starting point for the experimental characterization of 2-Amino-5-bromoisonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in ~0.7 mL DMSO-d₆ transfer Transfer to NMR tube dissolve->transfer cap Cap and invert to mix transfer->cap insert Insert sample into spectrometer cap->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 fourier Fourier Transform acquire_C13->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate reference Reference to Solvent Peak baseline->reference

Caption: Workflow for NMR Spectroscopic Analysis.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Amino-5-bromoisonicotinic acid into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended due to its ability to dissolve a wide range of organic compounds and its high boiling point.

    • Gently agitate the vial to ensure complete dissolution. Sonication may be used if necessary.

    • Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube securely.[13][14][15]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manual probe.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.[16][17]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Perform phase correction and baseline correction on the resulting spectra.

    • Calibrate the chemical shift scale by referencing the residual DMSO peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

    • For the ¹H spectrum, integrate the signals to determine the relative ratios of the protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol (Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[18]

  • Sample Analysis:

    • Place a small amount of the solid 2-Amino-5-bromoisonicotinic acid powder onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.[19][20][21][22]

  • Data Processing and Cleaning:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

    • Label the significant peaks with their corresponding wavenumbers.

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to remove all traces of the sample.

Mass Spectrometry (MS)

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of 2-Amino-5-bromoisonicotinic acid (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • Ensure the sample is fully dissolved. Filtration may be necessary if any particulates are present.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity.

    • For positive ion mode, the protonated molecule [M+H]⁺ will be observed. For negative ion mode, the deprotonated molecule [M-H]⁻ will be observed.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.[23]

  • Fragmentation Analysis (MS/MS):

    • Select the molecular ion of interest as the precursor ion.

    • Perform collision-induced dissociation (CID) by applying a collision energy to fragment the precursor ion.

    • Acquire the MS/MS spectrum to observe the resulting fragment ions. This will help confirm the structure of the molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-Amino-5-bromoisonicotinic acid. The presented ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, derived from a thorough analysis of analogous compounds, offer a reliable foundation for researchers in the fields of drug discovery and chemical synthesis. The detailed experimental protocols included herein provide a clear and actionable framework for the empirical validation of these predictions. By synthesizing theoretical understanding with practical, field-tested methodologies, this guide aims to accelerate research and development involving this versatile chemical intermediate.

References

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An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of therapeutic agents, owing to their unique electronic properties and ability to engage in critical biological interactions. Among these, 2-Amino-5-bromoisonicotinic acid stands out as a pivotal building block, offering a trifecta of functionalities—an amino group, a carboxylic acid, and a bromine atom—that serve as versatile handles for molecular elaboration. This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond a mere recitation of steps to provide a deep, mechanistic understanding of the synthesis of this valuable intermediate. Herein, we present a field-proven, self-validating protocol, grounded in the principles of electrophilic aromatic substitution, and supported by authoritative references to ensure scientific integrity and reproducibility.

Strategic Overview: The Logic of Regioselective Bromination

The synthesis of 2-Amino-5-bromoisonicotinic acid is most efficiently approached through the direct, regioselective bromination of its precursor, 2-aminoisonicotinic acid. The rationale for this strategy is rooted in the powerful directing effects of the substituents on the pyridine ring.

The amino group at the 2-position is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring, thereby increasing the electron density at the ortho (C3) and para (C5) positions and stabilizing the arenium ion intermediate.

Conversely, the carboxylic acid group at the 4-position is a deactivating group and a meta-director. It withdraws electron density from the ring, making electrophilic attack less favorable.

When both groups are present, the activating and directing influence of the amino group dominates. Of the two activated positions (ortho and para to the amino group), the C5 position is sterically more accessible than the C3 position, which is flanked by the bulky carboxylic acid group. Consequently, electrophilic attack by a brominating agent is overwhelmingly directed to the C5 position, leading to the desired product with high regioselectivity.

Synthesis of the Starting Material: 2-Aminoisonicotinic Acid

Prior to the core bromination step, a reliable supply of the starting material, 2-aminoisonicotinic acid, is essential. Several methods for its preparation have been reported. A common approach involves the nitration of pyridine-4-carboxylic acid to introduce a nitro group at the 2-position, followed by reduction of the nitro group to an amine.[1] Another viable route is the substitution of a 2-halopyridine-4-carboxylic acid with an ammonia source.[1] For the purposes of this guide, we will assume the availability of commercial 2-aminoisonicotinic acid.

Core Synthesis: Direct Bromination of 2-Aminoisonicotinic Acid

This section details the primary synthetic transformation to yield 2-Amino-5-bromoisonicotinic acid. The chosen methodology is an adaptation of established procedures for the bromination of similar 2-aminopyridine derivatives, ensuring a high probability of success.[2]

Reaction Scheme

Synthesis cluster_main Synthesis of 2-Amino-5-bromoisonicotinic Acid 2-aminoisonicotinic_acid 2-Aminoisonicotinic Acid product 2-Amino-5-bromoisonicotinic Acid 2-aminoisonicotinic_acid->product Reflux reagents Bromine (Br2)Glacial Acetic Acid reagents->product

Caption: Synthetic route for 2-Amino-5-bromoisonicotinic acid.

Experimental Protocol

Materials and Reagents:

  • 2-Aminoisonicotinic acid

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Deionized Water

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice-water bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 1000 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-aminoisonicotinic acid (100 g, 0.724 mol) and glacial acetic acid (500 mL).

  • Initial Cooling: Cool the resulting suspension in an ice-water bath with continuous stirring.

  • Addition of Bromine: Slowly add liquid bromine (37.1 mL, 0.724 mol) dropwise to the stirred suspension via the dropping funnel. Maintain the temperature of the reaction mixture below 20°C during the addition. The dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of over-brominated byproducts.

  • Reaction at Elevated Temperature: After the complete addition of bromine, remove the ice-water bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to reflux and maintain this temperature for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. A yellow solid precipitate of the product will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filtered solid with glacial acetic acid (100 mL) to remove any unreacted starting materials and impurities. Follow this with a wash of deionized water (50 mL) to remove the residual acetic acid.

  • Drying: Dry the purified solid product under vacuum to obtain 2-Amino-5-bromoisonicotinic acid.

Mechanism of Bromination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

Mechanism cluster_mechanism Mechanism of Electrophilic Bromination Step1 Step 1: Activation of Bromine and Nucleophilic Attack Reactants 2-Aminoisonicotinic Acid + Br-Br Step1->Reactants Step2 Step 2: Formation of the Sigma Complex (Arenium Ion) Intermediate Sigma Complex (Arenium Ion) Step2->Intermediate Step3 Step 3: Deprotonation and Re-aromatization Product 2-Amino-5-bromoisonicotinic Acid + HBr Step3->Product Reactants->Intermediate Nucleophilic attack from C5 Intermediate->Product Loss of H+

Caption: Mechanism of electrophilic bromination of 2-aminoisonicotinic acid.

In the presence of the acidic solvent (glacial acetic acid), the bromine molecule becomes polarized, enhancing its electrophilicity. The electron-rich pyridine ring of 2-aminoisonicotinic acid, activated by the amino group, acts as a nucleophile and attacks the electrophilic bromine atom. This attack occurs preferentially at the C5 position, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Finally, a base (which can be the acetate ion from acetic acid or another molecule of the substrate) abstracts a proton from the C5 carbon, restoring the aromaticity of the pyridine ring and yielding the final product, 2-Amino-5-bromoisonicotinic acid.

Data Presentation: Expected Yield and Characterization

The following table summarizes the expected quantitative data for the synthesis of 2-Amino-5-bromoisonicotinic acid.

ParameterExpected Value
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol [3]
Appearance White to light yellow solid
Melting Point >300 °C (decomposes)
Theoretical Yield ~157 g
Expected Yield High (based on similar reactions)
Purity (by HPLC) >98%

Characterization Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromo and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR will display distinct signals for each of the six carbons in the pyridine ring and the carboxylic acid carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the carboxylic acid, and C-Br stretching.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the product, along with a characteristic isotopic pattern for the presence of a bromine atom.

Safety and Handling

  • Bromine (Br₂): Liquid bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Have a bromine spill kit readily available.

  • Glacial Acetic Acid: This is a corrosive and flammable liquid. Handle with care in a fume hood and wear appropriate PPE.

  • General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before commencing any experimental work.

Conclusion and Future Perspectives

The direct bromination of 2-aminoisonicotinic acid represents a robust and efficient strategy for the synthesis of the highly valuable building block, 2-Amino-5-bromoisonicotinic acid. The regioselectivity of this transformation is governed by the powerful directing effect of the amino group, making it a predictable and reliable reaction for researchers in the pharmaceutical and chemical industries. The protocol detailed in this guide provides a solid foundation for the successful synthesis of this compound, enabling its use in the development of novel therapeutic agents and other advanced materials. Further optimization of reaction conditions, such as exploring alternative brominating agents like N-bromosuccinimide (NBS), could potentially lead to even milder and more environmentally benign synthetic routes.[4]

References

  • American Chemical Society. (2022, January 10). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. ACS Publications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. [Link]

  • American Chemical Society. (2022, January 10). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
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A Comprehensive Technical Guide to 2-Amino-5-bromoisonicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromoisonicotinic acid, a halogenated pyridine derivative, is a versatile building block of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional scaffold, featuring an amino group, a bromo substituent, and a carboxylic acid, offers a rich platform for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive review of the synthesis, physicochemical properties, reactivity, and applications of 2-Amino-5-bromoisonicotinic acid, with a particular focus on its pivotal role as a precursor in the development of novel kinase inhibitors and antiviral agents. Detailed experimental protocols, mechanistic insights, and a thorough analysis of its strategic importance in modern drug discovery are presented to serve as a valuable resource for researchers in the pharmaceutical and allied sciences.

Introduction: The Strategic Importance of 2-Amino-5-bromoisonicotinic Acid

Heterocyclic compounds form the cornerstone of a vast array of pharmaceuticals, and pyridine-based scaffolds are particularly prominent due to their ability to engage in a variety of biological interactions. Within this class, 2-Amino-5-bromoisonicotinic acid (IUPAC Name: 2-Amino-5-bromopyridine-4-carboxylic acid) has emerged as a crucial intermediate. The strategic placement of the amino, bromo, and carboxylic acid functionalities provides orthogonal handles for synthetic diversification, allowing for the systematic exploration of chemical space in drug discovery programs.

The 2-aminopyridine moiety is a well-established pharmacophore known to form key hydrogen bond interactions within the ATP-binding pockets of various kinases.[1] The bromo substituent serves as a versatile anchor for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups.[2] Finally, the carboxylic acid group can be readily converted into a variety of functional groups, such as amides and esters, or can participate in salt formation to modulate the physicochemical properties of the final compound.[3] This trifecta of reactivity makes 2-Amino-5-bromoisonicotinic acid a highly sought-after precursor for the synthesis of targeted therapeutics, particularly in the fields of oncology and virology.[2][4]

Physicochemical and Spectroscopic Properties

PropertyValue (for Methyl/Ethyl Ester)Reference
Molecular Formula C7H7BrN2O2 (Methyl Ester)[2]
Molecular Weight 231.05 g/mol (Methyl Ester)[2]
Appearance Off-white to pale yellow crystalline powder[2]
Melting Point 180–185°C (decomposes) (Methyl Ester)[2]
Solubility Soluble in DMSO and DMF; sparingly soluble in water[2]
Predicted Density 1.65±0.1 g/cm³ (Methyl Ester)[2]

Spectroscopic data for the ethyl ester of 2-amino-5-bromoisonicotinic acid provides valuable insights into the structural features of the parent acid.

Spectroscopic DataInterpretation
¹H NMR (CDCl₃, 500 MHz) δ 7.96 (s, 1H, Ar-H), 7.78 (s, 1H, Ar-H), 5.69 (s, 2H, NH₂), 4.36 (q, J = 7.0 Hz, 2H, OCH₂), 1.42 (t, J = 7.0 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 125 MHz) δ 165.8, 144.1, 140.3, 126.9, 118.8, 61.6, 14.2

The ¹H NMR spectrum clearly shows the two aromatic protons as singlets, the amino protons as a broad singlet, and the characteristic quartet and triplet of the ethyl group. The ¹³C NMR spectrum confirms the presence of the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.

Synthesis and Purification

A definitive, step-by-step synthesis for 2-Amino-5-bromoisonicotinic acid is not widely published. However, a plausible and efficient synthetic route can be devised based on established methodologies for related compounds. The most logical approach involves the hydrolysis of its corresponding methyl or ethyl ester, which can be synthesized from commercially available starting materials.

Proposed Synthetic Pathway

Synthesis_Pathway start 2-Aminoisonicotinic Acid ester Methyl 2-aminoisonicotinate start->ester Esterification (MeOH, H+) bromoester Methyl 2-amino-5-bromoisonicotinate ester->bromoester Bromination (NBS, Solvent) acid 2-Amino-5-bromoisonicotinic Acid bromoester->acid Hydrolysis (LiOH or NaOH)

Plausible synthetic pathway for 2-Amino-5-bromoisonicotinic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Esterification of 2-Aminoisonicotinic Acid

  • To a stirred solution of 2-aminoisonicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2-aminoisonicotinate.

Step 2: Bromination of Methyl 2-aminoisonicotinate

  • Dissolve methyl 2-aminoisonicotinate in a suitable solvent such as chloroform or acetic acid.

  • Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a saturated solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude methyl 2-amino-5-bromoisonicotinate.

Step 3: Hydrolysis of Methyl 2-amino-5-bromoisonicotinate

  • Dissolve the crude methyl 2-amino-5-bromoisonicotinate in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide or sodium hydroxide and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-Amino-5-bromoisonicotinic acid.

Purification and Characterization

The crude 2-Amino-5-bromoisonicotinic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC). The structure can be confirmed by standard spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H, carboxylic acid O-H and C=O stretches).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 2-Amino-5-bromoisonicotinic acid stems from the distinct reactivity of its three functional groups.

Reactivity cluster_0 2-Amino-5-bromoisonicotinic Acid cluster_1 Reactions main 2-Amino-5-bromo- isonicotinic Acid amino_rxn Acylation, Alkylation main->amino_rxn Amino Group bromo_rxn Suzuki, Sonogashira, Buchwald-Hartwig Couplings main->bromo_rxn Bromo Group acid_rxn Amidation, Esterification main->acid_rxn Carboxylic Acid

Reactivity of 2-Amino-5-bromoisonicotinic acid's functional groups.

  • The Amino Group: The 2-amino group is a nucleophile and can readily undergo acylation, alkylation, and diazotization reactions. This allows for the introduction of various side chains and the construction of fused heterocyclic systems.

  • The Bromo Group: The bromine atom at the 5-position is an excellent leaving group in nucleophilic aromatic substitution reactions and, more importantly, serves as a key handle for a wide array of palladium-catalyzed cross-coupling reactions. This enables the facile introduction of aryl, heteroaryl, and alkyl groups, which is a cornerstone of modern drug design for exploring structure-activity relationships (SAR).

  • The Carboxylic Acid Group: The carboxylic acid functionality can be activated and coupled with amines to form amides, a common structural motif in many drug molecules.[3] It can also be esterified to modulate solubility and pharmacokinetic properties. Common coupling reagents for amidation include HOBT/EDCI and HATU.[3]

Applications in Drug Discovery

The 2-amino-5-bromopyridine scaffold is a privileged structure in medicinal chemistry, and 2-Amino-5-bromoisonicotinic acid is a valuable starting material for the synthesis of potent and selective kinase inhibitors and antiviral compounds.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The 2-aminopyridine moiety of 2-Amino-5-bromoisonicotinic acid is a key hydrogen-bonding motif that can interact with the hinge region of the ATP-binding site of many kinases. The strategic derivatization of the bromo and carboxylic acid groups allows for the optimization of potency and selectivity against specific kinase targets.

Illustrative Synthetic Scheme towards a Kinase Inhibitor:

Kinase_Inhibitor_Synthesis start 2-Amino-5-bromo- isonicotinic Acid step1 Amide Coupling (Amine, Coupling Reagent) start->step1 intermediate1 Amide Intermediate step1->intermediate1 step2 Suzuki Coupling (Arylboronic Acid, Pd catalyst) intermediate1->step2 final_product Kinase Inhibitor step2->final_product

Sources

Unlocking the Potential of 2-Amino-5-bromoisonicotinic Acid: A Scaffold for Innovation in Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract: 2-Amino-5-bromoisonicotinic acid is a deceptively simple heterocyclic compound that stands at the crossroads of medicinal chemistry, materials science, and chemical biology. Its structure is a composite of three key pharmacologically and synthetically relevant motifs: a 2-aminopyridine core, an isonicotinic acid moiety, and a strategically placed bromine atom. This guide deconstructs the molecule's inherent potential, presenting a series of data-driven, actionable research avenues for scientists and drug development professionals. We will explore its application as a foundational scaffold for kinase inhibitors, a versatile building block for combinatorial library synthesis, and a precursor for novel coordination polymers and chemical probes. Each proposed research area is accompanied by detailed experimental protocols and workflow visualizations, designed to bridge the gap between theoretical potential and practical application.

Foundational Analysis: The Intrinsic Value of the Core Structure

Before delving into specific research applications, it is crucial to understand the individual contributions of each functional component of 2-Amino-5-bromoisonicotinic acid. The molecule's power lies in the synergistic interplay of these three features.

  • The 2-Aminopyridine Moiety: This substructure is a privileged scaffold in medicinal chemistry.[1] It is frequently found in approved drugs and clinical candidates, primarily because it can act as an excellent hydrogen bond donor-acceptor motif, often engaging with the "hinge" region in the ATP-binding site of protein kinases.[1][2] The amino group's basicity and nucleophilicity are central to its biological interactions and synthetic utility.[3][4][5]

  • The Isonicotinic Acid Group (Pyridine-4-carboxylic acid): The carboxylic acid provides a strong hydrogen bond donor and acceptor, a potential coordination site for metal ions in metalloenzymes, and a handle for forming amide bonds or other ester derivatives. Its position on the pyridine ring influences the overall electronic properties and vectoral direction for molecular expansion.

  • The 5-Bromo Substituent: The bromine atom is far more than a simple substituent; it is a versatile synthetic handle. Its presence dramatically enhances the molecule's utility as a building block. The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6] This allows for the controlled and regioselective introduction of a vast array of chemical functionalities, which is the cornerstone of modern structure-activity relationship (SAR) studies.[6] Furthermore, introducing bromine can increase lipophilicity and modulate metabolic stability, which are key considerations in drug design.[7][8][9][10]

Physicochemical Properties Summary
PropertyValueSource
Molecular Formula C₆H₅BrN₂O₂[11][12]
Molecular Weight 217.02 g/mol [11][13]
Appearance Off-white to pale yellow crystalline powder[14]
Solubility Soluble in DMSO and DMF; sparingly soluble in water[14]
Melting Point ~180–185°C (decomposes)[14]
TPSA 76.21 Ų[11]
LogP 1.1245[11]

Core Research Area: Medicinal Chemistry & Drug Discovery Engine

The most immediate and high-impact application of 2-Amino-5-bromoisonicotinic acid is in the discovery of novel therapeutics. Its structure is pre-validated in numerous biologically active compounds.

Strategic Focus: Protein Kinase Inhibitors

The non-canonical IκB kinases TBK1 and IKKε, which are implicated in obesity and metabolic disorders, are just one example of kinases that can be targeted by aminopyridine-based scaffolds.[15] The 2-aminopyridine group can form critical hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to achieve potency and selectivity.

The bromine at the 5-position is the key to unlocking this potential. It serves as an attachment point for diverse aryl and heteroaryl groups via Suzuki coupling, allowing for the systematic exploration of the solvent-exposed region of the kinase active site.

G cluster_0 Core Scaffold & Rationale cluster_1 Synthetic Elaboration cluster_2 Target & Outcome A 2-Amino-5-bromoisonicotinic acid B 2-Aminopyridine Motif (Hinge Binding) A->B Provides C 5-Bromo Position (SAR Vector) A->C Provides D Isonicotinic Acid (Solubility / Vector) A->D Provides E Suzuki-Miyaura Cross-Coupling C->E G Kinase ATP Pocket E->G Probes F Diverse Boronic Acids R-B(OH)2 F->E H Novel Kinase Inhibitors (Lead Compounds) G->H Leads to I Structure-Activity Relationship (SAR) H->I Informs G cluster_0 MOF Synthesis cluster_1 Post-Synthetic Modification A 2-Amino-5-bromo isonicotinic acid (Ligand) C Solvothermal Reaction A->C B Metal Salt (e.g., Zn(NO3)2) B->C D Initial MOF Structure (with -Br groups) C->D F Cross-Coupling or Click Chemistry D->F Reacts with E Functional Molecule (e.g., Azide, Alkyne) E->F G Functionally-Tuned MOF F->G

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-Amino-5-bromoisonicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-bromoisonicotinic acid methyl ester is a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1] Its unique structure, featuring a pyridine core with strategically placed amino, bromo, and methyl ester functionalities, makes it a versatile intermediate for synthesizing complex pharmaceutical agents, including those with potential anti-cancer and anti-tuberculosis activities.[2] This application note provides a comprehensive, field-proven guide for the reliable synthesis of this compound. We will delve into a robust two-step synthetic strategy, detailing not only the protocol but also the underlying chemical principles, safety considerations, and characterization methods to ensure both high yield and purity. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction: The Strategic Importance of the Target Compound

The pyridine ring is a privileged scaffold in drug discovery, and its functionalization dictates biological activity. 2-Amino-5-bromoisonicotinic acid methyl ester (CAS: 882499-87-8) serves as a critical precursor where the bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), the amino group can be modified or participate in hydrogen bonding, and the methyl ester can be hydrolyzed or converted to an amide.[1] This combination of reactive sites allows for the systematic construction of diverse molecular libraries, accelerating the discovery of novel therapeutics.[2][3]

This guide presents a logical and reproducible synthetic pathway starting from the readily available 2-aminoisonicotinic acid. The chosen strategy involves an initial esterification followed by a regioselective bromination, a sequence designed to maximize yield and simplify purification.

Synthetic Strategy and Mechanism

The synthesis is approached via a two-step sequence:

  • Fischer Esterification: The carboxylic acid of 2-aminoisonicotinic acid is converted to its corresponding methyl ester using methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This classic reaction proceeds by protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.[4][5]

  • Electrophilic Aromatic Substitution (Bromination): The resulting methyl 2-aminoisonicotinate is then brominated. The electron-donating amino group is a powerful activating group and ortho-, para-director. In the pyridine ring, it strongly activates the C3 and C5 positions for electrophilic attack. The bromination occurs regioselectively at the C5 position, which is para to the amino group, to yield the final product.

The overall reaction scheme is depicted below.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Electrophilic Bromination A 2-Aminoisonicotinic Acid B Methyl 2-aminoisonicotinate A->B  Methanol (CH₃OH)  Sulfuric Acid (H₂SO₄)  Reflux C Methyl 2-aminoisonicotinate D 2-Amino-5-bromoisonicotinic acid methyl ester C->D  Bromine (Br₂)  DCM, 0°C

Caption: Overall two-step synthesis pathway.

Detailed Experimental Protocols

This section provides a validated, step-by-step protocol for the synthesis.

Materials and Equipment
Reagent/MaterialCAS No.Molecular FormulaMW ( g/mol )Supplier Notes
2-Aminoisonicotinic acid6967-08-4C₆H₆N₂O₂138.12>98% purity
Methanol (Anhydrous)67-56-1CH₄O32.04ACS grade, <0.005% water
Sulfuric Acid (Conc.)7664-93-9H₂SO₄98.0895-98%
Bromine7726-95-6Br₂159.81Reagent grade
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, ACS grade
Sodium Bicarbonate144-55-8NaHCO₃84.01Saturated aqueous solution
Sodium Thiosulfate7772-98-7Na₂S₂O₃158.1110% aqueous solution
Magnesium Sulfate7487-88-9MgSO₄120.37Anhydrous
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS grade
Hexanes110-54-3C₆H₁₄86.18ACS grade

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware, and a fume hood.

Step-by-Step Synthesis Workflow

Sources

Application Notes and Protocols for 2-Amino-5-bromoisonicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the efficiency of synthesizing novel chemical entities with desirable biological activities is paramount. Certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in successful therapeutic agents due to their ability to interact with multiple biological targets.[1] The pyridine ring system is one such scaffold, found in numerous natural products and FDA-approved drugs.[1] Within this class, 2-Amino-5-bromoisonicotinic acid has emerged as a particularly valuable and versatile building block. Its strategic arrangement of functional groups—a nucleophilic amino group, a carboxylic acid for derivatization, and a bromine atom poised for cross-coupling reactions—offers a tripartite platform for generating vast and diverse chemical libraries.

This guide provides an in-depth exploration of the applications of 2-Amino-5-bromoisonicotinic acid in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying strategic reasoning for its use in constructing complex, biologically active molecules.

Core Physicochemical Properties and Reactivity

2-Amino-5-bromoisonicotinic acid (also known as 5-Amino-2-bromo-pyridine-4-carboxylic acid) is a substituted pyridine derivative.[2] The inherent chemical properties of this molecule dictate its utility in synthesis.

  • The 2-Amino Group: This group is a key hydrogen bond donor and can participate in crucial interactions with biological targets, such as the hinge region of protein kinases.[3] Its presence also influences the electronic properties of the pyridine ring.

  • The 5-Bromo Group: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling extensive exploration of the chemical space.

  • The 4-Carboxylic Acid Group: This functional group provides a convenient point for modification, readily forming amides, esters, and other derivatives. This is critical for modulating properties like solubility, cell permeability, and for probing structure-activity relationships (SAR).[4]

These three functional groups can be addressed with high chemoselectivity, making 2-Amino-5-bromoisonicotinic acid a powerful tool for building molecular complexity in a controlled and predictable manner.

Foundational Synthetic Transformations: Protocols and Mechanistic Insights

The true power of 2-Amino-5-bromoisonicotinic acid is realized through its reactivity in robust and versatile chemical transformations. The following sections detail protocols for the most critical reactions, explaining the rationale behind the choice of reagents and conditions.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids.[5][6] For 2-Amino-5-bromoisonicotinic acid, this reaction is the primary method for introducing diverse substituents at the 5-position, which is often crucial for enhancing potency and selectivity towards a biological target.

Causality Behind the Protocol: The choice of a palladium catalyst, a suitable base, and a solvent system is critical for high yields.[5] Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst.[5][6][7] The base (e.g., potassium carbonate or potassium phosphate) is required for the transmetalation step of the catalytic cycle.[5][6][7] A mixed solvent system, such as 1,4-dioxane and water, is often employed to solubilize both the organic and inorganic reagents.[5][7]

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification reagents Combine: - 2-Amino-5-bromoisonicotinic acid - Arylboronic acid - Base (e.g., K2CO3) solvent Add Solvent (e.g., Dioxane/Water) reagents->solvent degas Degas with Inert Gas (e.g., Argon) solvent->degas catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) degas->catalyst heat Heat Reaction (80-100°C) catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify (Column Chromatography) extract->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2-Amino-5-bromoisonicotinic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5][7]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio).[7] Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[5]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).[5][7]

  • Aqueous Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-aryl-isonicotinic acid derivative.[5][7]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901285-95
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF801680-90
33-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O100888-96
4Thiophene-2-boronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901475-85

Note: Yields are representative and can vary based on the specific substrate and precise reaction conditions.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise challenging.[8][9] This reaction is instrumental when the goal is to introduce a secondary or primary amine at the 5-position of the isonicotinic acid scaffold, a common strategy for creating linkers or interacting with specific pockets in a protein target.

Causality Behind the Protocol: The success of this reaction is highly dependent on the choice of ligand for the palladium catalyst.[10] Sterically hindered phosphine ligands are often required to facilitate the reductive elimination step.[8] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. The reaction proceeds through a catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination.[11]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Complex Ar-Pd(II)-X(L2) OxAdd->PdII_Complex AmineCoord Amine Coordination + Deprotonation PdII_Complex->AmineCoord + HNR'R'', Base PdII_Amido Ar-Pd(II)-NR'R''(L2) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried vial, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon for 10-15 minutes.

  • Reagent Addition: Add 2-Amino-5-bromoisonicotinic acid (or its ester derivative, 1.0 eq) and the desired amine (1.2 eq), followed by an anhydrous solvent such as toluene or dioxane.

  • Reaction Execution: Heat the mixture to 80-110 °C, with stirring, for 12-24 hours.

  • Monitoring: Track the reaction's progress via LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.[5] Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue using column chromatography to obtain the 5-amino-substituted product.

Core Application: Scaffolding for Protein Kinase Inhibitors

A primary application of 2-Amino-5-bromoisonicotinic acid is in the synthesis of protein kinase inhibitors.[12] Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of many cancers, making them prime drug targets.[13][14]

The 2-aminopyridine motif, which is central to our starting material, is a well-established "hinge-binding" fragment. It forms key hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. This interaction is critical for anchoring the inhibitor in the ATP-binding pocket.[3]

By using 2-Amino-5-bromoisonicotinic acid, medicinal chemists can:

  • Anchor the molecule: Utilize the 2-amino group to form hydrogen bonds with the kinase hinge.

  • Explore the solvent front: Modify the carboxylic acid to an amide, introducing groups that can extend towards the solvent-exposed region, improving solubility and potency.

  • Target the hydrophobic pocket: Use Suzuki coupling at the 5-bromo position to install aryl or heteroaryl groups that fit into a nearby hydrophobic pocket, enhancing binding affinity and selectivity.

Kinase_Inhibitor_Binding cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone NH/CO) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent-Exposed Region aminopyridine 2-Aminopyridine Core aminopyridine->hinge H-Bonds amide_linker Amide Linker (from COOH) amide_linker->solvent_front Solubility/ Potency aryl_group Aryl Group (from Suzuki) aryl_group->hydrophobic_pocket Hydrophobic Interaction

Caption: Schematic of a kinase inhibitor derived from the scaffold binding to the ATP pocket.

This modular approach allows for systematic optimization of the inhibitor's properties. For instance, the pan-Src kinase inhibitor Dasatinib incorporates a 2-aminothiazole core, which is structurally related and highlights the effectiveness of this general scaffold design in achieving potent kinase inhibition.[15] Derivatives of 2-Amino-5-bromoisonicotinic acid can be designed to target a wide range of kinases, including Aurora kinases, by tailoring the substituents at the 5- and 4-positions.[13]

Concluding Remarks for the Practicing Scientist

2-Amino-5-bromoisonicotinic acid is more than a simple chemical reagent; it is a strategic platform for accelerated drug discovery. Its pre-installed functional handles allow for the rapid and predictable generation of diverse molecular architectures. The robust and well-documented protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide reliable pathways to novel compounds. Its proven utility as a core scaffold for high-impact therapeutic classes, particularly protein kinase inhibitors, solidifies its importance in the medicinal chemist's toolbox. By mastering the synthetic transformations detailed in this guide, researchers can effectively leverage this privileged scaffold to build and optimize the next generation of therapeutic agents.

References

  • Vertex AI Search. (n.d.). 2-Amino-5-bromoisonicotinic Acid Methyl Ester: Synthesis, Properties, and Applications.
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry.
  • Chen, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile.
  • MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications.
  • ChemScene. (n.d.). 5-Amino-2-bromoisonicotinic acid.
  • Santos, M. A., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI.
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed.
  • Wessig, P., et al. (2020). Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib. MDPI.
  • Brullo, C., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. PMC.

Sources

Application Notes and Protocols for the Suzuki Coupling of 2-Amino-5-bromoisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-5-bromoisonicotinic acid in Synthesis

2-Amino-5-bromoisonicotinic acid and its derivatives are pivotal building blocks in medicinal chemistry and drug discovery. The strategic placement of the amino, carboxylic acid, and bromo functionalities on the pyridine ring offers a versatile scaffold for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a robust and widely used method for forming carbon-carbon bonds, is particularly well-suited for the functionalization of this heteroaryl halide.[1][2] This reaction's tolerance of a broad range of functional groups and its typically mild reaction conditions make it an indispensable tool for constructing biaryl and heteroaryl-aryl structures, which are common motifs in biologically active compounds.[3]

This guide provides a comprehensive overview of the application of 2-amino-5-bromoisonicotinic acid in Suzuki coupling reactions. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and provides insights into optimizing reaction conditions for this specific substrate.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[4][5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][4][7]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, 2-amino-5-bromoisonicotinic acid) to a Pd(0) complex, forming a Pd(II) intermediate.[4][7] The electron-rich nature of the palladium catalyst facilitates this step.[4]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species to the palladium center. A base is crucial for this step, as it activates the organoboron compound, making it more nucleophilic.[6][1][8] The choice of base can significantly influence the reaction rate and yield.[8][9]

  • Reductive Elimination: The final step is the reductive elimination of the coupled product from the Pd(II) complex, which regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][4]

The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(Ln) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(Ln) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Reactants Ar-X + Ar'-B(OR)2 + Base Reactants->OxAdd Ar-X Reactants->Transmetalation Ar'-B(OR)2, Base

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols for Suzuki Coupling of 2-Amino-5-bromoisonicotinic Acid

The following protocols provide a starting point for the Suzuki coupling of 2-amino-5-bromoisonicotinic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary depending on the specific boronic acid used.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for a wide range of arylboronic acids.

Materials:

  • 2-Amino-5-bromoisonicotinic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-amino-5-bromoisonicotinic acid, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the 1,4-dioxane and water to the flask. Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 4 to 12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and adjust the pH to approximately 3-4 with 1M HCl to precipitate the product.

  • Purification: Filter the solid product, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields in some cases.

Materials:

  • 2-Amino-5-bromoisonicotinic acid (0.5 mmol)

  • Arylboronic acid (0.6 mmol)

  • Potassium phosphate (K₃PO₄) (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.02 mmol, 4 mol%)

  • n-Butanol (4 mL)

  • Microwave vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave vial, combine 2-amino-5-bromoisonicotinic acid, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Solvent Addition: Add n-butanol to the vial.

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 20-40 minutes.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: 2-Amino-5-bromoisonicotinic acid, Boronic Acid, Base B Add Solvent A->B C Degas Mixture B->C D Add Catalyst (under inert atmosphere) C->D E Heat and Stir (Conventional or Microwave) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temp. F->G H Aqueous Work-up (pH adjustment, extraction) G->H I Purification (Filtration, Recrystallization, or Chromatography) H->I J Characterization (NMR, MS, etc.) I->J

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Optimization and Key Parameters

The success of a Suzuki coupling reaction with 2-amino-5-bromoisonicotinic acid often depends on the careful selection of several key parameters.

ParameterCommon OptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3)[10]The choice of catalyst depends on the reactivity of the boronic acid and the steric hindrance around the coupling site. For challenging couplings, more active catalysts with bulky, electron-rich phosphine ligands are often required.[11][12][13]
Ligand Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), other phosphine ligandsWhen using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a ligand is necessary to form the active catalytic species. Bulky biarylphosphine ligands can enhance catalyst activity and stability.[14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, KF[8]The base activates the boronic acid for transmetalation.[6][1][8] Stronger bases can sometimes accelerate the reaction, but may not be compatible with base-sensitive functional groups.[9] Inorganic bases are generally preferred.[8]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O, n-ButanolThe solvent system must be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent and water is common, as water can aid in dissolving the inorganic base.[15][16]
Temperature Room temperature to 150 °CHigher temperatures can increase the reaction rate but may also lead to decomposition of the starting materials or catalyst. Microwave heating can provide rapid and efficient heating.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, incorrect base or solvent, low reaction temperature.Ensure the catalyst is active and handled under an inert atmosphere. Thoroughly degas the reaction mixture. Screen different bases and solvents. Increase the reaction temperature or consider using microwave heating.[17][18]
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst without complete reduction.[2]Ensure rigorous degassing of the reaction mixture. Use a Pd(0) source directly or ensure conditions are suitable for the in-situ reduction of a Pd(II) precatalyst.[2]
Protodeborylation (Loss of Boronic Acid) Instability of the boronic acid, especially with electron-withdrawing groups or under prolonged heating.Use a milder base like KF. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[17] Add the boronic acid in portions throughout the reaction.
Difficulty in Product Purification Co-elution with byproducts or starting materials.Optimize the reaction to minimize byproduct formation. Explore different purification techniques such as recrystallization or alternative chromatography conditions.

Conclusion

The Suzuki-Miyaura coupling of 2-amino-5-bromoisonicotinic acid is a powerful and versatile method for the synthesis of a wide range of substituted aminopyridine carboxylic acids. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent, researchers can efficiently generate diverse molecular scaffolds for applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a valuable resource for achieving successful and reproducible outcomes in these important synthetic transformations.

References

  • Suzuki reaction. In: Wikipedia. Accessed January 4, 2026. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Dalton Transactions. Accessed January 4, 2026. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed January 4, 2026. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Accessed January 4, 2026. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Molecular Catalysis A: Chemical. Accessed January 4, 2026. [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. Accessed January 4, 2026. [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. Accessed January 4, 2026. [Link]

  • Use of Base Metals in Suzuki Coupling. WordPress. Accessed January 4, 2026. [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Accessed January 4, 2026. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Accessed January 4, 2026. [Link]

  • 2-Amino-5-bromoisonicotinic Acid Methyl Ester: Synthesis, Properties, and Applications. Pharmaffiliates. Accessed January 4, 2026. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Accessed January 4, 2026. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Accessed January 4, 2026. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Accessed January 4, 2026. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Accessed January 4, 2026. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Accessed January 4, 2026. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 4, 2026. [Link]

  • Struggling with Suzuki Reaction. Reddit. Accessed January 4, 2026. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Accessed January 4, 2026. [Link]

  • 2-Amino-5-bromonicotinic acid. PubChem. Accessed January 4, 2026. [Link]

  • Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. PubMed. Accessed January 4, 2026. [Link]

Sources

Protocol for N-acylation of 2-Amino-5-bromoisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Acylation of 2-Amino-5-bromoisonicotinic Acid

Introduction

The N-acylation of aminopyridines is a fundamental transformation in organic synthesis, providing a robust pathway to a diverse array of amide-containing molecules. These products are significant building blocks in the development of pharmaceuticals and agrochemicals due to the prevalence of the amide bond in biologically active compounds. This document provides a detailed protocol for the N-acylation of 2-amino-5-bromoisonicotinic acid, a versatile trifunctional building block. The presence of an amino group, a carboxylic acid, and a bromine atom on the pyridine ring allows for selective and sequential chemical modifications, making it a valuable starting material in medicinal chemistry.

This guide is intended for researchers, scientists, and professionals in drug development. It offers a comprehensive, step-by-step methodology, explains the underlying chemical principles, and provides insights into critical experimental parameters.

Reaction Principle and Mechanism

The N-acylation of 2-amino-5-bromoisonicotinic acid involves the reaction of the nucleophilic amino group with an acylating agent, typically an acyl chloride or an acid anhydride. The reaction is generally carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the carboxylic acid, which can enhance the nucleophilicity of the amino group.

The mechanism proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride) to form the stable amide product.

Figure 1: General mechanism of N-acylation.

Materials and Reagents

ReagentGradeSupplier (Example)CAS Number
2-Amino-5-bromoisonicotinic acid≥98%Sigma-Aldrich38173-33-6
Acetyl chloride≥98%Sigma-Aldrich75-36-5
PyridineAnhydrous, ≥99.8%Sigma-Aldrich110-86-1
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Ethyl acetate (EtOAc)ACS Reagent, ≥99.5%Fisher Scientific141-78-6
HexanesACS Reagent, ≥98.5%Fisher Scientific110-54-3
Sodium sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific7757-82-6
Hydrochloric acid (HCl)1 M solutionVWR7647-01-0
Saturated sodium bicarbonate (NaHCO₃)solutionVWR144-55-8
BrineSaturated solutionVWR7647-14-5

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Acetyl chloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Pyridine is flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane is a suspected carcinogen. Minimize exposure.

Experimental Protocol: N-acetylation of 2-Amino-5-bromoisonicotinic acid

This protocol details the N-acetylation using acetyl chloride as the acylating agent.

Experimental_Workflow start_end start_end process process decision decision output output start Start setup Reaction Setup: - Dissolve starting material in DCM/Pyridine - Cool to 0°C start->setup addition Slowly add Acetyl Chloride setup->addition reaction Stir at Room Temperature addition->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: - Quench with water - Acid/Base washes - Dry organic layer monitoring->workup Reaction Complete purification Purification: - Concentrate in vacuo - Recrystallization or Column Chromatography workup->purification characterization Characterization: - NMR, MS, IR purification->characterization end End characterization->end

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromoisonicotinic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM) and anhydrous pyridine (2.0 eq) to the flask.

    • Stir the mixture at room temperature until the starting material is fully dissolved.

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent:

    • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled reaction mixture over 5-10 minutes. A white precipitate (pyridinium hydrochloride) may form.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

    • The reaction is complete when the starting material spot is no longer visible by TLC.

  • Work-up:

    • Upon completion, carefully quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and add more DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Characterization

The structure and purity of the final product, 2-acetamido-5-bromoisonicotinic acid, should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the acetyl group and the aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • MS (Mass Spectrometry): To determine the molecular weight of the product.

  • IR (Infrared Spectroscopy): To identify the characteristic vibrational frequencies of the functional groups, particularly the amide C=O and N-H stretches.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently heat the reaction mixture (e.g., to 40 °C).
Deactivated acylating agent.Use freshly opened or distilled acylating agent.
Low YieldProduct loss during work-up.Ensure complete extraction of the product from the aqueous layer. Minimize the number of transfer steps.
Competing side reactions.Maintain a low temperature during the addition of the acylating agent.
Difficulty in PurificationImpurities with similar polarity to the product.Optimize the eluent system for column chromatography or try a different purification method like recrystallization.

Conclusion

This application note provides a reliable and reproducible protocol for the N-acylation of 2-amino-5-bromoisonicotinic acid. The described methodology is a cornerstone for the synthesis of more complex molecules in drug discovery and materials science. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can efficiently synthesize the desired N-acylated products in high yield and purity.

References

  • Title: General Organic Chemistry Principles Source: LibreTexts Chemistry URL: [Link]

Title: Comprehensive Analytical Characterization of 2-Amino-5-bromoisonicotinic Acid: A Multi-Technique Protocol for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

2-Amino-5-bromoisonicotinic acid is a pivotal heterocyclic building block in the synthesis of novel pharmaceutical agents. Its purity, identity, and stability are critical parameters that directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical techniques required for the robust characterization of this intermediate. We present detailed protocols for chromatographic, spectroscopic, and thermal analysis, grounded in fundamental scientific principles and field-proven insights. The methodologies are designed to be self-validating, ensuring trustworthiness and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

In modern drug development, the quality of a final API is not merely tested at the end of the synthesis but is built-in throughout the process. This "Quality by Design" (QbD) approach places immense importance on the rigorous characterization of key starting materials and intermediates. 2-Amino-5-bromoisonicotinic acid, with its reactive amine, carboxylic acid, and bromo-substituted pyridine core, presents a unique analytical challenge. Its characterization is essential to confirm its chemical structure, quantify its purity, identify potential process-related impurities (e.g., isomers, starting materials), and assess its thermal stability.

This guide moves beyond a simple listing of techniques. It explains the causality behind experimental choices—why a specific HPLC column is chosen, why derivatization is necessary for GC-MS, and how to interpret the unique isotopic signature of the bromine atom in mass spectrometry.

Physicochemical Profile

A foundational understanding of the molecule's properties is the first step in developing appropriate analytical methods.

PropertyValueSource
IUPAC Name 2-Amino-5-bromopyridine-4-carboxylic acid-
CAS Number 1000339-23-0[1]
Molecular Formula C₆H₅BrN₂O₂[2][3]
Molecular Weight 217.02 g/mol [2][3][4][5]
Appearance Off-white to pale yellow or orange solid[6][7]
Key Functional Groups Carboxylic Acid, Aromatic Amine, Pyridine Ring, C-Br Bond-

Chromatographic Analysis: Purity and Impurity Profiling

Chromatography is the cornerstone for assessing the purity of 2-Amino-5-bromoisonicotinic acid and quantifying any related impurities.

High-Performance Liquid Chromatography (HPLC) for Potency and Purity

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the method of choice for this analyte due to its polar, non-volatile nature. The compound contains both an acidic (carboxylic acid) and a basic (amino) group, making it amphoteric. This requires careful control of the mobile phase pH to ensure a single ionic form and achieve sharp, symmetrical peaks. A low pH mobile phase (pH ~2.5-3.0) is typically chosen to protonate the amino group and suppress the ionization of the carboxylic acid, leading to good retention and peak shape on a C18 column.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Accurately weigh sample B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B E Inject Sample B->E C Prepare Mobile Phases (A: 0.1% H3PO4 in H2O) (B: Acetonitrile) D Equilibrate C18 Column C->D D->E F Run Gradient Elution E->F G Detect at 254 nm (UV) F->G H Integrate Peaks G->H I Calculate % Purity (Area Normalization) H->I J System Suitability Test (Tailing, Plates, RSD) I->J

Caption: HPLC workflow for purity analysis of 2-Amino-5-bromoisonicotinic acid.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid ensures the analyte is in a single protonated state for consistent chromatography.[8]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm. Rationale: This wavelength provides good absorbance for the pyridine ring system.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in 50:50 Acetonitrile:Water.

  • System Suitability Test (SST):

    • Tailing Factor: Must be ≤ 2.0 for the main peak.

    • Theoretical Plates: Must be ≥ 2000 for the main peak.

    • Repeatability: Relative Standard Deviation (RSD) of ≤ 2.0% for six replicate injections.

  • Calculation: Determine purity using the area percent method. The HPLC methodology is a primary method for analyzing amino acid impurities.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Experience: Direct GC analysis of 2-Amino-5-bromoisonicotinic acid is not feasible due to its high polarity and low volatility. Therefore, derivatization is mandatory.[10] Silylation is a common technique where active hydrogens on the amine and carboxylic acid groups are replaced with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[10] This process drastically increases volatility, allowing the analyte to be analyzed by GC. This method is particularly useful for identifying residual synthesis solvents or volatile by-products.

  • Derivatization: a. Place ~1 mg of the sample in a 2 mL GC vial. b. Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. c. Add 200 µL of Pyridine (acts as a catalyst and solvent). d. Cap the vial tightly and heat at 70 °C for 60 minutes. e. Cool to room temperature before analysis. Trustworthiness: The derivatization must be complete. Running a time-course study (e.g., 30, 60, 90 min heating) during validation is crucial to ensure the reaction has gone to completion.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (10:1).

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • Carrier Gas: Helium at 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-550 amu.

    • Source Temperature: 230 °C.

  • Data Interpretation: The mass spectrum of the di-silylated derivative should show a characteristic molecular ion peak cluster reflecting the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).[11]

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques provide orthogonal confirmation of the molecule's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H and ¹³C NMR are arguably the most powerful techniques for unambiguous structural confirmation. The ¹H NMR spectrum will show distinct signals for the two aromatic protons on the pyridine ring and exchangeable protons from the -NH₂ and -COOH groups. The chemical shifts and coupling constants are highly diagnostic of the substitution pattern.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for this compound and allows for the observation of exchangeable -NH₂ and -COOH protons.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire standard proton spectrum.

    • ¹³C NMR: Acquire proton-decoupled carbon spectrum.

    • (Optional) 2D NMR: COSY and HSQC experiments can be run to confirm H-H and C-H correlations, respectively.

  • Expected ¹H NMR Data (in DMSO-d₆):

    Protons Expected Chemical Shift (ppm) Multiplicity Notes
    H-3 ~8.1-8.3 Singlet Proton adjacent to bromine.
    H-6 ~8.4-8.6 Singlet Proton between two nitrogen atoms (in pyridine ring).
    -NH₂ ~6.5-7.5 Broad Singlet Chemical shift is concentration and temperature dependent.

    | -COOH | ~12-14 | Very Broad Singlet | Exchangeable proton, often very broad. |

  • Expected ¹³C NMR Data (in DMSO-d₆): The spectrum will show 6 distinct carbon signals corresponding to the pyridine ring and the carboxyl group. The carbon bearing the bromine (C-5) will be significantly shifted compared to the non-brominated parent compound.

Mass Spectrometry (MS)

Expertise & Experience: MS provides the exact molecular weight, which is a critical identity test. For this compound, the presence of bromine is a key feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M and M+2 isotope pattern in the mass spectrum with a ~1:1 intensity ratio, providing definitive evidence for the presence of a single bromine atom.[11]

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).

  • Chromatography: Use the HPLC method described in Protocol 1, but replace the non-volatile phosphoric acid with a volatile acid like 0.1% Formic Acid.[8]

  • MS Parameters (Positive ESI Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive. Rationale: The amino group is readily protonated.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Gas Temperature: 300 °C.

    • Mass Range: 100-400 m/z.

  • Expected Results:

    • [M+H]⁺ Ion: A pair of peaks at m/z 216.96 and 218.96 (approx.) with a ~1:1 intensity ratio.

    • Fragmentation (MS/MS): Collision-induced dissociation (CID) of the parent ion will likely show a characteristic loss of H₂O (18 Da) and/or CO₂ (44 Da) from the carboxylic acid group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and simple technique to confirm the presence of key functional groups. It provides a molecular "fingerprint" that can be used for identification against a reference standard.

cluster_techniques Orthogonal Analytical Techniques cluster_info Information Gained NMR NMR (¹H, ¹³C) NMR_Info Connectivity & Skeleton (C-H Framework) NMR->NMR_Info MS Mass Spectrometry (LC-MS) MS_Info Molecular Weight & Elemental Composition (Br) MS->MS_Info FTIR FTIR FTIR_Info Functional Groups (-COOH, -NH₂, C-Br) FTIR->FTIR_Info Structure Unambiguous Structure of 2-Amino-5-bromoisonicotinic acid NMR_Info->Structure MS_Info->Structure FTIR_Info->Structure

Caption: Integration of spectroscopic techniques for structural confirmation.

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. Rationale: ATR requires minimal sample preparation and is non-destructive.

  • Sample Preparation: Place a small amount of the solid powder directly on the ATR crystal.

  • Data Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16 or 32 scans.

  • Expected Characteristic Absorption Bands:

    Wavenumber (cm⁻¹) Functional Group Vibration Notes
    3400-3200 N-H Stretch (Amine) Typically two bands for a primary amine.
    3300-2500 O-H Stretch (Carboxylic Acid) Very broad band due to hydrogen bonding.
    ~1700 C=O Stretch (Carboxylic Acid) Strong, sharp absorption.
    ~1600, ~1500 C=C and C=N Stretch Aromatic pyridine ring vibrations.
    ~1250 C-O Stretch (Carboxylic Acid) -

    | 600-500 | C-Br Stretch | In the fingerprint region. |

Thermal Analysis: Stability and Physical Properties

Thermal analysis provides crucial information about the material's stability, melting behavior, and the presence of residual solvents or water.[12]

Protocol 6: DSC and TGA Analysis
  • Instrumentation: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • DSC Method:

    • Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen at 50 mL/min.

    • Data to Obtain: Onset of melting, peak melting temperature, and any other thermal events (e.g., decomposition). The melting point of a similar compound, 2-bromonicotinic acid, is reported as 200-203 °C.[13]

  • TGA Method:

    • Temperature Program: Heat from 25 °C to 400 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen at 50 mL/min.

    • Data to Obtain: Mass loss as a function of temperature. This can indicate the presence of water/solvents (mass loss below 120 °C) and the onset of thermal decomposition.

Conclusion: A Holistic Approach to Characterization

The characterization of 2-Amino-5-bromoisonicotinic acid is not a task for a single analytical technique. A holistic, orthogonal approach as described in this guide is essential for ensuring the quality and integrity of this critical pharmaceutical intermediate. By combining chromatographic separation (HPLC), structural elucidation (NMR, MS, FTIR), and thermal analysis (DSC/TGA), researchers and quality control scientists can build a comprehensive analytical profile. This multi-faceted data package provides the highest level of confidence in the material's identity, purity, and stability, underpinning the development of safe and effective medicines.

References

  • Vertex AI Search. 2-Amino-5-bromoisonicotinic Acid Methyl Ester: Synthesis, Properties, and Applications.
  • PubChem. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445. Available from: [Link].

  • Chemsrc. 2-Bromonicotinic acid | CAS#:35905-85-2. Available from: [Link].

  • IJTSRD. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Available from: [Link].

  • SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Available from: [Link].

  • Miyagi, M., et al. (1998). A novel derivatization method with 5-bromonicotinic acid N-hydroxysuccinimide for determination of the amino acid sequences of peptides. Rapid Communications in Mass Spectrometry, 12(10), 603-8. Available from: [Link].

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link].

  • Stanić, P., et al. Kinetics and mechanism of amino acid derived 2-thiohydanoin formation reactions. Supplementary Information. Available from: [Link].

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics. Available from: [Link].

  • Giera, M., et al. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. Journal of Pharmaceutical and Biomedical Analysis, 114, 439-447. Available from: [Link].

  • Sundaraganesan, N., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-94. Available from: [Link].

  • Vassilev, K., et al. (2013). Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. ResearchGate. Available from: [Link].

  • LOUIS - UAH. Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. Available from: [Link].

  • Jan, B., et al. (2021). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals, 14(11), 1167. Available from: [Link].

  • GROM HPLC. Modern Methodes for Amino Acid Analysis. Available from: [Link].

  • Mabion. Protein Characterization Techniques for Biologics Development. Available from: [Link].

  • Miyano, H. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2838. Available from: [Link].

  • Motilva, M. J., et al. (2022). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Foods, 11(21), 3465. Available from: [Link].

  • Tsikas, D., et al. (2022). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 54(4), 627-646. Available from: [Link].

  • ResearchGate. FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate. Available from: [Link].

  • Schepmoes, A. A., et al. (2018). Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. Expert Review of Proteomics, 15(10), 837-851. Available from: [Link].

  • Pyramides, G., et al. (1995). The combined use of DSC and TGA for the thermal analysis of atenolol tablets. Journal of Pharmaceutical and Biomedical Analysis, 13(2), 103-10. Available from: [Link].

  • Fairwell, T., & Brewer, H. B. Jr. (1980). The chemical ionization mass spectrometric analysis of phenylthiohydantoin and 2-anilino-5-thiazolinone amino acids obtained from the Edman degradation of proteins and peptides. Analytical Biochemistry, 107(1), 140-9. Available from: [Link].

  • Scavetta, R. D., et al. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids Used for Distinction of Their 13C-isotopomers in Metabolic Studies. Journal of The American Society for Mass Spectrometry, 24(5), 740-51. Available from: [Link].

  • ResearchGate. Low Mass MS/MS Fragments of Protonated Amino Acids Used for Distinction of Their 13C- Isotopomers in Metabolic Studies. Available from: [Link].

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Application Note: A Validated RP-HPLC Method for Purity Analysis of 2-Amino-5-bromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 2-Amino-5-bromoisonicotinic acid. This compound is a vital intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), making its purity a critical quality attribute.[1] The described isocratic method utilizes a C18 stationary phase with UV detection, providing the specificity, accuracy, and precision required for quality control in research, development, and manufacturing environments. All validation procedures are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Introduction

2-Amino-5-bromoisonicotinic acid is a substituted pyridinemonocarboxylic acid derivative. Its molecular structure contains both an acidic (carboxylic acid) and a basic (amino) group, making it amphoteric.[4] The purity of such intermediates is a fundamental requirement in the pharmaceutical industry, as impurities can affect the safety, efficacy, and stability of the final drug product.[5] High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of APIs and their intermediates due to its high resolution, sensitivity, and quantitative accuracy.[6][7]

This document provides a comprehensive, step-by-step protocol for a reliable RP-HPLC method specifically developed for 2-Amino-5-bromoisonicotinic acid. It includes detailed chromatographic conditions, sample preparation, and a full validation protocol, offering a turnkey solution for analytical chemists and quality control professionals.

Chromatographic Principle

The method is based on reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar aqueous-organic mixture.[6] The analyte, being a polar, ionizable compound, requires careful control of the mobile phase pH to ensure reproducible retention and optimal peak shape.[8] By using an acidic mobile phase (pH ≈ 3.0), the carboxyl group is largely protonated, reducing its polarity, while the amino group is protonated, increasing its polarity. This controlled ionization state allows for predictable interaction with the C18 stationary phase and effective separation from potential impurities.

Materials and Reagents

  • Reference Standard: 2-Amino-5-bromoisonicotinic acid (≥99.5% purity)

  • Test Sample: Batches of 2-Amino-5-bromoisonicotinic acid for analysis

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Ultrapure, 18.2 MΩ·cm (e.g., from a Milli-Q® system)

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade

  • Orthophosphoric Acid (H₃PO₄): Analytical grade (approx. 85%)

  • Methanol: HPLC grade (for cleaning)

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

ParameterConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmStandard column for reverse-phase methods, providing good resolution for small molecules.[9]
Mobile Phase Acetonitrile : 25mM KH₂PO₄ Buffer (pH 3.0) (30:70, v/v)The buffer controls the pH to ensure consistent ionization of the analyte, while acetonitrile acts as the organic modifier to control retention.[10]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[9]
Detection Wavelength 264 nmIsonicotinic acid and its derivatives show a strong absorbance maximum around this wavelength, ensuring high sensitivity.[11][12]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring adequate sensitivity.
Run Time 20 minutesSufficient time to elute the main peak and any potential pre- or post-eluting impurities.

Experimental Protocols

Buffer and Mobile Phase Preparation
  • 25mM KH₂PO₄ Buffer (pH 3.0):

    • Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of ultrapure water.

    • Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm nylon membrane filter.

  • Mobile Phase:

    • Mix 300 mL of HPLC-grade acetonitrile with 700 mL of the prepared buffer.

    • Degas the mobile phase for 15-20 minutes using sonication or vacuum degassing before use.

Standard and Sample Solution Preparation
  • Diluent: Use the mobile phase as the diluent for all preparations.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of the 2-Amino-5-bromoisonicotinic acid reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Sample Solution (100 µg/mL):

    • Accurately weigh 10 mg of the 2-Amino-5-bromoisonicotinic acid test sample.

    • Prepare a 100 mL solution following the same procedure as the standard.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove particulates.[13]

HPLC Analysis Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Buffer Prepare Buffer (pH 3.0) Prep_MP Prepare Mobile Phase (ACN:Buffer 30:70) Prep_Buffer->Prep_MP Prep_Sample Prepare Sample & Standard Solutions (100 µg/mL) Prep_MP->Prep_Sample Filter Filter Solutions (0.45 µm) Prep_Sample->Filter Equilibrate Equilibrate System (≥30 min) Filter->Equilibrate Inject Inject Blank, Standard, and Sample Equilibrate->Inject Acquire Acquire Data (20 min @ 264 nm) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Identify Identify Main Peak & Impurities Integrate->Identify Calculate Calculate Purity (% Area) Identify->Calculate Report Final Report Calculate->Report

Caption: HPLC workflow from preparation to final report.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][14][15]

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Inject blank (diluent), standard, and sample. Perform forced degradation (acid, base, peroxide, heat, light).Peak for analyte is free from interference from blank and impurities. Peak purity index > 0.999 in forced degradation samples.
Linearity Analyze five concentrations from 25 to 150 µg/mL (n=3).Correlation coefficient (r²) ≥ 0.999.
Accuracy Spike a known sample with the reference standard at 80%, 100%, and 120% levels (n=3 for each).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the standard solution. Intermediate: Analysis on a different day with a different analyst.%RSD ≤ 2.0% for peak area and retention time.
LOD & LOQ Determined from the standard deviation of the response and the slope of the linearity curve.LOD: S/N ≥ 3:1 LOQ: S/N ≥ 10:1
Robustness Vary flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2).System suitability parameters (tailing factor, plate count) remain within limits. %RSD of results ≤ 2.0%.

Data Analysis and Interpretation

The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

System suitability tests (SST) must be performed before analysis by injecting the standard solution five times. The SST results must meet the following criteria:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Areas: ≤ 2.0%

The following diagram outlines the logical relationship between the core validation parameters, ensuring a comprehensive assessment of the method's performance.

Validation_Logic cluster_qualitative Qualitative Confidence cluster_quantitative Quantitative Confidence cluster_performance Performance Limits center_node Reliable Method Specificity Specificity (Selectivity) Specificity->center_node Accuracy Accuracy (Trueness) Accuracy->center_node Precision Precision (Repeatability) Precision->Accuracy Linearity Linearity & Range Linearity->center_node Linearity->Accuracy LOD LOD LOQ LOQ LOD->LOQ LOQ->center_node LOQ->Linearity Robustness Robustness Robustness->center_node

Caption: Inter-relationship of method validation parameters.

Conclusion

The described RP-HPLC method is demonstrated to be simple, rapid, specific, accurate, and precise for the purity determination of 2-Amino-5-bromoisonicotinic acid. The method validation results confirm its suitability for routine quality control analysis in the pharmaceutical industry. The isocratic nature of the method ensures shorter run times and less solvent consumption, making it an efficient and cost-effective analytical solution.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Amino-5-bromoisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 2-amino-5-bromoisonicotinic acid and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. These compounds are pivotal building blocks in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1][2] Accurate and unambiguous characterization is therefore critical for drug development pipelines. This document moves beyond rote procedures to explain the underlying principles and strategic choices in experimental design, from sample preparation to advanced 2D NMR analysis, empowering researchers to confidently interpret complex spectra.

Introduction: The Structural Challenge and the NMR Solution

The 2-amino-5-bromoisonicotinic acid scaffold presents a unique set of spectroscopic challenges. It is a highly substituted pyridine ring, featuring a complex interplay of electron-donating (amino) and electron-withdrawing (bromo, carboxylic acid) groups. This electronic environment profoundly influences the chemical shifts of the ring's protons and carbons, often leading to spectra that are not immediately intuitive.

NMR spectroscopy stands as the most powerful technique for navigating this complexity.[3] By employing a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, it is possible to piece together the molecular puzzle, assigning every atom its correct place and confirming the regiochemistry of the substitution pattern. This guide provides the protocols and interpretive logic to achieve this with confidence.

Part 1: Foundational Principles for Interpreting Spectra of Substituted Pyridines

A successful analysis begins with understanding the expected electronic effects of the substituents on the pyridine ring. The position of signals in an NMR spectrum is dictated by the local electronic environment of each nucleus.

  • Aromatic Region (¹H NMR): Protons attached directly to an aromatic ring typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.5 ppm.[4][5]

  • Substituent Effects on ¹H Chemical Shifts:

    • Amino Group (-NH₂): As a strong electron-donating group (EDG), the amino group increases electron density on the ring through resonance. This "shields" the nearby protons from the external magnetic field, causing their signals to shift upfield (to a lower ppm value).

    • Bromo Group (-Br): Halogens exhibit a dual nature. They are electron-withdrawing through induction but electron-donating through resonance. For bromine, the inductive effect typically dominates, leading to a net "deshielding" of nearby protons and a shift downfield (to a higher ppm value).[6]

    • Carboxylic Acid (-COOH) / Ester (-COOR): These are strong electron-withdrawing groups (EWGs). They significantly deshield adjacent protons, causing a pronounced downfield shift.

  • ¹³C NMR of Aromatic Systems: Carbons within an aromatic ring absorb in a characteristic range of 120-150 ppm.[4] The substituent effects are analogous to those in ¹H NMR, with EDGs causing upfield shifts and EWGs causing downfield shifts for the ring carbons.

  • The Power of 2D NMR: For complex molecules where 1D spectra can be ambiguous, 2D NMR is indispensable.[7]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H connectivity).[8]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C connectivity).[7][8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton.[8][9]

Part 2: Experimental Design & Protocols

High-quality data is contingent on meticulous experimental execution. The following protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.

Protocol 1: Sample Preparation

The quality of the final spectrum is directly determined by the quality of the sample.[10] Particulate matter, improper concentration, or an unsuitable solvent can severely degrade spectral resolution.

Materials:

  • 2-Amino-5-bromoisonicotinic acid derivative (5-20 mg)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, Chloroform-d, Methanol-d₄)

  • Glass Pasteur pipette and cotton or a syringe filter

  • Vortex mixer

Step-by-Step Methodology:

  • Solvent Selection: The choice of solvent is critical. For compounds containing both acidic (carboxylic acid) and basic (amino) functional groups, DMSO-d₆ is often the superior choice. It readily dissolves polar molecules and its residual proton peak (δ ~2.50 ppm) rarely interferes with aromatic signals. Furthermore, the labile -NH₂ and -COOH protons are often observable in DMSO-d₆, appearing as broad singlets.

  • Determining Sample Quantity:

    • For ¹H NMR , aim for a concentration that provides good signal-to-noise in a reasonable time. Typically, 5-10 mg of a compound with MW 200-400 is sufficient.[11][12]

    • For ¹³C NMR , which is inherently less sensitive, a more concentrated sample is required. Aim for 15-25 mg or more.[12]

  • Dissolution: Weigh the sample into a small, clean vial. Add approximately 0.6 mL of the chosen deuterated solvent.[13] Use a vortex mixer to ensure complete dissolution. Gentle warming may be required for poorly soluble compounds.

  • Filtration (Critical Step): To avoid broad lines from suspended solids, the solution must be filtered directly into the NMR tube.[10] Tightly pack a small plug of cotton or Kimwipe into a Pasteur pipette and use it to transfer the solution into the NMR tube.[13]

  • Labeling: Clearly label the NMR tube with a unique identifier. Do not use paper labels, which can interfere with the sample spinning in the spectrometer.[13]

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-20 mg) dissolve 2. Dissolve in Vial (~0.6 mL DMSO-d6) weigh->dissolve Add Solvent filter 3. Filter into NMR Tube dissolve->filter Transfer & Purify acquire 4. Ready for Acquisition filter->acquire Cap & Label G cluster_acq NMR Data Acquisition Strategy H1 1. ¹H Spectrum (Proton Count & Splitting) C13 2. ¹³C Spectrum (Carbon Count) H1->C13 HSQC 3. HSQC (Direct ¹H-¹³C Bonds) C13->HSQC Assign Protonated Carbons HMBC 4. HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Assign Quaternary Carbons Structure Complete Structure Elucidation HMBC->Structure

Caption: A logical workflow for complete structural elucidation using NMR.

Part 3: Spectral Interpretation - A Case Study

Let's consider a representative example: 2-Amino-5-bromoisonicotinic acid .

(Self-generated image for illustrative purposes)

Structure and Atom Numbering:

  • C2: Attached to -NH₂

  • C3: Protonated (H3)

  • C4: Attached to -COOH

  • C5: Attached to -Br

  • C6: Protonated (H6)

Predicted Spectral Data and Analysis:

  • ¹H NMR Analysis (Predicted in DMSO-d₆):

    • H6: This proton is adjacent to the nitrogen atom and the bromine-bearing carbon. It will be the most downfield aromatic proton, likely appearing as a singlet around δ 8.2-8.4 ppm .

    • H3: This proton is positioned between the electron-donating amino group and the carboxylic acid group. The shielding from the -NH₂ group will push it upfield relative to H6. Expect a singlet around δ 7.9-8.1 ppm .

    • -NH₂: The two protons of the amino group are equivalent and will likely appear as a broad singlet around δ 6.5-7.5 ppm . Its position can vary with concentration and temperature.

    • -COOH: The acidic proton will be a very broad singlet, often far downfield, potentially around δ 12-14 ppm .

  • ¹³C NMR Analysis (Predicted in DMSO-d₆):

    • C4 (-COOH): The carbonyl carbon will be the most downfield signal, typically > δ 165 ppm .

    • C2 (-NH₂): The carbon directly attached to the nitrogen of the amino group will be significantly shielded and appear far downfield due to the direct attachment to the heteroatom, but upfield relative to other substituted carbons, perhaps around δ 155-160 ppm .

    • C6 & C3: These protonated carbons will appear in the typical aromatic region, δ 110-145 ppm .

    • C5 (-Br): The carbon attached to bromine will be shifted upfield due to the "heavy atom effect" but also influenced by electronics, likely appearing around δ 105-115 ppm .

  • Key 2D NMR Correlations for Confirmation:

    • HSQC: Would show a cross-peak connecting the ¹H signal at ~8.3 ppm to its ¹³C signal (C6), and another cross-peak connecting the ¹H signal at ~8.0 ppm to its ¹³C signal (C3).

    • HMBC: This is key for the final assignment.

      • The H6 proton signal should show a correlation to C5, C4, and C2. The correlation to the C4 carbonyl carbon is definitive proof of its position.

      • The H3 proton signal should show a correlation to C2, C4, and C5. The correlation to the C2 and C4 quaternary carbons confirms its placement between them.

      • The broad -NH₂ proton signal should show a correlation to C2 and C3.

Data Summary Table:

Atom¹H δ (ppm), Mult.¹³C δ (ppm)Key HMBC Correlations (from ¹H to ¹³C)
H3 ~8.0, s~140C2, C4, C5
H6 ~8.3, s~150C2, C4, C5
-NH₂ ~7.0, br s-C2, C3
-COOH ~13.0, br s-C3, C4
C2 -~158H3, H6, -NH₂
C4 -~167H3, H6
C5 -~110H3, H6

Note: The chemical shift values are illustrative estimates and will vary based on the specific derivative, solvent, and concentration.

References

  • 2D NMR Spectroscopy. (n.d.). Slideshare.
  • NMR Sample Preparation. (n.d.). Bruker.
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  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
  • 2-Amino-5-bromoisonicotinic Acid Methyl Ester: Synthesis, Properties, and Applications. (n.d.). BOC Sciences.
  • Two-dimensional nuclear magnetic resonance spectroscopy. (2023, December 19). In Wikipedia.
  • Sample Preparation. (n.d.). University College London.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Anuchem.
  • NMR Sample Preparation. (n.d.). Iowa State University.
  • NMR Sample Preparation. (n.d.). University of Minnesota.
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  • 2-Amino-5-bromonicotinic acid. (n.d.). ChemicalBook.
  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
  • NMR Spectroscopy of Aromatic Compounds. (n.d.). ResearchGate.
  • Video: NMR Spectroscopy of Benzene Derivatives. (n.d.). JoVE.
  • 2-Amino-5-bromonicotinic acid. (n.d.). PubChem.

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Use of 2-Amino-5-bromoisonicotinic acid as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2-Amino-5-bromoisonicotinic Acid

Introduction: The Strategic Value of a Multifunctional Pyridine Building Block

2-Amino-5-bromoisonicotinic acid (CAS No: 52833-94-0) is a highly functionalized pyridine derivative that has emerged as a pivotal building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development.[1] Its structure is distinguished by three key reactive sites: an amino group, a carboxylic acid, and a bromine atom, all strategically positioned on a pyridine core. This unique arrangement offers synthetic chemists a versatile platform for molecular elaboration, enabling the construction of complex, biologically active molecules. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl substituents. Simultaneously, the amino and carboxylic acid groups provide handles for amide bond formation, esterification, and the construction of fused heterocyclic systems.[2][3] This guide provides a detailed exploration of the synthetic applications of 2-amino-5-bromoisonicotinic acid, complete with field-proven protocols and mechanistic insights for researchers and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of 2-Amino-5-bromoisonicotinic Acid

Property Value Source
IUPAC Name 2-amino-5-bromopyridine-4-carboxylic acid [4]
CAS Number 52833-94-0 [1][4]
Molecular Formula C₆H₅BrN₂O₂ [4]
Molecular Weight 217.02 g/mol [4]
Appearance Off-white to pale yellow crystalline powder [2]
Melting Point 180–185°C (decomposes) [2]

| Solubility | Soluble in DMSO and DMF; sparingly soluble in water |[2] |

Hazard Identification and Safe Handling

2-Amino-5-bromoisonicotinic acid is classified as a hazardous substance and requires careful handling to minimize exposure.

  • Health Hazards : The compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It is known to cause skin irritation and serious eye irritation.[4][5] May also cause respiratory irritation.[5]

  • Precautionary Measures :

    • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][6]

    • Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields, and a lab coat.[6]

    • Handling : Avoid breathing dust.[5] Wash hands thoroughly after handling.[6] Avoid contact with skin, eyes, and clothing.[5]

    • Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from light.[2][5]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position makes 2-amino-5-bromoisonicotinic acid an ideal substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for forming carbon-carbon and carbon-heteroatom bonds.[7]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient formation of C-C bonds between organoboron compounds and organic halides with high functional group tolerance.[8][9][10][11] This reaction is extensively used to synthesize biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[12]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10][13]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition (+ Ar-Br) transmetalation_complex Ar-Pd(II)L₂-R pd2_complex->transmetalation_complex Transmetalation (+ R-B(OH)₂) product Ar-R transmetalation_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a robust starting point for the Suzuki coupling of 2-amino-5-bromoisonicotinic acid with a generic arylboronic acid. Optimization may be required for specific substrates.

Table 2: Materials for Suzuki-Miyaura Coupling

Reagent/Material Quantity Moles (Equiv.) Purpose
2-Amino-5-bromoisonicotinic acid 217 mg 1.0 mmol (1.0) Starting Material
Arylboronic Acid - 1.2 mmol (1.2) Coupling Partner
Pd(PPh₃)₄ 35 mg 0.03 mmol (0.03) Catalyst
Potassium Carbonate (K₂CO₃) 276 mg 2.0 mmol (2.0) Base
1,4-Dioxane / Water (4:1) 10 mL - Solvent
Anhydrous Sodium Sulfate As needed - Drying Agent
Ethyl Acetate & Hexanes As needed - Solvents for Workup & Chromatography

| Inert Gas (Argon or Nitrogen) | - | - | Inert Atmosphere |

Experimental Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromoisonicotinic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[13]

  • Inerting : Seal the flask and purge it by evacuating and backfilling with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[8][13]

  • Solvent Addition : Add the 1,4-dioxane/water (4:1) solvent mixture (10 mL). Degas the solution by bubbling the inert gas through it for 15-20 minutes.[13]

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).[13]

  • Reaction : Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[13]

  • Aqueous Workup : After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[13]

  • Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-aryl-isonicotinic acid.[8][13]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Base (Substrate, Boronic Acid, K₂CO₃) B 2. Evacuate & Backfill (Inert Atmosphere) A->B C 3. Add Degassed Solvent B->C D 4. Add Pd Catalyst C->D E 5. Heat & Stir (80-100°C, 4-12h) D->E F 6. Monitor by TLC E->F G 7. Cool & Dilute F->G H 8. Aqueous Wash G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J

Caption: A typical experimental workflow for the solution-phase Suzuki coupling.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[14] It is an invaluable tool for installing alkynyl moieties, which are important pharmacophores and versatile handles for further synthetic transformations like click chemistry.

This protocol is adapted from general procedures for the Sonogashira coupling of bromo-pyridines and serves as a reliable method for functionalizing 2-amino-5-bromoisonicotinic acid.[15]

Table 3: Materials for Sonogashira Coupling

Reagent/Material Quantity Moles (Equiv.) Purpose
2-Amino-5-bromoisonicotinic acid 108.5 mg 0.5 mmol (1.0) Starting Material
Terminal Alkyne - 0.6 mmol (1.2) Coupling Partner
Pd(CF₃COO)₂ 4.2 mg 0.0125 mmol (0.025) Catalyst Precursor
Triphenylphosphine (PPh₃) 6.6 mg 0.025 mmol (0.05) Ligand
Copper(I) Iodide (CuI) 4.8 mg 0.025 mmol (0.05) Co-catalyst
Triethylamine (Et₃N) 1 mL - Base & Solvent

| N,N-Dimethylformamide (DMF) | 2 mL | - | Solvent |

Experimental Procedure:

  • Catalyst Preparation : In a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).[15]

  • Solvent Addition : Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature until a homogeneous solution is formed.[15]

  • Reagent Addition : To the catalyst mixture, add 2-amino-5-bromoisonicotinic acid (0.5 mmol), the terminal alkyne (0.6 mmol), and triethylamine (1 mL).[15]

  • Reaction : Heat the reaction mixture at 100°C for 3 hours, monitoring the reaction progress by TLC.[15]

  • Workup and Purification : Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Expanding the Synthetic Toolkit: Derivatization and Cyclization

Beyond cross-coupling, the amino and carboxylic acid functional groups of 2-amino-5-bromoisonicotinic acid serve as versatile handles for constructing more complex molecular architectures, including fused heterocyclic systems, which are privileged structures in medicinal chemistry.[16]

Synthesis of Fused Heterocyclic Scaffolds

The vicinal amino and carboxylic acid groups (after initial functionalization at the bromine position) can be utilized in cyclization reactions to form fused ring systems. This strategy allows for the rapid construction of novel molecular frameworks. For example, condensation reactions can lead to the formation of pyridopyrimidones or other related heterocycles.[17][18]

Caption: Conceptual workflow for building fused heterocycles.

Conclusion

2-Amino-5-bromoisonicotinic acid is a quintessential example of a strategic building block in organic synthesis. Its trifunctional nature provides a robust and flexible platform for creating diverse and complex molecules. The capacity for selective functionalization via palladium-catalyzed cross-coupling at the C5-bromo position, coupled with the synthetic versatility of the amino and carboxylic acid groups, makes it an invaluable tool for medicinal chemists. The protocols and insights provided herein demonstrate its broad utility and underscore its importance in the rapid generation of novel chemical entities for drug discovery and materials science.

References

  • 2-Amino-5-bromoisonicotinic Acid Methyl Ester: Synthesis, Properties, and Applic
  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
  • 2-Amino-5-bromonicotinic acid | 52833-94-0 - ChemicalBook. ChemicalBook.
  • 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem. PubChem.
  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole - Benchchem. Benchchem.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • A Simple, Modular Synthesis of Substituted Pyridines - Organic Chemistry Portal. Organic Chemistry Portal.
  • A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH.
  • 5 - SAFETY D
  • 2-Amino-5-bromo-6-methyl-nicotinic acid - Apollo Scientific. Apollo Scientific.
  • Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
  • Synthesis of 2-Amino-5-bromopyridine - ResearchGate.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info.
  • The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis. Medium.
  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives from 5-Bromonicotinic Acid - Benchchem. Benchchem.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PubMed Central.
  • BLD Pharmatech.
  • 52833-94-0|2-Amino-5-bromonicotinic acid|BLD Pharm. BLD Pharm.
  • Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry - Benchchem. Benchchem.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI.
  • Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest - PMC - PubMed Central.
  • Synthesis of biologically active heterocyclic compounds from β- diketones - ACG Publications.
  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Scientific Research Publishing.
  • Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. | Request PDF - ResearchGate.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. SciSpace.
  • Synthesis and applications of aminoboronic acids. University of British Columbia.
  • New Horizons for Cross-Coupling Reactions - Pharmaceutical Technology. Pharmaceutical Technology.
  • Optimizing Organic Synthesis: The Role of 6-Bromonicotinic Acid. Medium.
  • Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds - ResearchGate.

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Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-Amino-5-bromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Amino-5-bromoisonicotinic Acid in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities with therapeutic potential. 2-Amino-5-bromoisonicotinic acid is a highly versatile heterocyclic building block, prized for its trifunctional nature. The pyridine core is a well-established scaffold in a multitude of approved pharmaceuticals.[1] The strategic placement of an amino group, a carboxylic acid, and a bromine atom provides orthogonal chemical handles for a variety of synthetic transformations. This allows for the systematic exploration of chemical space and the generation of diverse libraries of compounds for biological screening.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents.[2][3] The carboxylic acid at the 4-position and the amino group at the 2-position serve as key points for further derivatization, most commonly through amide bond formation, to modulate the physicochemical properties and biological activity of the resulting molecules.[4] This application note will provide detailed experimental protocols for the key synthetic transformations of 2-Amino-5-bromoisonicotinic acid and its derivatives, and showcase its application in the synthesis of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.

Core Synthetic Strategies and Experimental Protocols

The synthetic utility of 2-Amino-5-bromoisonicotinic acid is primarily centered around the functionalization of the C-Br bond, followed by modifications of the carboxylic acid and amino groups. Due to the potential for the free carboxylic acid to interfere with certain catalytic cycles, it is often advantageous to first protect it as an ester, for example, a methyl or ethyl ester.

Esterification of 2-Amino-5-bromoisonicotinic Acid

A straightforward esterification provides a more versatile starting material for subsequent cross-coupling reactions.

Protocol 1: Synthesis of Methyl 2-Amino-5-bromoisonicotinate

  • Materials:

    • 2-Amino-5-bromoisonicotinic acid

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a stirred suspension of 2-Amino-5-bromoisonicotinic acid (1.0 eq) in anhydrous methanol, slowly add thionyl chloride (1.2 eq) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-amino-5-bromoisonicotinate.

    • Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is the primary site for introducing molecular diversity. The Suzuki-Miyaura and Buchwald-Hartwig reactions are the most common and powerful methods for this purpose.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl moieties.[2]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Methyl 2-Amino-5-bromoisonicotinate

  • Materials:

    • Methyl 2-amino-5-bromoisonicotinate (1.0 eq)

    • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer and stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask containing a magnetic stir bar, add methyl 2-amino-5-bromoisonicotinate, the arylboronic acid, and the base.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

    • Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

    • Monitor the progress of the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482

Yields are based on analogous reactions with 5-bromonicotinic acid and are representative.[2]

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow start Reaction Setup (Substrates, Base) inert Inert Atmosphere (Ar/N2 Purge) start->inert 1. reagents Add Catalyst & Solvent inert->reagents 2. reaction Heat & Stir (80-100 °C) reagents->reaction 3. workup Aqueous Workup (Extraction) reaction->workup 4. purify Purification (Chromatography) workup->purify 5. product 2-Amino-5-aryl- isonicotinate purify->product 6.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines, which are common motifs in bioactive molecules.[3]

Protocol 3: General Procedure for Buchwald-Hartwig Amination of Methyl 2-Amino-5-bromoisonicotinate

  • Materials:

    • Methyl 2-amino-5-bromoisonicotinate (1.0 eq)

    • Primary or secondary amine (1.1 - 1.5 eq)

    • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., (±)-BINAP, 2-4 mol%)

    • Base (e.g., Sodium tert-butoxide, 1.4 - 2.5 eq)

    • Anhydrous Toluene (or other suitable aprotic solvent)

    • Schlenk flask or glovebox

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, the phosphine ligand, and the base.

    • Add methyl 2-amino-5-bromoisonicotinate and the amine coupling partner to the flask.

    • Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

    • Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L2) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdAmine [Ar-Pd(II)-NHR'R'']+ AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido Ar-Pd(II)-NR'R''(L2) Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim Ar-NR'R'' RedElim->Pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Amide Bond Formation

The carboxylic acid functionality (or its ester precursor) is a key handle for introducing a wide range of substituents via amide bond formation. This is a crucial step in the synthesis of many bioactive molecules, including kinase inhibitors where the amide can form key hydrogen bonds with the target protein.[4]

Protocol 4: General Procedure for Amide Coupling

  • Materials:

    • 2-Amino-5-aryl-isonicotinic acid (or the corresponding methyl ester) (1.0 eq)

    • Amine (1.1 eq)

    • Coupling reagent (e.g., HATU, HOBt/EDC) (1.2 eq)

    • Base (e.g., DIPEA or Et₃N) (2.0-3.0 eq)

    • Anhydrous solvent (e.g., DMF or DCM)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • If starting from the methyl ester, first hydrolyze it to the carboxylic acid using aqueous LiOH or NaOH in a mixture of THF and water.

    • To a solution of the 2-amino-5-aryl-isonicotinic acid in anhydrous DMF, add the amine, coupling reagent, and base.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Application in the Synthesis of Bioactive Molecules

Synthesis of Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. By functionalizing the 5-position with appropriate aryl or heteroaryl groups and derivatizing the carboxylic acid as an amide, potent and selective kinase inhibitors can be synthesized.[5]

Synthetic Strategy for a Hypothetical Kinase Inhibitor:

  • Esterification: Protect the carboxylic acid of 2-Amino-5-bromoisonicotinic acid as a methyl ester.

  • Suzuki-Miyaura Coupling: Introduce a key aryl or heteroaryl group at the 5-position.

  • Saponification: Hydrolyze the methyl ester to the corresponding carboxylic acid.

  • Amide Coupling: Couple the carboxylic acid with a desired amine to introduce a side chain that can interact with the solvent-exposed region of the kinase active site.

Diagram 3: Synthetic Pathway to a Kinase Inhibitor

Kinase_Inhibitor_Synthesis Start 2-Amino-5-bromo- isonicotinic acid Ester Methyl 2-amino-5- bromoisonicotinate Start->Ester Protocol 1: Esterification Suzuki Methyl 2-amino-5-aryl- isonicotinate Ester->Suzuki Protocol 2: Suzuki Coupling Sapon 2-Amino-5-aryl- isonicotinic acid Suzuki->Sapon Saponification (LiOH/NaOH) Amide Bioactive Kinase Inhibitor (Amide) Sapon->Amide Protocol 4: Amide Coupling

Caption: Multi-step synthesis of a potential kinase inhibitor.

Synthesis of Anti-inflammatory Agents

Derivatives of isonicotinic acid have shown promise as anti-inflammatory agents. The introduction of specific aryl or amino groups can lead to compounds that modulate inflammatory pathways.

Synthetic Strategy for a Hypothetical Anti-inflammatory Agent:

  • Esterification: Protect the carboxylic acid of 2-Amino-5-bromoisonicotinic acid as a methyl ester.

  • Buchwald-Hartwig Amination: Introduce a substituted aniline at the 5-position.

  • Saponification and Amide Coupling: Further derivatize the carboxylic acid to modulate activity and pharmacokinetic properties.

Conclusion

2-Amino-5-bromoisonicotinic acid is a valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. Its trifunctional nature allows for a modular and efficient approach to building molecular complexity. The protocols detailed in this application note for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation provide a robust toolkit for researchers in drug discovery and medicinal chemistry to generate novel compounds for biological evaluation. The strategic application of these methods can significantly accelerate the discovery of new therapeutic agents.

References

  • 2-Amino-5-bromoisonicotinic Acid Methyl Ester: Synthesis, Properties, and Applications. (n.d.).
  • Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (2025). BenchChem.
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. (2025). BenchChem.
  • A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. (2025). BenchChem.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. (2025). BenchChem.
  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Journal of Chemistry.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of Biomolecular Structure and Dynamics.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... (n.d.). SciSpace.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-5.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2012). Journal of the American Chemical Society.
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. (2025). BenchChem.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022).
  • Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. (2002). Molecules.
  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (2015). Journal of Applicable Chemistry.
  • Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). (1999). Bioorganic & Medicinal Chemistry Letters.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). Molecules.
  • 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. (2007). Journal of Medicinal Chemistry.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine chemistry. The pyridine motif is a cornerstone in pharmaceuticals and agrochemicals, yet its synthesis and functionalization are fraught with challenges.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered in the laboratory, grounded in mechanistic principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of substituted pyridines. Each issue is presented in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Low Yield in Hantzsch Pyridine Synthesis

Question: My Hantzsch pyridine synthesis is resulting in a very low yield of the desired 1,4-dihydropyridine or the final oxidized pyridine. What are the likely causes and how can I improve it?

Answer: Low yields in the Hantzsch synthesis are a common problem and can be attributed to several factors, from inefficient reaction conditions to poor oxidation of the dihydropyridine intermediate.[2][3] The classical one-pot method often requires harsh conditions and long reaction times, which can lead to side product formation and degradation.[2]

Potential Causes & Solutions:

  • Inefficient Reaction Conditions: The traditional heating of reactants in a solvent like ethanol can be slow and inefficient.

    • Solution 1: Catalysis and Alternative Energy Sources. Consider using a catalyst such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation, which has been reported to significantly improve yields to as high as 96%.[2] Microwave-assisted synthesis is another excellent alternative, often leading to high yields (82-94%) and drastically reduced reaction times (2-7 minutes).[2]

    • Solution 2: Solvent-Free Conditions. Performing the reaction under solvent-free conditions can also lead to improved yields.[4]

  • Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is critical and often a source of yield loss.

    • Solution: Classical oxidants like nitric acid, potassium permanganate, or chromium trioxide can be harsh and lead to difficult workups and side products.[2][3] Milder and more efficient oxidizing agents should be considered. A one-pot synthesis with direct aromatization using ferric chloride, manganese dioxide, or iodine in refluxing methanol has proven effective.[2][5]

  • Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and slight variations in conditions can favor undesired routes.[2][3]

    • Solution: Carefully control the stoichiometry of your reactants and the reaction temperature. Analyzing reaction intermediates via techniques like TLC or LC-MS can help elucidate the predominant pathway and identify where product loss is occurring.[2]

Workflow for an Optimized Hantzsch Synthesis (Microwave-Assisted)

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) in a microwave-safe vessel. reaction Add ethanol (3-5 mL). Seal the vessel and irradiate in a microwave reactor (e.g., 120°C, 2-10 min). Monitor by TLC. prep->reaction workup Cool the reaction mixture. Concentrate under reduced pressure. reaction->workup purify Purify the crude product by recrystallization or column chromatography. workup->purify

Caption: Microwave-assisted Hantzsch pyridine synthesis workflow.

Issue 2: Poor Regioselectivity in Pyridine Functionalization

Question: I am attempting to functionalize a pre-existing pyridine ring, but I am getting a mixture of isomers. How can I control the regioselectivity?

Answer: The inherent electronic properties of the pyridine ring dictate its reactivity. The electron-deficient nature of the ring, due to the electronegative nitrogen, makes it susceptible to nucleophilic attack at the C2 and C4 positions, while being deactivated towards electrophilic substitution, which typically occurs at C3 under harsh conditions.[6][7]

Controlling Regioselectivity:

  • Nucleophilic Aromatic Substitution (SNAr):

    • Problem: A mixture of C2 and C4 substituted products is obtained.

    • Causality: The stability of the Meisenheimer intermediate, where the negative charge can be delocalized onto the nitrogen, favors attack at C2 and C4.[8] The outcome is often a balance of electronics and sterics.

    • Solutions:

      • Steric Hindrance: A bulky nucleophile will preferentially attack the less hindered C4 position. Conversely, a bulky substituent already at C4 will direct the nucleophile to C2.[8]

      • Blocking Groups: Employing a removable blocking group can direct the reaction to a specific position.[8]

      • N-Activation: Activating the pyridine with an acylating agent to form an N-acyl pyridinium salt can influence the regioselectivity of nucleophilic addition, with harder nucleophiles like Grignard reagents often favoring the C2 position.[9]

  • Electrophilic Aromatic Substitution (EAS):

    • Problem: Very low yield or no reaction.

    • Causality: The pyridine nitrogen is Lewis basic and will coordinate with the electrophile or Lewis acid catalyst, further deactivating the ring.[6]

    • Solution: Pyridine N-oxide. A highly effective strategy is to first oxidize the pyridine to its N-oxide.[8][10] The N-oxide is more reactive towards electrophiles and directs substitution to the C4 position. The N-oxide can then be deoxygenated.[8]

  • C-H Functionalization:

    • Problem: Lack of selectivity in direct C-H functionalization.

    • Causality: The coordinating ability of the pyridine nitrogen can be both a challenge and an opportunity in transition-metal-catalyzed C-H activation.[11]

    • Solutions:

      • Directing Groups: Installing a directing group on the pyridine ring can chelate to the metal catalyst and direct functionalization to a specific C-H bond, often at the ortho position to the directing group.[12]

      • Catalyst Control: The choice of metal catalyst and ligands can significantly influence the regioselectivity of C-H functionalization.[13] For instance, some rhodium-aluminum bimetallic catalysts have shown high selectivity for C2-monoalkylation of unsubstituted pyridines.[13]

Decision Tree for Regioselective Pyridine Substitution

G start Desired Substitution Position? sub_C2_C4 C2 or C4 Substitution start->sub_C2_C4 sub_C3 C3 Substitution start->sub_C3 nucleophilic Nucleophilic Substitution? sub_C2_C4->nucleophilic electrophilic_C4 Electrophilic Substitution? sub_C2_C4->electrophilic_C4 eas_direct Direct EAS (Harsh Conditions) sub_C3->eas_direct directed_lithiation Directed ortho-Metalation (DoM) followed by electrophile sub_C3->directed_lithiation sterics Control with Sterics (Bulky Nucleophile for C4) nucleophilic->sterics n_oxide_C4 Use Pyridine N-oxide (Directs to C4) electrophilic_C4->n_oxide_C4

Caption: Decision-making flowchart for achieving regioselective pyridine substitution.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in transition-metal-catalyzed C-H functionalization of pyridines?

The primary challenge is the coordinating ability of the pyridine nitrogen.[11] This nitrogen can act as a ligand, binding to the transition metal center and potentially deactivating the catalyst or preventing it from accessing the desired C-H bonds.[12] Overcoming this requires strategies such as using N-oxides to block the nitrogen's coordination, employing directing groups to guide the catalyst to a specific site, or designing catalysts that can operate effectively despite the coordinating nature of the pyridine substrate.[11][12]

Q2: My substituted pyridine is difficult to purify. What are some common issues and solutions?

Purification of pyridines can be challenging due to their basicity, polarity, and sometimes their physical properties.

  • Residual Water: Pyridine is hygroscopic and forms an azeotrope with water, making simple distillation ineffective for complete drying.[14]

    • Solution: For routine use, pre-drying with KOH pellets followed by distillation from calcium hydride (CaH₂) is effective.[14] For applications requiring rigorously anhydrous conditions, a final drying over potassium metal can be employed.[14]

  • Tailing on Silica Gel: The basic nitrogen of pyridines can interact strongly with the acidic silanol groups of silica gel, leading to significant tailing during column chromatography.

    • Solution: Deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (~1-2%), to the eluent system. This will compete for the active sites on the silica and improve the peak shape.

  • Close-boiling Impurities: Commercial pyridine often contains impurities like picolines and lutidines with similar boiling points.[14]

    • Solution: Fractional distillation using an efficient column is necessary for separation.

Q3: How can I achieve substitution at the C3 position of the pyridine ring?

Substitution at the C3 position is notoriously difficult due to the electronic nature of the pyridine ring.[1]

  • Electrophilic Aromatic Substitution (EAS): As mentioned, direct EAS on pyridine requires harsh conditions and often gives low yields, but it does occur at the C3 position.[15]

  • Directed ortho-Metalation (DoM): If you have a directing group at C2 or C4, you can use a strong base like LDA to deprotonate the C3 position, followed by quenching with an electrophile.[8]

  • Halogen-Dance Reaction: A C2 or C4-halogenated pyridine can be treated with a strong base to induce migration of the halogen to the C3 position, which can then be used in cross-coupling reactions.

  • From Pyridine N-oxides: Zincke imine intermediates, derived from pyridine N-oxides, can be used for regioselective C3-functionalization, including thiolation, selenylation, and amination.[1]

Q4: What are the key differences and applications of the Hantzsch, Kröhnke, and Chichibabin pyridine syntheses?

These are classic name reactions for constructing the pyridine ring, each with its own advantages and typical substitution patterns.

Synthesis MethodStarting MaterialsTypical Product PatternKey Features & Challenges
Hantzsch [3][16]Aldehyde, 2x β-ketoester, AmmoniaSymmetrically substituted 2,6-dimethyl-3,5-dicarboxylate pyridinesWell-established, versatile. Main challenge is often low yield and the need for a separate oxidation step.[2][3]
Kröhnke [4][17]α-Pyridinium methyl ketone salt, α,β-unsaturated carbonyl, Ammonium acetateHighly functionalized, often 2,4,6-trisubstituted pyridinesMild conditions, good for complex structures. Requires pre-synthesis of the pyridinium salt. Yields can be moderate to high.[4]
Chichibabin [10]Aldehydes, ketones, or α,β-unsaturated carbonyls with ammoniaCan produce a range of substituted pyridines, including unsubstituted pyridineUses inexpensive precursors. Often suffers from low yields (~30%) and lack of selectivity, leading to mixtures of products.[10]

Part 3: Experimental Protocols

Protocol 1: General Procedure for the Purification and Drying of Pyridine

Safety Note: Pyridine is flammable and toxic.[14] All operations should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[14]

  • Pre-drying: To a bottle of commercial pyridine, add solid potassium hydroxide (KOH) pellets (approximately 10-20 g per liter).[14] Allow the mixture to stand for at least 24 hours with occasional swirling.

  • Decanting: Carefully decant the pyridine from the KOH pellets into a dry, round-bottom flask suitable for distillation.

  • Final Drying: Add calcium hydride (CaH₂) powder (approximately 5-10 g per liter) to the decanted pyridine. Caution: CaH₂ reacts with water to produce flammable hydrogen gas; ensure the apparatus is not sealed and is properly vented.[14]

  • Reflux: Fit the flask with a reflux condenser protected by a calcium chloride drying tube. Reflux the pyridine over CaH₂ for at least 4 hours to ensure all residual water has reacted.[14]

  • Distillation: Arrange the apparatus for distillation. Discard the first 5-10% of the distillate. Collect the fraction boiling at 115°C.

  • Storage: Store the freshly distilled, anhydrous pyridine over molecular sieves (3Å or 4Å) in a tightly sealed bottle under an inert atmosphere (e.g., nitrogen or argon).

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Troubleshooting low yield in Kröhnke pyridine synthesis.
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
  • Ingenta Connect. (2022).
  • Beilstein Journals. (n.d.). Pyridine C(sp 2 )
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Springer.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • ACS Publications. (n.d.).
  • PubMed Central (PMC). (n.d.). Pyridine C(sp2)
  • BenchChem. (2025).
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  • PMC - NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses.
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  • Learning from the Hantzsch synthesis. (2000). American Chemical Society.

Sources

Technical Support Center: Optimizing Coupling Reactions with 2-Amino-5-bromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving 2-Amino-5-bromoisonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of utilizing this versatile but challenging building block. Here, we will delve into the nuances of reaction optimization, troubleshoot common issues, and provide evidence-based protocols to enhance the success of your synthetic endeavors.

Introduction to the Substrate

2-Amino-5-bromoisonicotinic acid is a trifunctional molecule presenting a unique set of challenges and opportunities in cross-coupling chemistry. The electron-deficient pyridine ring, substituted with both an electron-donating amino group and an electron-withdrawing carboxylic acid, as well as a bromine atom, results in a complex electronic and steric environment. Understanding the interplay of these functional groups is paramount to achieving high yields and purity in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

The strategic placement of the bromine atom makes it a valuable handle for synthetic elaboration, while the aminopyridine scaffold is a key structural feature in many kinase inhibitors.[1] This makes 2-Amino-5-bromoisonicotinic acid a critical intermediate in the synthesis of novel pharmaceuticals.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing both the probable cause and actionable solutions.

Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with 2-Amino-5-bromoisonicotinic acid and an arylboronic acid, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve my reaction?

Answer:

Low yields in Suzuki couplings with this substrate are a common challenge and can often be attributed to several factors related to catalyst inhibition and substrate reactivity.[3]

Probable Causes & Solutions:

  • Catalyst Inhibition: The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to its deactivation.[3][4][5]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for heteroaryl couplings as they can promote the desired catalytic cycle while minimizing catalyst inhibition.[3] In some cases, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.[3] The use of modern pre-catalysts, like the Buchwald G3 pre-catalysts, can also provide a more active and stable catalytic species.[3]

  • Substrate Solubility: 2-Amino-5-bromoisonicotinic acid has limited solubility in many common organic solvents, which can hinder the reaction.

    • Solution: Consider esterification of the carboxylic acid to its methyl or ethyl ester. This will significantly improve solubility in solvents like dioxane, THF, or DMF.[1] Alternatively, screen a range of solvent systems, including mixtures like dioxane/water or DMF/water, to find an optimal balance of solubility for all reaction components.

  • Inappropriate Base Selection: The choice of base is critical. A base that is too strong can lead to side reactions, while one that is too weak may not be effective in the transmetalation step.

    • Solution: Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective and well-tolerated.[3][5] It is advisable to screen a panel of bases to identify the optimal choice for your specific coupling partners.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

    • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which is a common issue.[3][5] To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or performing the reaction under anhydrous conditions.[3]

    • Dehalogenation: The bromo group can be replaced by a hydrogen atom.[4][5] This can sometimes be mitigated by optimizing the reaction time and ensuring the solvent is not a source of hydrides.[3]

Below is a decision tree to guide your troubleshooting process for low-yield Suzuki couplings.

troubleshooting_suzuki start Low/No Yield in Suzuki Coupling check_catalyst Catalyst System Check start->check_catalyst Potential Inhibition check_solubility Substrate Solubility Check start->check_solubility Poor Solubility check_base Base Selection Check start->check_base Suboptimal Conditions check_side_reactions Side Reaction Check start->check_side_reactions Byproducts Observed solution_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst loading moderately. Consider Buchwald G3 pre-catalysts. check_catalyst->solution_catalyst solution_solubility Esterify carboxylic acid. Screen solvent mixtures (e.g., Dioxane/H2O). check_solubility->solution_solubility solution_base Screen weaker inorganic bases (K2CO3, Cs2CO3, K3PO4). check_base->solution_base solution_side_reactions Use boronic esters to prevent protodeboronation. Optimize reaction time to minimize dehalogenation. check_side_reactions->solution_side_reactions

Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.

Issue 2: Challenges in Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination on 2-Amino-5-bromoisonicotinic acid, but the reaction is not proceeding as expected. What are the key parameters to optimize?

Answer:

The Buchwald-Hartwig amination of this substrate is challenging due to the presence of multiple nitrogen atoms that can interact with the catalyst.[6] Careful selection of the catalyst system and reaction conditions is crucial for success.

Probable Causes & Solutions:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be effective.

    • Solution: Similar to Suzuki couplings, bulky, electron-rich ligands are often necessary to facilitate the reaction.[5] Ligands like Josiphos, Xantphos, or the Buchwald biarylphosphine ligands are good starting points for optimization. Pre-formed palladium catalysts can also offer improved reactivity.

  • Base Selection: The choice of base is critical and can significantly influence the reaction outcome.[7]

    • Solution: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used in Buchwald-Hartwig aminations.[8] However, weaker bases like K₂CO₃ or Cs₂CO₃ should also be screened, especially if the coupling partner is sensitive to strong bases.

  • Solvent Effects: The solvent must be able to solubilize the starting materials and be compatible with the catalyst system.

    • Solution: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. It is essential to ensure the solvent is thoroughly degassed to prevent catalyst deactivation.

Issue 3: Unwanted Decarboxylation

Question: I am observing a significant amount of a byproduct that appears to be the decarboxylated starting material or product. How can I prevent this?

Answer:

Decarboxylation can occur under the thermal conditions often required for cross-coupling reactions, especially given the electronic nature of the pyridine ring.[9]

Probable Causes & Solutions:

  • High Reaction Temperature: Elevated temperatures can promote the loss of CO₂.

    • Solution: If possible, screen for more active catalyst systems that allow the reaction to proceed at a lower temperature. Microwave-assisted heating can sometimes provide the necessary energy for the reaction to occur at a lower bulk temperature and for a shorter duration, potentially minimizing decarboxylation.

  • Reaction Conditions: The presence of acid or base can sometimes facilitate decarboxylation.

    • Solution: Carefully optimize the base and consider if a less basic or acidic environment could still promote the desired coupling. Protecting the carboxylic acid as an ester is the most effective way to prevent decarboxylation.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the amino or carboxylic acid groups?

A1: While many protocols for unprotected aminopyridines exist, protecting one or both of these functional groups can significantly improve reaction outcomes.[5]

  • Amino Group Protection: Protecting the amino group (e.g., as an acetamide or a Boc-carbamate) can prevent catalyst inhibition.[5] However, this adds extra steps to the synthesis for protection and deprotection.

  • Carboxylic Acid Protection: Esterification of the carboxylic acid is highly recommended. It improves solubility in organic solvents and prevents potential catalyst inhibition by the carboxylate anion.[1] It also circumvents the issue of decarboxylation.

Q2: What are the best practices for setting up these coupling reactions?

A2: Strict adherence to inert atmosphere techniques is crucial for the success of palladium-catalyzed coupling reactions.

  • Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[4][5]

  • Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas in a flame-dried flask.[4][10]

  • Reagent Quality: Use high-purity reagents and catalysts. Boronic acids can degrade over time, so it is best to use fresh or recently purified material.[5]

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress.[4][10] It is advisable to run a small-scale pilot reaction to establish a timeline for the reaction before committing to a larger scale.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Methyl 2-Amino-5-bromoisonicotinate

This protocol provides a starting point for optimization. The specific ligand, base, and solvent may need to be adjusted for different coupling partners.

suzuki_workflow reagents 1. Combine Reactants: - Methyl 2-amino-5-bromoisonicotinate (1.0 eq) - Arylboronic acid/ester (1.2-1.5 eq) - Base (e.g., K2CO3, 2.0 eq) inert 2. Establish Inert Atmosphere: - Evacuate and backfill flask with Ar/N2 (3x) reagents->inert catalyst 3. Add Catalyst System: - Pd precursor (e.g., Pd(OAc)2, 2 mol%) - Ligand (e.g., SPhos, 4 mol%) - Degassed solvent (e.g., Dioxane/H2O) inert->catalyst reaction 4. Reaction: - Heat with vigorous stirring (80-110 °C) - Monitor by TLC/LC-MS catalyst->reaction workup 5. Work-up: - Cool to RT - Dilute with organic solvent - Wash with H2O and brine reaction->workup purification 6. Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purification

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • Methyl 2-amino-5-bromoisonicotinate

  • Arylboronic acid or pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 2-amino-5-bromoisonicotinate (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.[4]

  • In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of the degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table for Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Toluene110892
33-Thienylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF901678

Note: The yields presented in this table are representative and may vary depending on the specific reaction conditions and scale.

Conclusion

Optimizing coupling reactions with 2-Amino-5-bromoisonicotinic acid requires a systematic approach to address the inherent challenges of this substrate. By carefully selecting the catalyst system, base, and solvent, and by considering the use of protecting groups, researchers can significantly improve the efficiency and reliability of their synthetic routes. This guide provides a foundation for troubleshooting and optimization, empowering you to unlock the full potential of this valuable building block in your research and development efforts.

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  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Pharmaceutical Technology. (n.d.). New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology.

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Technical Support Center: Strategies for Overcoming the Low Reactivity of 2-Amino-5-bromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-bromoisonicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile but challenging building block. Here, we provide in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you navigate the complexities of this unique reagent and achieve your synthetic goals.

Section 1: Understanding the Challenge: The Root Cause of Low Reactivity

Q: Why is 2-amino-5-bromoisonicotinic acid considered a challenging substrate in many common reactions?

A: The diminished reactivity of 2-amino-5-bromoisonicotinic acid is not due to a single factor, but rather a confluence of electronic effects inherent to its structure. The pyridine ring is naturally π-electron deficient because of the highly electronegative nitrogen atom, which withdraws electron density from the ring carbons.[1] This effect is significantly amplified by the presence of the carboxylic acid group at the 4-position, which is also a potent electron-withdrawing group.[2][3]

While the amino group at the 2-position is electron-donating, its effect is not sufficient to overcome the powerful deactivation caused by the ring nitrogen and the carboxylic acid. This creates a highly electron-poor aromatic system, which presents several challenges:

  • Sluggish Oxidative Addition: In palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig amination, the first and often rate-limiting step is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[4][5] The electron-deficient nature of the pyridine ring makes this step energetically less favorable, leading to slow or incomplete reactions.

  • Competing Functionality: The molecule possesses three distinct functional groups: an aryl bromide, a carboxylic acid, and an amino group. These can compete for reaction or interfere with the catalyst. The amino and carboxylate groups can chelate to the metal center, potentially sequestering the catalyst and hindering its activity.

  • Poor Solubility: The zwitterionic character of the molecule can lead to poor solubility in many common organic solvents, further complicating reaction setup and performance.[6]

Caption: Electronic effects governing the reactivity of the core scaffold.

Section 2: Troubleshooting Guide for Common Transformations

This section provides direct, actionable advice for the most common synthetic transformations involving 2-amino-5-bromoisonicotinic acid.

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is essential for forming C-C bonds, but it is frequently plagued by low yields with this substrate.

Q: My Suzuki coupling with 2-amino-5-bromoisonicotinic acid is failing or providing yields below 30%. What are the common failure points and how can I fix them?

A: Low yields in Suzuki couplings of this substrate typically trace back to four key areas: catalyst selection, base choice, solvent system, and potential protection strategies.

Troubleshooting Suzuki-Miyaura Reactions

Problem Root Cause Recommended Solution
No Reaction / Stalled Reaction Insufficiently active catalyst for the electron-poor C-Br bond. Oxidative addition is failing.Switch to a catalyst system with electron-rich, sterically bulky phosphine ligands. Pre-catalysts like RuPhos-Pd-G3 or SPhos-Pd-G2 are excellent choices. Avoid older catalysts like Pd(PPh₃)₄.[7]
Low Conversion The base may be too weak or poorly soluble. The base is crucial for the transmetalation step.[5]Use a strong, soluble base like K₃PO₄ or Cs₂CO₃.[8] Using a mixed solvent system like 1,4-dioxane/water or DMF/water can improve base solubility and reaction rate.
Starting Material Insoluble The substrate is not fully dissolved, leading to a heterogeneous mixture and poor kinetics.Consider using a more polar aprotic solvent like DMF or DMA. Alternatively, converting the carboxylic acid to its methyl or ethyl ester can significantly improve solubility in solvents like 1,4-dioxane or toluene.[6]
Complex Mixture of Products Potential side reactions like debromination or decarboxylation at high temperatures.Lower the reaction temperature and extend the reaction time. Ensure the reaction is run under a strict inert atmosphere (Argon) to prevent catalyst degradation. Monitor the reaction by LC-MS to identify side products.

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point, employing modern catalyst systems designed for challenging substrates.

  • Reagent Preparation: In a glovebox, add 2-amino-5-bromoisonicotinic acid (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv) to a dry reaction vessel (e.g., a microwave vial or Schlenk flask).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2-5 mol%) and the corresponding ligand (e.g., RuPhos, 4-10 mol%) to the vessel.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to a concentration of 0.1 M).

  • Reaction Execution: Seal the vessel, remove it from the glovebox, and heat to 80-100 °C with vigorous stirring for 4-16 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the product, then extract with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel or by recrystallization.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OA_Complex Ar-Pd(II)(Br)L2 Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Transmetalation_Complex Ar-Pd(II)(Ar')L2 OA_Complex->Transmetalation_Complex Transmetalation (+ Ar'B(OH)2, Base) Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' Desired Product Transmetalation_Complex->Product

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination

Forming a C-N bond at the 5-position is another critical transformation, often hindered by the same electronic factors as the Suzuki coupling.

Q: I am attempting to couple a primary or secondary amine to the 5-position via Buchwald-Hartwig amination, but I am only recovering starting material. What should I try?

A: Success in this reaction is almost entirely dependent on the palladium-ligand combination and the choice of base. The substrate's 2-amino group can also act as a ligand, complicating the catalytic cycle.

  • Ligand is Key: Standard ligands are often ineffective. You must use specialized, electron-rich, and sterically hindered biarylphosphine ligands. For primary amines, ligands like Xantphos or BrettPhos are highly effective. For more challenging secondary amines, RuPhos or tBuBrettPhos may be required.[9]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner without causing unwanted side reactions. Sodium tert-butoxide (NaOtBu) is a common choice, but for base-sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be a milder yet effective alternative.[4][10]

  • Protect the 2-Amino Group?: In cases where the coupling amine is poorly nucleophilic, you may observe competitive binding of the substrate's own 2-amino group to the palladium center. While often not necessary, if all else fails, transient protection of the 2-amino group (e.g., as a Boc carbamate) can shut down this pathway, though it adds synthetic steps.

Recommended Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere Setup: Charge a dry Schlenk flask or glovebox vial with the palladium pre-catalyst (e.g., BrettPhos-Pd-G4, 2-5 mol%), the ligand (if needed, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add 2-amino-5-bromoisonicotinic acid (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene or t-BuOH, to 0.1 M). Seal the vessel and heat to 90-110 °C for 6-24 hours.

  • Monitoring and Workup: Monitor by LC-MS. After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

G Buchwald-Hartwig Experimental Workflow cluster_glovebox Inert Atmosphere (Glovebox) A 1. Weigh Pd Catalyst, Ligand, and Base B 2. Add Aryl Bromide and Amine A->B C 3. Add Anhydrous, Degassed Solvent B->C D 4. Seal Vessel and Heat (e.g., 100 °C, 12h) C->D E 5. Monitor by LC-MS D->E F 6. Quench, Extract, and Purify E->F

Caption: A typical workflow for setting up a Buchwald-Hartwig reaction.

Amide Bond Formation

Activating the carboxylic acid for amide coupling is generally more straightforward, but efficiency and selectivity can still be issues.

Q: My amide coupling reaction with 2-amino-5-bromoisonicotinic acid is sluggish and gives a messy reaction profile. How can I improve it?

A: The main challenge here is achieving efficient activation of the carboxylic acid without side reactions. The choice of coupling reagent is paramount.

  • Use Modern Coupling Reagents: While classic reagents like DCC or EDC/HOBt can work, they are often slow.[11][12] For a deactivated substrate like this, more potent activating agents are recommended. Uronium/aminium salt-based reagents like HATU, HBTU, or COMU are highly effective and generally lead to cleaner and faster reactions.[13]

  • Base is Crucial: These coupling reagents require a non-nucleophilic tertiary amine base to function. N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are standard choices.[11] Use 2-3 equivalents to ensure the reaction medium remains basic.

  • Solvent Choice: A polar aprotic solvent like DMF or NMP is ideal as it helps solubilize the starting materials and the activated intermediates.

  • Order of Addition: For best results, pre-activate the carboxylic acid. Dissolve the 2-amino-5-bromoisonicotinic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in DMF and stir for 10-15 minutes. Then, add the amine nucleophile to the solution of the activated ester.

Recommended Protocol: HATU-Mediated Amide Coupling

  • Activation: In a round-bottom flask, dissolve 2-amino-5-bromoisonicotinic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (3.0 equiv) in anhydrous DMF (to 0.2 M). Stir the solution at room temperature for 15 minutes.

  • Coupling: Add the amine component (1.2 equiv) to the activated mixture.

  • Reaction: Continue stirring at room temperature for 2-8 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide by flash chromatography on silica gel.

Section 3: Frequently Asked Questions (FAQs)

Q: Do I need to protect the functional groups before running a cross-coupling reaction?

A: Not always. For Suzuki and Buchwald-Hartwig reactions, the free carboxylic acid and amino group are often tolerated by modern catalyst systems. However, if you are facing issues with solubility or catalyst inhibition, converting the carboxylic acid to a methyl or ethyl ester is a common and effective strategy.[6] Protection of the 2-amino group is rarely necessary unless it is the intended reaction site in a subsequent step.

Q: What are the best general-purpose solvents for this compound?

A: Due to its polar and potentially zwitterionic nature, 2-amino-5-bromoisonicotinic acid has the best solubility in polar aprotic solvents like DMSO and DMF.[6] For reactions, DMF, DMA, NMP, and mixtures of 1,4-dioxane/water are often effective.

Q: Is decarboxylation a significant risk?

A: Decarboxylation of pyridine carboxylic acids typically requires high temperatures (>200 °C), often in the presence of a catalyst like copper. For most cross-coupling and amidation reactions, which are run between 80-120 °C, decarboxylation is not a major concern. However, if you are pushing a reaction at very high temperatures for extended periods, it is a side reaction to be aware of.

Q: Is the methyl ester, methyl 2-amino-5-bromoisonicotinate, a better starting material?

A: In many cases, yes. The methyl ester[6] offers two key advantages:

  • Improved Solubility: It is significantly more soluble in common organic solvents like toluene, THF, and 1,4-dioxane, which can improve reaction kinetics.

  • Elimination of Acid/Base Complications: The absence of the acidic proton removes potential complications with basic reagents and can lead to cleaner reactions. The ester can be easily hydrolyzed back to the carboxylic acid post-transformation if needed.

References

  • Vertex AI Search.
  • Guo, L., You, J., et al. (2015). A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. Journal of the American Chemical Society.
  • Valdez, C. N., et al. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH.
  • ChemicalBook. (2025). 5-Bromonicotinic acid | 20826-04-4.
  • Trofimov, B. A., et al. Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. New Journal of Chemistry (RSC Publishing).
  • Welch, D. S., et al. (2007). Applications of and alternatives to π-electron-deficient azine organometallics in metal catalyzed cross-coupling reactions. Chemical Society Reviews (RSC Publishing).
  • Wikipedia.
  • Mišić-Vuković, M., et al. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Procter, D. J., et al. A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates.
  • Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems.
  • Benchchem. A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde.
  • Larin, A. S., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • Benchchem.
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines.
  • ACS GCI Pharmaceutical Roundtable.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • Foley, M. A., & Jamison, T. F. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development, 14(5), 1177–1181.
  • ChemicalBook. 2-AMINO-5-BROMONICOTINAMIDE synthesis.
  • Perner, A., et al. (2004).
  • PubChem. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445.
  • Ishihara, K., et al.
  • Patt, W. C., et al. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC - NIH.
  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • ResearchGate. (2025).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Santa Cruz Biotechnology. 2-Amino-5-bromonicotinic acid | CAS 52833-94-0 | SCBT.
  • Wikipedia. Isonicotinic acid.
  • Benchchem. 2-Amino-5-bromoisonicotinic acid | 1000339-23-0.
  • ChemScene. 52833-94-0 | 2-amino-5-bromonicotinic acid.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sriram, D., et al. (2025). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • Aapptec Peptides. Coupling Reagents.
  • Karaganda University. Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university.
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  • ChemicalBook. (2025). 2-Amino-5-bromonicotinic acid | 52833-94-0.

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Technical Support Center: Purification Strategies for 2-Amino-5-bromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Amino-5-bromoisonicotinic acid (CAS 52833-94-0). This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical pharmaceutical intermediate.[1] This guide provides in-depth, experience-driven advice to help you navigate the common challenges encountered during the purification of this compound, ensuring you achieve the desired purity for your downstream applications.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Amino-5-bromoisonicotinic acid in a question-and-answer format.

Issue 1: Low Recovery After Recrystallization

Question: I am experiencing significant product loss after recrystallizing my crude 2-Amino-5-bromoisonicotinic acid. What are the likely causes and how can I improve my yield?

Answer: Low recovery during recrystallization is a common issue that can often be attributed to several factors. The key is to understand the solubility profile of your compound and to optimize the recrystallization conditions accordingly.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For 2-Amino-5-bromoisonicotinic acid, which has limited solubility in many common organic solvents, a mixed solvent system or the use of polar solvents like ethanol, methanol, or water may be necessary.[2]

  • Excessive Solvent Volume: Using too much solvent will result in your compound remaining in the solution even after cooling, thus reducing the yield of recovered crystals.

  • Premature Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.

  • Incomplete Precipitation: The cooling process may not be sufficient to induce complete crystallization.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low recrystallization recovery.

Issue 2: Persistent Impurities After Purification

Question: Despite purification, my final product still shows the presence of starting materials or by-products when analyzed by HPLC or NMR. How can I remove these persistent impurities?

Answer: The presence of persistent impurities suggests that a single purification technique may be insufficient. A multi-step purification strategy is often necessary to achieve high purity.

Potential Causes & Solutions:

  • Co-precipitation of Impurities: Some impurities may have similar solubility profiles to the desired compound, leading to their co-precipitation during recrystallization.

  • Incomplete Reaction: The presence of starting materials indicates that the initial synthesis reaction did not go to completion.

  • Formation of Closely Related By-products: The synthesis of substituted pyridines can sometimes yield isomers or other closely related by-products that are difficult to separate.[3]

Recommended Purification Strategies:

Purification Method Description Best For Removing
Acid-Base Extraction This technique exploits the amphoteric nature of 2-Amino-5-bromoisonicotinic acid. The compound can be protonated or deprotonated to move it between aqueous and organic phases, leaving neutral impurities behind.[4][5][6]Non-polar organic impurities and starting materials.
Column Chromatography This method separates compounds based on their differential adsorption to a stationary phase. For 2-Amino-5-bromoisonicotinic acid, silica gel is a common stationary phase.Closely related isomers and by-products.
Ion-Exchange Chromatography This technique separates molecules based on their net surface charge. It can be particularly effective for purifying amino acids and related compounds.[7][8]Ionic impurities and separating compounds with different pKa values.
Issue 3: Difficulty Dissolving the Crude Product

Question: I am having trouble dissolving my crude 2-Amino-5-bromoisonicotinic acid for purification. What solvents are recommended?

Answer: 2-Amino-5-bromoisonicotinic acid is known to have limited solubility in many common organic solvents. Its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, contributes to this property.

Solvent Recommendations:

  • Highly Polar Solvents: Solvents such as DMSO and DMF are often effective for dissolving this compound.[1]

  • Aqueous Acidic or Basic Solutions: Due to its functional groups, the compound's solubility is highly pH-dependent. It will be more soluble in aqueous acidic solutions (protonation of the amino group) or aqueous basic solutions (deprotonation of the carboxylic acid).[5][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the isoelectric point (pI) of 2-Amino-5-bromoisonicotinic acid, and why is it important for purification?

Q2: How should I store purified 2-Amino-5-bromoisonicotinic acid to maintain its stability?

A2: It is recommended to store the compound in a cool, dry place, away from light.[1] Proper storage is crucial to prevent degradation over time.

Q3: Can I use acid-base extraction to purify 2-Amino-5-bromoisonicotinic acid if my product is sensitive to strong acids or bases?

A3: Yes, for sensitive compounds, you can use milder acidic or basic washes. For example, a dilute solution of citric acid or saturated aqueous ammonium chloride can be used as a mild acidic wash.[11] Similarly, a weak base like sodium bicarbonate can be used instead of a strong base like sodium hydroxide.[6]

Q4: An emulsion formed during my acid-base extraction. How can I resolve this?

A4: Emulsion formation is a common issue. To break an emulsion, you can try the following:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.

  • Filter the entire mixture through a pad of Celite or glass wool.[11]

Section 3: Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate 2-Amino-5-bromoisonicotinic acid from neutral organic impurities.

Materials:

  • Crude 2-Amino-5-bromoisonicotinic acid

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

Procedure:

  • Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The deprotonated 2-Amino-5-bromoisonicotinic acid will be in the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh 1 M NaHCO₃ solution two more times to ensure complete extraction.

  • Combine all aqueous extracts.

  • Slowly add 1 M HCl to the combined aqueous extracts while stirring until the pH is acidic (around pH 3-4), which should be at or near the isoelectric point to precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the purified solid by vacuum filtration, washing with cold deionized water.

  • Dry the solid product under vacuum.

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating 2-Amino-5-bromoisonicotinic acid from closely related impurities.

Materials:

  • Crude 2-Amino-5-bromoisonicotinic acid

  • Silica gel (for column chromatography)

  • Appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel slurried in the initial, less polar mobile phase.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elute the Column: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity.

  • Collect Fractions: Collect the eluent in a series of fractions.

  • Monitor by TLC: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Amino-5-bromoisonicotinic acid.

References

  • 2-Amino-5-bromoisonicotinic Acid Methyl Ester: Synthesis, Properties, and Applications. (n.d.).
  • Acid-Base Extraction. (n.d.).
  • 5-Bromonicotinic acid | 20826-04-4. (n.d.). ChemicalBook.
  • Acid–base extraction. (n.d.). In Wikipedia.
  • How to extract a molecule with amine and carboxylic acid functional group on it? (2016, January 27).
  • How to remove unreacted 2-aminopyridine from product. (n.d.). Benchchem.
  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed.
  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). PMC.
  • Purification and amino acid composition of type A botulinum neurotoxin. (n.d.). PubMed.
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Technical Support Center: Synthesis of 2-Amino-5-bromoisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Amino-5-bromoisonicotinic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who work with these valuable heterocyclic building blocks. These compounds are crucial intermediates in the development of pharmaceuticals, including enzyme inhibitors and receptor modulators.[1][2]

The inherent electronic properties of the pyridine ring, influenced by both an activating amino group and a deactivating carboxylic acid group, present unique challenges in achieving high-yield, regioselective synthesis. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common side reactions and optimize your experimental outcomes.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific, frequently encountered problems during the synthesis. Each issue is broken down into its likely causes and actionable solutions, grounded in chemical principles.

Problem 1: Low Yield of the Desired 5-Bromo Isomer and Poor Regioselectivity

Q: My bromination of 2-aminoisonicotinic acid yields a mixture of isomers, with significant amounts of the 3-bromo and starting material remaining. How can I improve the selectivity for the 5-position?

A: This is a classic regioselectivity problem rooted in the powerful activating and ortho-, para-directing nature of the unprotected amino group on the pyridine ring.

Potential Cause(s):

  • Strong Activating Effect of the Amino Group: The lone pair on the nitrogen of the amino group strongly activates the pyridine ring for electrophilic aromatic substitution. It directs incoming electrophiles (like Br+) to the positions ortho (position 3) and para (position 5) to itself.

  • Competing Directing Effects: The carboxylic acid at position 4 is an electron-withdrawing, meta-directing group. While its influence is generally weaker than the amino group, it can still contribute to a complex product mixture.

  • Harsh Brominating Conditions: Using highly reactive brominating agents like neat bromine (Br₂) without careful control can decrease selectivity.[3]

Recommended Solution(s):

  • Protect the Amino Group: This is the most effective strategy. By converting the amino group to an amide (e.g., an acetamide), you temper its activating effect. The bulkier amide group also sterically hinders the ortho (3) position, strongly favoring substitution at the less hindered para (5) position.[4] A common and effective method is acetylation using acetic anhydride.[4]

  • Choose a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a preferred reagent for the regioselective bromination of activated pyridines as it provides a low, steady concentration of electrophilic bromine, minimizing side reactions.[5] Phenyltrimethylammonium tribromide has also been reported as a mild and effective reagent that can reduce the formation of by-products.[6]

  • Solvent and Temperature Control: Running the reaction in a suitable solvent like acetic acid or dichloromethane at controlled temperatures (e.g., 0-25 °C) can significantly enhance regioselectivity compared to higher temperatures.[5][6]

Problem 2: Significant Formation of a Di-brominated By-product

Q: I am successfully forming the 5-bromo product, but I'm also getting a significant amount of a second, di-brominated species (likely 2-amino-3,5-dibromoisonicotinic acid) that is difficult to separate.

A: This indicates that the reaction conditions are too aggressive for the activated substrate, leading to over-bromination.

Potential Cause(s):

  • Excess Brominating Agent: Using more than one stoichiometric equivalent of the brominating agent is the most common cause.

  • High Reactivity of the Monobrominated Product: The 2-amino-5-bromoisonicotinic acid intermediate is still an activated ring system and can react further with the brominating agent present in the mixture.

  • Prolonged Reaction Time or Elevated Temperature: Allowing the reaction to proceed for too long or at too high a temperature increases the probability of a second bromination event.

Recommended Solution(s):

  • Strict Stoichiometric Control: Carefully control the stoichiometry of your brominating agent. Use precisely 1.0 to 1.05 equivalents. It is often better to have a small amount of unreacted starting material, which is easier to separate than the di-bromo by-product, than to drive the reaction to completion with excess bromine.

  • Slow, Controlled Addition: Add the brominating agent (e.g., a solution of NBS in the reaction solvent) dropwise to the substrate solution at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring monosubstitution.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to an acceptable level, before significant di-bromination occurs.

  • Use of a Bulky Protecting Group: As mentioned previously, protecting the amino group helps. Using a bulkier protecting group than acetyl, such as pivaloyl, can further increase steric hindrance at the 3-position, making di-bromination less favorable.[3]

Problem 3: Failure or Low Yield in Palladium-Catalyzed Amination

Q: I am attempting a Buchwald-Hartwig amination on methyl 5-bromoisonicotinate, but the reaction is sluggish, and I'm recovering mostly starting material. What could be wrong?

A: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on a finely tuned catalytic system.[7] Pyridine-based substrates can be particularly challenging.

Potential Cause(s):

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[8]

  • Inappropriate Ligand Choice: The choice of phosphine ligand is critical. The electronic and steric properties of the ligand determine the stability and reactivity of the palladium catalyst throughout the catalytic cycle. Not all ligands work for all substrates.[9][10]

  • Incorrect Base: The base plays a crucial role in both deprotonating the amine and facilitating the reductive elimination step. A base that is too weak may not be effective, while one that is too strong could cause substrate or product degradation.

  • Poor Solvent Quality: The reaction is highly sensitive to oxygen and water. Non-anhydrous or improperly degassed solvents can deactivate the catalyst.

Recommended Solution(s):

  • Select a Robust Ligand: For electron-deficient heteroaryl halides like bromopyridines, sterically hindered, electron-rich biaryl phosphine ligands are often required. Ligands like XPhos, RuPhos, or BrettPhos are excellent starting points.[9][11]

  • Optimize the Base and Solvent: Sodium tert-butoxide (NaOtBu) is a common and effective base for these couplings.[9] Anhydrous, degassed solvents like toluene or dioxane are standard. Ensure your solvent is freshly dried and degassed via sparging with an inert gas (Argon or Nitrogen).

  • Use a Modern Palladium Pre-catalyst: Using air-stable pre-catalysts (e.g., G3 or G4 palladacycles) can provide more consistent and reproducible results by ensuring the efficient generation of the active Pd(0) species.

  • Screen Reaction Parameters: If initial attempts fail, perform a systematic screen of reaction parameters. This is a common practice in medicinal chemistry to find the optimal conditions for challenging couplings.[11]

Workflow for Troubleshooting Buchwald-Hartwig Amination

Caption: Fig. 1: Systematic troubleshooting workflow for amination.

Frequently Asked Questions (FAQs)

Q1: Which is a better synthetic route: (A) brominating 2-aminoisonicotinic acid or (B) aminating a 5-bromoisonicotinic acid derivative?

A: Both routes are viable, but Route A (bromination of the amine) is generally more common and often more cost-effective for initial discovery work. The starting material, 2-aminoisonicotinic acid, is readily available. The primary challenge is controlling the regioselectivity of the bromination, which can be effectively managed by N-protection as discussed above. Route B (amination of the bromide) becomes advantageous when you need to synthesize a library of derivatives with different amines, as the 5-bromo intermediate can be coupled with various nucleophiles using methods like the Buchwald-Hartwig amination.[7][9]

Q2: Why is N-protection so critical for the bromination step?

A: There are two primary reasons:

  • Electronic Deactivation: Converting the highly activating -NH₂ group to a less activating -NHCOR group (amide) moderates the reactivity of the pyridine ring. This significantly reduces the likelihood of over-bromination, which leads to the formation of di-bromo impurities.[3]

  • Steric Hindrance: The acetyl or other protecting group is bulkier than the amino group's hydrogens. This steric bulk physically blocks the ortho positions (position 3), making the electrophilic attack at the less hindered para position (position 5) much more favorable. This is the key to achieving high regioselectivity.

Q3: What are the best analytical methods to monitor these reactions and assess product purity?

A: A combination of techniques is recommended for a self-validating protocol:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. You can easily visualize the consumption of starting material and the appearance of the product and any major by-products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides retention time data (indicating polarity) and mass data, allowing you to confirm the molecular weight of your product and identify side products (e.g., confirming the presence of a di-brominated species).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product. For this specific molecule, ¹H NMR is particularly useful for confirming the regiochemistry. The protons on the pyridine ring will have characteristic chemical shifts and coupling constants that unambiguously define the substitution pattern.

  • High-Performance Liquid Chromatography (HPLC): Used for the final quantitative assessment of purity (e.g., >98%).[2]

Quantitative Data Summary

The choice of brominating agent and strategy significantly impacts the outcome. The following table summarizes typical results for the bromination of 2-aminopyridine derivatives, which serve as a good model for this system.

Bromination StrategyBrominating AgentTypical Yield (5-bromo)Key Side ProductsReference(s)
Direct Bromination (Unprotected)Br₂ in Acetic Acid40-60%3-bromo, 3,5-dibromo isomers[3]
Direct Bromination (Unprotected)N-Bromosuccinimide (NBS)60-75%3,5-dibromo isomer[5]
N-Acetylated Substrate N-Bromosuccinimide (NBS) >85% Minimal [4]
Mild Conditions (Unprotected)Phenyltrimethylammonium tribromideHighAvoids 3-bromo by-products[6]

Key Experimental Protocol: Synthesis via N-Protection

This protocol describes a reliable, multi-step synthesis of 2-Amino-5-bromoisonicotinic acid starting from 2-aminoisonicotinic acid.

Synthetic Pathway Overview

Caption: Fig. 2: N-protection pathway for regioselective synthesis.

Step 1: N-Acetylation of 2-Aminoisonicotinic Acid
  • Suspend 2-aminoisonicotinic acid (1.0 eq) in acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Add acetic anhydride (1.2 eq) to the suspension.

  • Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then cool further in an ice bath.

  • The product, 2-acetamidoisonicotinic acid, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Regioselective Bromination
  • Dissolve the 2-acetamidoisonicotinic acid (1.0 eq) from Step 1 in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in glacial acetic acid.

  • Add the NBS solution dropwise to the cooled substrate solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-8 hours. Monitor by LC-MS for the formation of the desired product and the disappearance of the starting material.

  • Once the reaction is complete, pour the mixture into a beaker of ice water.

  • The brominated product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid and succinimide, and dry under vacuum.

Step 3: Hydrolysis (Deprotection)
  • Suspend the crude 2-acetamido-5-bromoisonicotinic acid (1.0 eq) from Step 2 in a mixture of water and concentrated hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours, until LC-MS analysis confirms the complete removal of the acetyl group.

  • Cool the solution to room temperature.

  • Carefully adjust the pH of the solution to ~4-5 using a base (e.g., aqueous NaOH or NH₄OH). The isoelectric point of the amino acid will cause it to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the final product, 2-Amino-5-bromoisonicotinic acid, by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under high vacuum to yield an off-white to pale yellow solid.[2]

References

  • Bobbitt, J. M., & Scola, P. M. (1960). Synthesis of 3-Substituted Pyridines. II. A New Synthesis of 3-Picolylamine. The Journal of Organic Chemistry, 25(4), 560–563. (Note: While not directly on the target molecule, provides context on pyridine chemistry).
  • García, O., et al. (2003). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Molecules, 8(3), 329-338. [Link]

  • Li, J., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. Organic Letters, 23(13), 5172–5176. [Link]

  • ResearchGate. (n.d.). Regioselective bromination of pyridine N-oxide derivatives. [Link]

  • den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2- and 4-aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-136.
  • Wang, Z., et al. (2008). Synthesis of 2-Amino-5-bromopyridine. Huaxue Shiji (Chemical Reagents), 30(11), 861-863. (Abstract available on ResearchGate). [Link]

  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Cu2O/NH3·H2O amination of 2-bromopyridine. [Link]

  • Deshmukh, S. S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Trowbridge, A., et al. (2018). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society, 140(35), 11135–11142. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Dziedzic, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18016–18029. [Link]

Sources

Technical Support Center: Optimizing the Bromination of 2-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the yield and purity of the bromination of 2-aminonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the intricacies of this important synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction: The Chemistry of Brominating 2-Aminonicotinic Acid

The bromination of 2-aminonicotinic acid is a key step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The reaction involves the electrophilic substitution of a hydrogen atom on the pyridine ring with a bromine atom. The regiochemical outcome of this reaction is governed by the directing effects of the two substituents: the strongly activating, ortho-, para-directing amino group at the C2 position, and the deactivating, meta-directing carboxylic acid group at the C3 position.

The interplay of these electronic effects typically directs the incoming electrophile to the C5 position, which is para to the amino group and meta to the carboxylic acid group, yielding the desired 5-bromo-2-aminonicotinic acid. However, achieving high yields and purity can be challenging due to potential side reactions and suboptimal reaction conditions. This guide will address these challenges head-on, providing you with the knowledge to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bromination of 2-aminonicotinic acid, offering explanations and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently activated brominating agent: The pyridine ring, although activated by the amino group, requires a sufficiently electrophilic bromine source. 2. Low reaction temperature: The activation energy for the reaction may not be met. 3. Poor solubility of starting material: 2-aminonicotinic acid may not be fully dissolved in the chosen solvent, limiting its availability for reaction.1. Choice of Brominating Agent: While N-Bromosuccinimide (NBS) is a common choice for bromination of activated rings, direct bromination with liquid bromine in the presence of a suitable solvent like acetic acid or with a Lewis acid catalyst can be more effective for this substrate.[1][2][3] 2. Temperature Optimization: Gradually increase the reaction temperature. For liquid bromine in acetic acid, refluxing is often necessary. Monitor the reaction progress by TLC to avoid decomposition. 3. Solvent Selection: Ensure the solvent can dissolve 2-aminonicotinic acid at the reaction temperature. Acetic acid is a good choice as it can protonate the pyridine nitrogen, increasing solubility and moderating the reactivity of the amino group.
Formation of Multiple Products (Poor Regioselectivity) 1. Over-bromination: The highly activated ring can undergo further bromination to yield di- or tri-brominated products. 2. Reaction at other positions: While less likely, some bromination may occur at the C3 or C4 positions under certain conditions.1. Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Adding the brominating agent portion-wise can help maintain a low concentration and improve selectivity. 2. Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of over-brominated byproducts. Lowering the reaction temperature can sometimes improve selectivity.
Product Decomposition (Dark Reaction Mixture) 1. Oxidation of the amino group: The amino group is susceptible to oxidation by the brominating agent, especially at elevated temperatures. 2. Harsh reaction conditions: Prolonged heating or the use of strong Lewis acids can lead to decomposition.1. Protecting Group Strategy: Consider protecting the amino group as an acetamide before bromination. The acetyl group can be easily removed by hydrolysis after the reaction. 2. Milder Conditions: If using liquid bromine, add it dropwise at a lower temperature before heating to reflux. Explore the use of NBS under milder conditions, potentially with a catalyst, to avoid harsh protocols.[1]
Difficult Product Isolation and Purification 1. Product is soluble in the reaction mixture. 2. Presence of impurities that co-precipitate or co-crystallize with the product. 1. pH Adjustment: The product, 5-bromo-2-aminonicotinic acid, is amphoteric. Carefully adjusting the pH of the aqueous work-up solution to the isoelectric point (typically around pH 3-4) will minimize its solubility and promote precipitation.[3] 2. Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is often necessary to obtain a high-purity product. The use of charcoal during recrystallization can help remove colored impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for 2-aminonicotinic acid?

While N-Bromosuccinimide (NBS) is a versatile reagent for brominating activated aromatic rings, for 2-aminonicotinic acid, direct bromination with liquid bromine in a suitable solvent like acetic acid often provides higher yields.[1][2][3] The choice of reagent can also depend on the scale of the reaction and safety considerations.

Q2: How can I be sure that the bromine has added to the C5 position?

The most definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H NMR spectrum of 5-bromo-2-aminonicotinic acid will show two distinct singlets in the aromatic region, corresponding to the protons at the C4 and C6 positions. The coupling patterns and chemical shifts of these protons are characteristic of this substitution pattern.[4][5]

Q3: Can I use a catalyst to improve the reaction?

For substrates that are less reactive, a Lewis acid catalyst such as iron(III) bromide (FeBr3) can be used to polarize the Br-Br bond and increase the electrophilicity of the bromine.[2][3] However, for the already activated 2-aminonicotinic acid, a catalyst may not be necessary and could potentially lead to over-bromination or decomposition. It is recommended to first optimize the reaction without a catalyst.

Q4: What are the main safety precautions to consider when working with liquid bromine?

Liquid bromine is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate readily available to neutralize any spills.

Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired scale.

Synthesis of 5-Bromo-2-aminonicotinic Acid

  • Reagents and Materials:

    • 2-Aminonicotinic acid

    • Glacial acetic acid

    • Liquid bromine

    • Sodium hydroxide solution (e.g., 4M)

    • Hydrochloric acid (e.g., 1M)

    • Ethanol

    • Activated charcoal

    • Round-bottom flask with a reflux condenser and dropping funnel

    • Magnetic stirrer and heating mantle

    • Buchner funnel and filter paper

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 2-aminonicotinic acid in glacial acetic acid.

    • Gently heat the mixture to facilitate dissolution.

    • From the dropping funnel, add liquid bromine dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for a period of time (monitor by TLC until starting material is consumed).

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into ice-water.

    • Neutralize the solution by the dropwise addition of a sodium hydroxide solution until a precipitate forms. Check the pH and adjust to approximately 3-4 for maximum precipitation.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • For purification, dissolve the crude product in hot ethanol, add a small amount of activated charcoal, and heat at reflux for a short period.

    • Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizing the Workflow

The following diagrams illustrate the key steps in the synthesis and troubleshooting of the bromination of 2-aminonicotinic acid.

Bromination_Workflow cluster_synthesis Synthesis Protocol start Dissolve 2-aminonicotinic acid in acetic acid add_br2 Add liquid bromine dropwise start->add_br2 reflux Reflux reaction mixture add_br2->reflux workup Aqueous work-up and pH adjustment reflux->workup isolate Isolate crude product workup->isolate purify Recrystallize from ethanol/water isolate->purify product Pure 5-bromo-2- aminonicotinic acid purify->product

Caption: A streamlined workflow for the synthesis of 5-bromo-2-aminonicotinic acid.

Troubleshooting_Yield start Low Yield? check_conversion Check TLC for starting material start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Yes decomposition Decomposition/ Side Products check_conversion->decomposition No increase_temp Increase temperature or reaction time incomplete_reaction->increase_temp change_reagent Consider a more reactive brominating agent incomplete_reaction->change_reagent protecting_group Use a protecting group for the amine decomposition->protecting_group milder_conditions Employ milder reaction conditions decomposition->milder_conditions

Sources

How to improve the regioselectivity of reactions with 2-Amino-5-bromoisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mastering Regioselectivity

Welcome to the technical support hub for reactions involving 2-Amino-5-bromoisonicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this highly substituted pyridine core. Here, we move beyond simple protocols to explore the underlying principles that govern reactivity and selectivity, providing you with the tools to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reactivity of 2-Amino-5-bromoisonicotinic acid, providing the foundational knowledge needed to tackle more complex challenges.

Q1: What makes achieving regioselectivity with 2-Amino-5-bromoisonicotinic acid so challenging?

A1: The difficulty arises from the complex interplay of electronic and steric effects exerted by the four distinct functionalities on the pyridine ring. The pyridine nitrogen itself makes the ring electron-deficient and a prime site for metal coordination, which can complicate catalytic reactions.[1][2] Each substituent has a competing influence:

  • Pyridine Nitrogen: Strongly electron-withdrawing and deactivating for electrophilic substitution; activates the ring for nucleophilic attack.[3][4]

  • 2-Amino Group (-NH₂): A powerful electron-donating group (EDG) that activates the ring, directing incoming electrophiles to the ortho (C3) and para (C5) positions.[5] Its basicity and nucleophilicity can lead to side reactions or catalyst inhibition.

  • 4-Carboxylic Acid Group (-COOH): A strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack and directs incoming groups to the meta (C3, C5) positions.[5] Its acidity can interfere with basic reagents and catalysts.

  • 5-Bromo Group (-Br): An electron-withdrawing group that deactivates the ring but directs ortho/para (C4, C6) via resonance.[5] Crucially, it serves as the primary leaving group for cross-coupling reactions.

This combination creates a molecule with multiple potential reaction sites and functionalities that can interfere with one another, demanding careful control over reaction conditions to achieve a desired outcome.

Q2: Which positions on the ring are most reactive for different classes of reactions?

A2: Reactivity is highly dependent on the reaction type:

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig): The reaction will almost exclusively occur at the C5 position via oxidative addition to the C-Br bond.[6][7] The primary challenge is not regioselectivity between C-H and C-Br bonds, but rather preventing side reactions involving the -NH₂ and -COOH groups.

  • Nucleophilic Aromatic Substitution (SNAr): The C5 position is highly activated for SNAr. The bromide is a good leaving group, and the position is para to the electron-withdrawing carboxylic acid and ortho to the ring nitrogen, both of which stabilize the negative charge of the Meisenheimer intermediate.[4][8][9]

  • Electrophilic Aromatic Substitution (EAS): This is generally very difficult and not a recommended strategy. The pyridine ring is strongly deactivated by both the ring nitrogen and the C4-carboxylic acid.[3][10] If forced, the activating effect of the C2-amino group would direct an incoming electrophile to the C3 position .

  • Reactions at Functional Groups: The -NH₂ group is nucleophilic and can undergo acylation, alkylation, or act as a ligand for metal catalysts. The -COOH group is acidic and can be deprotonated, esterified, or converted to an amide.

Q3: Why is protecting group chemistry essential when working with this molecule?

A3: Protecting groups are critical for preventing unwanted side reactions and ensuring clean, selective transformations.[11]

  • Protecting the Amino Group: The nucleophilic -NH₂ group can compete in coupling reactions (e.g., N-arylation in Buchwald-Hartwig amination) or poison the catalyst by strong coordination.[12] Masking it, for example with a tert-Butoxycarbonyl (Boc) group, temporarily removes this reactivity.

  • Protecting the Carboxylic Acid Group: The acidic proton of the -COOH group is incompatible with many strong bases (like NaOt-Bu used in Buchwald-Hartwig reactions) and organometallic reagents. Converting it to an ester (e.g., methyl or ethyl ester) prevents these issues and improves solubility in organic solvents.[13]

The choice of protecting groups must be "orthogonal," meaning one can be removed without affecting the other, allowing for sequential, site-selective reactions.[11]


sub [ label=" 2-Amino-5-bromoisonicotinic Acid | Electronic & Steric Landscape", shape=record, fillcolor="#F1F3F4", fontcolor="#202124" ];

node [shape=plaintext, fontname="Arial", fontsize=10]; N [label="N (Ring)\n- Strong EWG\n- Metal Coordination Site", fontcolor="#EA4335"]; NH2 [label="C2-NH2\n- Strong EDG (o,p-director)\n- Nucleophilic Site", fontcolor="#34A853"]; COOH [label="C4-COOH\n- Strong EWG (m-director)\n- Acidic Site", fontcolor="#EA4335"]; Br [label="C5-Br\n- EWG (o,p-director)\n- Leaving Group", fontcolor="#FBBC05"]; C3 [label="C3\n- Activated by NH2\n- Deactivated by COOH/N", fontcolor="#5F6368"]; C6 [label="C6\n- Sterically Hindered\n- Activated by Br", fontcolor="#5F6368"];

edge [color="#4285F4", arrowhead=vee, penwidth=1.5]; sub:f1 -> N [label=" e- sink"]; sub:f1 -> NH2 [label=" e- source"]; sub:f1 -> COOH [label=" e- sink"]; sub:f1 -> Br [label=" Inductive EWG"]; sub:f1 -> C3 [label=" Potential EAS site"]; sub:f1 -> C6 [label=" Least Reactive C-H"]; }

Electronic influences on the 2-Amino-5-bromoisonicotinic acid core.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

This section provides targeted solutions for common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions.

Q4: My Suzuki-Miyaura coupling at C5 is low-yielding or fails completely. What are the likely causes?

A4: Low yields in Suzuki couplings of this substrate are typically due to catalyst inhibition or substrate/reagent instability, not a lack of reactivity at the C-Br bond.

Troubleshooting Workflow:


start [label="Low Yield in Suzuki Coupling", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Are -NH2 and -COOH groups protected?", fillcolor="#F1F3F4", fontcolor="#202124"]; a1_yes [label="Yes"]; a1_no [label="No"]; sol1 [label="Protect NH2 (e.g., Boc) and\nCOOH (e.g., Methyl Ester).\nThis is the most likely issue.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box3d];

q2 [label="Is the Catalyst/Ligand System Optimal?", fillcolor="#F1F3F4", fontcolor="#202124"]; a2_yes [label="Yes"]; a2_no [label="No"]; sol2 [label="Screen ligands. Use bulky, electron-rich\nligands (e.g., SPhos, XPhos) to promote\nreductive elimination and prevent\ncatalyst inhibition by the pyridine N.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d];

q3 [label="Is the Base Appropriate?", fillcolor="#F1F3F4", fontcolor="#202124"]; a3_yes [label="Yes"]; a3_no [label="No"]; sol3 [label="Use a milder base (K2CO3, K3PO4)\nto prevent ester hydrolysis if the\n-COOH group is protected as an ester.\nEnsure base is finely ground and anhydrous.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d];

q4 [label="Are Reagents High Quality?", fillcolor="#F1F3F4", fontcolor="#202124"]; sol4 [label="Use fresh boronic acid.\nDegas solvent thoroughly to prevent\ncatalyst oxidation.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d];

start -> q1; q1 -> sol1 [label="No"]; q1 -> q2 [label="Yes"]; q2 -> sol2 [label="No"]; q2 -> q3 [label="Yes"]; q3 -> sol3 [label="No"]; q3 -> q4 [label="Yes"]; q4 -> sol4; }

Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Detailed Explanation:

  • Lack of Protection: This is the most common failure mode. An unprotected amine can bind strongly to the palladium center, halting the catalytic cycle.[14] An unprotected carboxylic acid will react with the base, potentially causing solubility issues or unwanted side reactions. A protected substrate, like Methyl 2-(tert-butoxycarbonylamino)-5-bromoisonicotinate, is strongly recommended.

  • Ligand Choice: Standard ligands like PPh₃ may not be effective. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often required to facilitate the reaction on electron-deficient pyridine rings.[15] They promote the rate-limiting reductive elimination step and stabilize the catalyst.

  • Base Selection: The choice of base is critical. While stronger bases can accelerate the reaction, they may cause decomposition or hydrolysis of an ester protecting group. Aqueous inorganic bases like K₂CO₃ or K₃PO₄ are often a good starting point for protected substrates.[7][16]

  • Solvent and Temperature: Aprotic polar solvents like 1,4-dioxane or DMF are commonly used.[7][16] The reaction often requires heating (80-110 °C) to drive the catalytic cycle. Ensure all solvents are thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.

Q5: I'm performing a Buchwald-Hartwig amination and observing N-arylation at the C2-amino group instead of C-N bond formation at C5. How can I control the regioselectivity?

A5: This is a classic case of competing reactivity that must be controlled with a protecting group strategy. The C2-amino group is often more nucleophilic and less sterically hindered than the incoming amine coupling partner, leading to self-coupling or oligomerization.

Solution: The only reliable method to prevent this is to protect the 2-amino group.

  • Recommended Protecting Group: The tert-Butoxycarbonyl (Boc) group is ideal. It is stable to the basic conditions of the Buchwald-Hartwig reaction and can be easily removed later with acid (e.g., TFA).[12]

  • Why it Works: Protection converts the primary amine into a carbamate, which is non-nucleophilic and will not participate in the coupling reaction. This ensures that the only available reaction pathway is the desired C-N bond formation at the C5-Br position.

ConditionReactivity of 2-Amino GroupOutcome at C5Regioselectivity
Unprotected Highly NucleophilicDesired C-N coupling competes with C2-N arylationPoor
Boc-Protected Non-nucleophilicDesired C-N coupling proceedsExcellent
Protocol: Regioselective Suzuki-Miyaura Coupling of Protected 2-Amino-5-bromoisonicotinic Acid

This protocol provides a robust starting point for the synthesis of 5-aryl-2-aminoisonicotinic acid derivatives, incorporating protection and optimized coupling conditions.

Part 1: Protection of the Starting Material (Note: This assumes the starting material is not already protected. Adjust as necessary.)

  • Esterification: Suspend 2-Amino-5-bromoisonicotinic acid (1.0 equiv) in methanol. Cool to 0 °C and add thionyl chloride (1.2 equiv) dropwise. Allow to warm to room temperature and then heat to reflux for 4-6 hours until TLC indicates consumption of starting material. Remove solvent under reduced pressure. The resulting HCl salt of the methyl ester is often used directly.

  • Boc Protection: Dissolve the crude methyl ester in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and a base such as Triethylamine (TEA, 2.5 equiv) or DMAP (cat.). Stir at room temperature for 12-24 hours. Purify by column chromatography to yield Methyl 2-(tert-butoxycarbonylamino)-5-bromoisonicotinate .

Part 2: Suzuki-Miyaura Cross-Coupling

  • Reagent Setup: To a dry reaction vessel, add Methyl 2-(tert-butoxycarbonylamino)-5-bromoisonicotinate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv) or potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst and ligand. A reliable system is Pd₂(dba)₃ (2.5 mol%) and a bulky phosphine ligand like SPhos (10 mol%). Alternatively, use a pre-catalyst like SPhos Pd G3 (5 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

This two-part procedure ensures that the reactive -NH₂ and -COOH groups are masked, allowing the Suzuki-Miyaura reaction to proceed cleanly and selectively at the C5-Br position.[7][16][17]

References

  • Doucet, H., & Hierso, J. C. (2007). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry.
  • Reen, M. (2020). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI.
  • Wikipedia. (n.d.). Pyridine.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Pyridine as removable directing group. Effect of the substitution.
  • Wikipedia. (n.d.). Halogen dance rearrangement.
  • Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • Niemeyer, Z. L., & Tan, K. L. (2017). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS.
  • ChemTalk. (n.d.). Directing Effects.
  • ResearchGate. (2025). The Impact of Interplay between Steric and Electronic Effects on the Synthesis and the Optical Properties of Diketopyrrolopyrroles bearing Pyridine Moieties.
  • BenchChem. (2025). A Comparative Analysis of Protecting Groups for Aminopyridines.
  • The Organic Chemistry Tutor. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.
  • Wikipedia. (n.d.).
  • Smout, V., Peschiulli, A., Verbeeck, S., Mitchell, E. A., et al. (2015). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)
  • White, C. M., Cepeda-Perez, I., Fruit, C., Cochran, T. R., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH.
  • Aakash Institute. (n.d.).
  • Asif, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Coupling outcomes for pyridines.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines.
  • Khrizanforova, V. V., et al. (2018). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions.
  • Gellis, A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • ChemRxiv. (2022).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • BenchChem. (n.d.). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde.
  • PubMed. (2023).
  • Chemistry LibreTexts. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (2025). Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals.
  • Wikipedia. (n.d.).
  • Angene. (n.d.).
  • PubMed. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • The Organic Chemistry Tutor. (2025).
  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
  • ChemRxiv. (2022).
  • BenchChem. (n.d.).
  • Chemistry LibreTexts. (2022). 16.

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Validation & Comparative

A Comparative Guide to the Validation of a Novel Stability-Indicating UHPLC-MS Method for 2-Amino-5-bromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: In the landscape of pharmaceutical development, the intermediates that form the building blocks of Active Pharmaceutical Ingredients (APIs) demand analytical methods of the highest caliber. 2-Amino-5-bromoisonicotinic acid is a pivotal such intermediate, utilized in the synthesis of novel therapeutics.[1] Its analysis is not merely a quality control checkpoint but a cornerstone of process understanding and final product safety. Traditional analytical approaches often fall short, struggling with the compound's polar nature and potential for on-column degradation or interaction. This guide introduces a robust, stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with Mass Spectrometry (MS) and compares it against a conventional High-Performance Liquid Chromatography (HPLC)-UV approach. The validation herein is rigorously grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), to establish a method that is not just accurate and precise, but truly fit-for-purpose in a regulated drug development environment.[2][3]

The Analytical Challenge: Why a New Method is Needed

2-Amino-5-bromoisonicotinic acid is a polar molecule containing both a basic amino group and an acidic carboxylic acid group. This amphoteric nature, combined with the reactivity of the aryl amine, presents significant challenges for traditional reversed-phase chromatography.[4] Analysts frequently encounter issues such as poor peak shape, inadequate retention, and the inability to resolve the main component from process-related impurities or degradation products.

This guide validates a novel UHPLC method designed to overcome these obstacles and provides a direct comparison to a more traditional HPLC method to highlight the advancements in performance.

Physicochemical Properties of 2-Amino-5-bromoisonicotinic Acid (Isomer: 2-amino-5-bromonicotinic acid)

PropertyValueSource
Molecular FormulaC₆H₅BrN₂O₂[5]
Molecular Weight217.02 g/mol [5][6]
Melting Point~253-255°C[7]
SolubilitySoluble in DMSO and DMF; sparingly soluble in water.[1]

Methodologies: A Head-to-Head Comparison

Method A: Novel UHPLC-DAD-MS Method (Proposed)

This method leverages modern UHPLC technology for rapid, high-resolution separations and adds the specificity of Diode Array (DAD) and Mass Spectrometric (MS) detection. The rationale is to achieve unambiguous peak identification and purity assessment, which is critical for a stability-indicating method.

Method B: Conventional HPLC-UV Method (Baseline)

This method represents a more traditional approach, relying on a standard C18 column and single-wavelength UV detection. While widely used, it often requires longer run times and may lack the specificity to distinguish between co-eluting impurities.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod A: Novel UHPLC-DAD-MSMethod B: Conventional HPLC-UV
Instrument UHPLC System with DAD and Single Quadrupole MSStandard HPLC System with UV Detector
Column Polar-Reversed Phase, 2.1 x 100 mm, 1.8 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water20 mM Phosphate Buffer, pH 3.0
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient 5% to 60% B in 5 minutes10% to 70% B in 20 minutes
Flow Rate 0.4 mL/min1.0 mL/min
Column Temp. 40°C30°C
Injection Vol. 2 µL10 µL
DAD Wavelength 254 nm, Purity Scan 210-400 nm254 nm
MS Detection ESI+, Scan m/z 100-500, SIM m/z 217N/A
Sample Diluent 50:50 Water:Acetonitrile50:50 Water:Methanol

Method Validation Workflow: A Systematic Approach

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] Our approach follows the comprehensive framework laid out by ICH Q2(R2), ensuring the method is robust, reliable, and generates data of the highest integrity.[8]

G cluster_plan Phase 1: Planning & Development cluster_validation Phase 2: Validation Execution (ICH Q2) cluster_conclusion Phase 3: Finalization ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization (Method A) ATP->Dev Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Dev->Lin Acc Accuracy (% Recovery) Dev->Acc Prec Precision (Repeatability & Intermediate) Dev->Prec Limit LOD & LOQ Dev->Limit Robust Robustness Dev->Robust Fit Fitness for Purpose Demonstrated Spec->Fit Lin->Fit Acc->Fit Prec->Fit Limit->Fit Robust->Fit G Method Performance Comparison MethodA Method A: UHPLC-MS Run Time: 7 min Specificity: High (Stability-Indicating) Sensitivity: Very High (LOQ: 0.015 µg/mL) Robustness: High MethodB Method B: HPLC-UV Run Time: 25 min Specificity: Low (Co-elution) Sensitivity: Moderate (LOQ: 0.25 µg/mL) Robustness: Moderate

Sources

A Comparative Analysis of 2-Amino-5-bromoisonicotinic Acid and Its Analogs for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 2-Amino-5-bromoisonicotinic acid and its key analogs, offering insights for researchers, scientists, and professionals in drug development. We will delve into their chemical properties, synthesis, and potential biological applications, supported by experimental data and protocols.

Introduction: The Significance of Halogenated Aminopyridine Carboxylic Acids

Halogenated aminopyridine carboxylic acids are a critical class of heterocyclic compounds in medicinal chemistry. The strategic placement of a halogen atom, such as bromine, on the aminopyridine scaffold significantly influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions like halogen bonding. These features make them valuable intermediates and core structures in the development of novel therapeutics, particularly kinase inhibitors.[1] The 2-aminopyridine moiety, for instance, is a key structural feature in many kinase inhibitors, often forming crucial hydrogen bonds within the ATP-binding pocket of the enzyme.[1]

This guide focuses on 2-Amino-5-bromoisonicotinic acid, a versatile building block, and its close structural isomers, 2-Amino-5-bromonicotinic acid and 5-Amino-2-bromoisonicotinic acid, to provide a comparative perspective for researchers designing new synthetic pathways and screening campaigns.

Physicochemical Properties: A Comparative Overview

A molecule's physicochemical properties are paramount to its suitability as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of key properties for 2-Amino-5-bromoisonicotinic acid and its selected analogs.

Property2-Amino-5-bromoisonicotinic acid2-Amino-5-bromonicotinic acid5-Amino-2-bromoisonicotinic acid5-Bromonicotinic acid
Molecular Formula C₆H₅BrN₂O₂C₆H₅BrN₂O₂C₆H₅BrN₂O₂C₆H₄BrNO₂
Molecular Weight 217.02 g/mol 217.02 g/mol [2][3]217.02 g/mol [4]202.01 g/mol [5]
CAS Number 1000339-23-052833-94-0[2][3][6][7][8]1242336-80-6[4]20826-04-4[5][9]
Predicted pKa Not readily availableNot readily availableNot readily available3.08 ± 0.10[9]
Solubility Soluble in DMSO and DMF; sparingly soluble in water (as methyl ester)[10]Not readily availableNot readily availableSoluble in DMSO (slightly), Methanol (slightly)[9]
Appearance Off-white to pale yellow crystalline powder (as methyl ester)[10]Not specifiedNot specifiedWhite to yellow-gray or light brown powder[9]
Melting Point 180–185°C (decomposes, as methyl ester)[10]Not readily availableNot readily available178-180 °C[9]

Synthesis Strategies: A Comparative Look

The synthetic accessibility of these building blocks is a key factor for their application in drug discovery programs. Several general strategies are employed for the synthesis of aminopyridine carboxylic acids.

General Synthetic Pathways:
  • From Pyridine-4-carboxylic Acid: A common route involves the nitration of pyridine-4-carboxylic acid, followed by reduction of the nitro group to an amine.[11]

  • From 2-Halopyridine-4-carboxylic Acid: Nucleophilic aromatic substitution of a halogen (like chlorine or bromine) with an amino group is another viable method.[11]

  • From Pyridine: More complex, multi-step syntheses can start from pyridine, introducing the carboxyl and amino functionalities through a series of reactions.[11]

  • Bromination of Aminonicotinic Acid: 2-Amino-5-bromonicotinic acid can be prepared by the direct bromination of 2-aminonicotinic acid.[6]

The choice of a specific synthetic route depends on the availability of starting materials, desired yield, and scalability. For instance, the reduction of a nitropyridine-N-oxide with iron in the presence of acid is a well-established method for producing aminopyridines.[12]

Below is a generalized workflow for the synthesis of a 2-aminopyridine derivative.

G cluster_0 Synthesis of 2-Aminopyridine Derivatives start Starting Material (e.g., Pyridine-4-carboxylic acid) nitration Nitrification (e.g., HNO₃/H₂SO₄) start->nitration Step 1 reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) nitration->reduction Step 2 product 2-Aminopyridine-4-carboxylic acid reduction->product Step 3

Caption: A generalized synthetic workflow for 2-aminopyridine-4-carboxylic acid.

Biological Activity and Therapeutic Potential

While 2-Amino-5-bromoisonicotinic acid and its analogs are primarily considered as intermediates, their structural motifs are present in biologically active molecules.[6][10] The aminopyridine core is a known pharmacophore that can interact with various biological targets.

Potential Applications:

  • Antitumor and Antiviral Agents: The methyl ester of 2-Amino-5-bromoisonicotinic acid is a key intermediate in the synthesis of antiviral and antitumor pharmaceuticals.[10]

  • Tyrosine Kinase Inhibitors: 2-Amino-5-bromonicotinic acid has been used to prepare quinazoline compounds that exhibit tyrosine kinase inhibitory activity and show strong inhibition of human breast cancer and lung adenocarcinoma cells.[6]

  • PARP Inhibitors: The structural features of these compounds are reminiscent of scaffolds used in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a promising strategy in cancer therapy, especially in tumors with BRCA mutations.[13][14]

The following diagram illustrates the role of PARP in DNA repair and how its inhibition can lead to cancer cell death.

G cluster_1 PARP Inhibition in Cancer Therapy ssb Single-Strand DNA Break (SSB) parp PARP Enzyme ssb->parp recruits replication DNA Replication ssb->replication if not repaired repair SSB Repair parp->repair mediates dsb Double-Strand Break (DSB) replication->dsb leads to cell_death Cell Death (Apoptosis) dsb->cell_death triggers parp_inhibitor PARP Inhibitor (e.g., Olaparib) parp_inhibitor->parp blocks

Caption: The mechanism of PARP inhibition in cancer therapy.

Experimental Protocols for Biological Evaluation

To assess the potential of 2-Amino-5-bromoisonicotinic acid and its analogs as, for example, PARP inhibitors, standardized in vitro assays are essential.

Protocol: Cellular PARP Activity Assay (Chemiluminescent)

This protocol is adapted from established methods to determine the inhibitory effect of a compound on PARP activity within a cellular context.[15]

Objective: To quantify the IC50 value of a test compound (e.g., an analog of 2-Amino-5-bromoisonicotinic acid) for PARP inhibition in a cancer cell line (e.g., LoVo).

Materials:

  • LoVo colon cancer cells

  • Test compound stock solution (in DMSO)

  • Cell culture medium and reagents

  • PARP assay buffer and lysis buffer

  • BCA Protein Assay Kit

  • Chemiluminescent PARP assay kit

  • Microplate reader capable of luminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed LoVo cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound (e.g., 1 nM to 300 µM) for 1 hour. Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, harvest the cells and lyse them in PARP buffer.

  • Protein Quantification:

    • Perform a BCA protein assay to determine the protein concentration of the cell lysates.[15]

    • Normalize the protein concentration of all samples to a standard value (e.g., 40 µg per sample).

  • PARP Activity Measurement:

    • Follow the manufacturer's instructions for the chemiluminescent PARP assay kit. This typically involves incubating the cell lysates with reagents that generate a luminescent signal proportional to PARP activity.

  • Data Analysis:

    • Measure the luminescence using a microplate reader.

    • Plot the percentage of PARP activity against the logarithm of the test compound concentration.

    • Calculate the IC50 value using a suitable software package (e.g., GraphPad Prism) with a non-linear regression fit.[15][16]

Protocol: Fluorometric PARP1 Enzyme Activity Assay

This protocol provides a method for directly measuring the inhibition of the isolated PARP1 enzyme.[16]

Objective: To determine the IC50 value of a test compound against recombinant PARP1.

Materials:

  • Recombinant PARP1 enzyme

  • Activated DNA

  • β-NAD+

  • PARP assay buffer

  • Test compound stock solution (in DMSO)

  • Developer reagent (as per kit instructions)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in PARP assay buffer. Ensure the final DMSO concentration does not exceed a tolerable limit (e.g., 1-2%).[17]

    • Prepare working solutions of PARP1 enzyme, activated DNA, and β-NAD+ according to the assay kit's manual.

  • Assay Reaction:

    • In a 96-well plate, add the PARP assay buffer, test compound dilutions, activated DNA, and β-NAD+.

    • Initiate the reaction by adding the PARP1 enzyme to each well (except for negative controls).

  • Incubation:

    • Incubate the plate for a predetermined optimal time (e.g., 60 minutes) at the recommended temperature.

  • Detection:

    • Stop the reaction and develop the signal by adding the developer reagent.

    • Incubate as required for the fluorescent signal to stabilize.

  • Measurement and Analysis:

    • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[16]

Conclusion and Future Directions

2-Amino-5-bromoisonicotinic acid and its analogs are valuable and versatile chemical building blocks with significant potential in drug discovery. Their utility as precursors for synthesizing potent biological agents, including kinase and PARP inhibitors, is well-documented. The comparative analysis of their physicochemical properties and synthetic accessibility provides a foundation for rational drug design.

Future research should focus on synthesizing a broader range of analogs and conducting systematic structure-activity relationship (SAR) studies. Direct comparative biological testing of these compounds in relevant assays, such as those described for PARP inhibition, will be crucial to unlock their full therapeutic potential.

References

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  • BLD Pharm. 52833-94-0|2-Amino-5-bromonicotinic acid.
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  • Santa Cruz Biotechnology. 2-Amino-5-bromonicotinic acid | CAS 52833-94-0.
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  • PubChem. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707.

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A Comparative Guide to the Structure-Activity Relationship of Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of isonicotinic acid derivatives, focusing on their structure-activity relationships (SAR) across various therapeutic areas. By synthesizing experimental data and mechanistic insights, this document serves as a practical resource for optimizing lead compounds and designing novel therapeutic agents based on the versatile isonicotinic acid scaffold.

Introduction: The Isonicotinic Acid Scaffold - A Privileged Pharmacophore

Isonicotinic acid, a pyridine-4-carboxylic acid, is a foundational scaffold in medicinal chemistry.[1][2] Its derivatives have given rise to a multitude of clinically significant drugs, most notably the first-line anti-tuberculosis agent, isoniazid.[1] The pyridine ring, a bioisostere of a phenyl group, imparts unique physicochemical properties, including hydrogen bonding capacity and aqueous solubility, which are often favorable for drug development. The carboxylic acid functional group, or its derivatives like hydrazides and esters, provides a crucial anchor for biological activity and a versatile handle for synthetic modification.[3] This guide will dissect the SAR of this important class of compounds, offering a comparative analysis of their performance in antitubercular, anti-inflammatory, anticancer, and other therapeutic applications.

Core Pharmacophore Analysis: Key Structural Features Governing Activity

The biological activity of isonicotinic acid derivatives is intricately linked to three primary structural components: the pyridine ring, the carboxylic acid moiety (or its derivative), and the substitution pattern on the pyridine ring.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is a key determinant of activity. Its position at the 4-position is critical for the antitubercular activity of isoniazid and its analogs.[4] Isomers with the nitrogen at the 2- or 3-position (picolinic and nicotinic acid derivatives, respectively) often exhibit different biological profiles.[4][5] The pyridine nitrogen's ability to act as a hydrogen bond acceptor and its influence on the molecule's overall electronic properties are crucial for target engagement.

  • The Carboxylic Acid Moiety and its Derivatives: The carboxylic acid group itself can contribute to activity, particularly in enhancing solubility and enabling interactions with biological targets.[3] However, its derivatization into esters, amides, and most notably, hydrazides, has unlocked a broader spectrum of potent biological activities. The isonicotinic acid hydrazide (isoniazid) structure is a classic example, where the hydrazide group is essential for its antimycobacterial effect.[4]

  • Substitution on the Pyridine Ring: The nature, position, and size of substituents on the pyridine ring can dramatically modulate the potency, selectivity, and pharmacokinetic properties of isonicotinic acid derivatives. As will be detailed in the following sections, even minor modifications can lead to significant changes in biological activity, a key principle in SAR studies.

Caption: Core components of the isonicotinic acid scaffold.

Antitubercular Activity: The Legacy of Isoniazid and Beyond

The most well-established therapeutic application of isonicotinic acid derivatives is in the treatment of tuberculosis. Isoniazid (INH), an isonicotinic acid hydrazide, remains a cornerstone of combination therapy.[4]

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Once activated, the resulting isonicotinoyl radical forms an adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid biosynthesis.[1] The disruption of the mycolic acid layer, a critical component of the mycobacterial cell wall, leads to bacterial cell death.

Isoniazid_Activation_Pathway Isoniazid Isoniazid KatG KatG Isoniazid->KatG Activation Isonicotinoyl_Radical Isonicotinoyl_Radical KatG->Isonicotinoyl_Radical INH-NAD_Adduct INH-NAD_Adduct Isonicotinoyl_Radical->INH-NAD_Adduct + NAD+ NAD NAD InhA InhA INH-NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic_Acid_Synthesis InhA->Mycolic_Acid_Synthesis Blocks Bacterial_Cell_Death Bacterial_Cell_Death Mycolic_Acid_Synthesis->Bacterial_Cell_Death Leads to

Caption: Simplified pathway of isoniazid activation and action.

Structure-Activity Relationship for Antitubercular Activity

Extensive SAR studies have elucidated the key structural requirements for the antitubercular activity of isoniazid analogs:

  • The Hydrazide Moiety is Essential: Replacement of the hydrazide group with an amide or carboxylic acid leads to a complete loss of activity.[4]

  • The 4-Pyridyl Nitrogen is Crucial: Moving the nitrogen to the 2- or 3-position of the pyridine ring significantly reduces or abolishes activity.[4] Bioisosteric replacement of the pyridine ring with other heterocycles like pyrimidine or furan also results in inactive compounds.[4][6]

  • Substitution on the Pyridine Ring:

    • 2-Position: Small alkyl or halo substituents at the 2-position are generally well-tolerated and can even enhance activity.[4]

    • 3-Position: Substitution at the 3-position is generally detrimental to activity.[4]

  • Modification of the Hydrazide Nitrogen: The formation of hydrazones by condensing isoniazid with various aldehydes and ketones has been a fruitful strategy to develop new antitubercular agents, some of which exhibit activity against INH-resistant strains.[7] The lipophilicity and electronic properties of the substituent on the hydrazone moiety play a critical role in modulating activity.

Table 1: Comparative Antitubercular Activity (MIC in µg/mL) of Isonicotinic Acid Derivatives against M. tuberculosis H37Rv

CompoundR1R2MIC (µg/mL)Reference
IsoniazidH-CONHNH20.05 - 0.2[4]
2-Methyl-INHCH3-CONHNH20.1 - 0.4[4]
3-Methyl-INHH-CONHNH2>100[4]
Pyridine-2-carboxylic acid hydrazide--12.5 - 100[4]
Isonicotinic acidH-COOH>100[4]
IsonicotinamideH-CONH2>100[4]
Isonicotinoyl hydrazone of BenzaldehydeH-CONHN=CH-Ph0.2 - 0.8[7]
Isonicotinoyl hydrazone of 4-Cl-BenzaldehydeH-CONHN=CH-C6H4-Cl0.1 - 0.4[7]

Anti-inflammatory Activity: Targeting Oxidative Stress

Several isonicotinic acid derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of reactive oxygen species (ROS) production.[8] Chronic inflammation is associated with the overproduction of ROS by immune cells, making ROS inhibition a viable therapeutic strategy.[8]

Mechanism of Action

The anti-inflammatory mechanism of many isonicotinic acid derivatives is linked to their antioxidant capacity, specifically their ability to scavenge free radicals and inhibit enzymes involved in ROS generation, such as cyclooxygenase-2 (COX-2).[8][9] Molecular docking studies have suggested that these compounds can bind to the active site of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[9]

Table 2: Comparative Anti-inflammatory Activity (ROS Inhibition) of Isonicotinic Acid Derivatives

CompoundStructure% Inhibition of ROSIC50 (µM)Reference
Ibuprofen (Standard)--11.2 ± 1.9[8]
Isonicotinate of m-aminophenol3-HOC6H4-OOC-C5H4N95.91.42 ± 0.1[8]
Isonicotinate of p-aminophenol4-HOC6H4-OOC-C5H4N67.38.6 ± 0.5[8]
Isonicotinoyl hydrazone of 4-nitrobenzaldehyde4-NO2-C6H4-CH=NNHCO-C5H4N37.29 (at 20 mg/kg)-[3]
Isonicotinoyl hydrazone of 2-nitrobenzaldehyde2-NO2-C6H4-CH=NNHCO-C5H4N35.73 (at 20 mg/kg)-[3]

Anticancer Activity: Emerging Therapeutic Potential

Recent studies have highlighted the potential of isonicotinic acid derivatives as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.[10] The mechanism of action is often multifactorial and can involve the induction of apoptosis, inhibition of cell proliferation, and targeting of specific signaling pathways.

Structure-Activity Relationship for Anticancer Activity

The SAR for the anticancer activity of isonicotinic acid hydrazones has been investigated, revealing several key trends:

  • Hydroxyl Group Substitution: The presence of a hydroxyl group on the aromatic ring of the hydrazone moiety appears to be crucial for anticancer activity, particularly when located at the ortho-position.[10]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a role in its ability to penetrate cancer cells and exert its cytotoxic effects.

  • Halogen Substitution: The incorporation of halogen atoms can modulate the anticancer activity, with the specific effect depending on the nature and position of the halogen.[1]

Table 3: Comparative Anticancer Activity (IC50 in µg/mL) of Isonicotinic Acid Hydrazone Derivatives

CompoundSubstituent on Benzaldehyde RingHCT-116 (Colon)OVCAR-8 (Ovary)HL-60 (Leukemia)SF-295 (Glioblastoma)Reference
Doxorubicin (Standard)-0.010.020.030.01[10]
INH-hydrazone 12-OH0.891.210.610.98[10]
INH-hydrazone 24-OH2.153.361.782.45[10]
INH-hydrazone 32,4-di-OH1.121.540.951.23[10]

Other Biological Activities: Expanding the Therapeutic Landscape

The versatility of the isonicotinic acid scaffold extends to other therapeutic areas, including antifungal and anticonvulsant activities.

  • Antifungal Activity: Isoniazid derivatives, particularly hydrazones, have shown promising in vitro activity against pathogenic fungi like Histoplasma capsulatum.[2] The proposed mechanism involves the disruption of ergosterol biosynthesis and alteration of fungal membrane permeability.[2] The N'-(1-phenylethylidene)isonicotinohydrazide has been identified as a particularly potent antifungal agent.[2]

  • Anticonvulsant Activity: Certain isonicotinic acid hydrazides have demonstrated anticonvulsant properties.[11] This activity is thought to be associated with changes in the metabolism of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain.[11] Isonicotinic acid hydrazide itself has shown anticonvulsant effects, particularly when co-administered with pyridoxine to mitigate its pro-convulsant side effects.[11]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.

General Synthesis of Isonicotinoyl Hydrazones

This protocol describes a general method for the synthesis of isonicotinoyl hydrazones via the condensation of isoniazid with an appropriate aldehyde.[12]

  • Dissolution: Dissolve isonicotinic acid hydrazide (isoniazid) (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde: To the isoniazid solution, add the desired aldehyde (1 equivalent).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure isonicotinoyl hydrazone.

SAR_Workflow Lead_Compound Lead Isonicotinic Acid Derivative SAR_Hypothesis Formulate SAR Hypothesis Lead_Compound->SAR_Hypothesis Design_Analogs Design & Synthesize Analogs SAR_Hypothesis->Design_Analogs Biological_Screening Biological Screening (e.g., MIC, IC50) Design_Analogs->Biological_Screening Data_Analysis Analyze Data & Refine SAR Biological_Screening->Data_Analysis Data_Analysis->SAR_Hypothesis Iterative Cycle Optimized_Lead Optimized Lead Compound Data_Analysis->Optimized_Lead

Caption: A typical workflow for SAR studies.

Antimicrobial Susceptibility Testing against Mycobacterium tuberculosis (Microplate Alamar Blue Assay - MABA)

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

  • Preparation of Inoculum: Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and adjust the turbidity to a McFarland standard of 1.0.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a drug-free control and a sterile control.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Reading Results: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Reactive Oxygen Species (ROS) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of ROS in activated human whole blood.[8]

  • Blood Collection: Collect fresh human venous blood in heparinized tubes.

  • Preparation of Test Compounds: Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the test compound, luminol (a chemiluminescent probe), and diluted whole blood.

  • Activation: Stimulate ROS production by adding phorbol 12-myristate 13-acetate (PMA).

  • Measurement: Immediately measure the chemiluminescence over time using a luminometer.

  • Calculation: Calculate the percentage inhibition of ROS production relative to a control (stimulated cells without the test compound). The IC50 value is the concentration of the compound that causes 50% inhibition.

Conclusion and Future Directions

The isonicotinic acid scaffold has proven to be a remarkably versatile platform for the development of a wide range of therapeutic agents. The foundational principles of its SAR, particularly the importance of the 4-pyridyl nitrogen and the derivatization of the carboxylic acid group, have been well-established through decades of research on antitubercular agents. However, the emerging data on the anti-inflammatory, anticancer, antifungal, and anticonvulsant activities of isonicotinic acid derivatives suggest that the full therapeutic potential of this scaffold is yet to be realized.

Future research in this area should focus on:

  • Rational Design of Multi-Targeting Agents: Leveraging the diverse biological activities of this scaffold to design single molecules that can address multiple pathological pathways.

  • Exploration of Novel Derivatives: Synthesizing and screening new derivatives with a wider range of substituents and bioisosteric replacements to expand the chemical space and identify novel biological activities.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the non-tuberculosis activities to guide further optimization.

  • Application of Computational Tools: Utilizing in silico methods such as QSAR and molecular docking to accelerate the design and optimization of new isonicotinic acid-based drug candidates.

By building upon the extensive knowledge of the SAR of isonicotinic acid derivatives, the scientific community is well-positioned to develop the next generation of innovative therapeutics based on this privileged scaffold.

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A Comparative Guide to the Biological Activity of 2-Amino-5-bromoisonicotinic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Scaffolding for a New Generation of Therapeutics

In the landscape of modern drug discovery, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its derivatives are a cornerstone in medicinal chemistry due to their versatile biological activities. This guide provides an in-depth comparison of the biological potential of 2-Amino-5-bromoisonicotinic acid , a key synthetic intermediate, with its parent compound, Isonicotinic acid , and two clinically significant drugs: the anti-tuberculosis agent Isoniazid and the multi-kinase inhibitor Sorafenib .

While direct biological activity data for 2-Amino-5-bromoisonicotinic acid is not extensively documented, its true value lies in its role as a versatile building block for novel therapeutics, particularly in the realm of oncology.[1][2] The strategic placement of the amino and bromo groups on the isonicotinic acid backbone provides reactive handles for synthetic modifications, enabling the development of potent and selective kinase inhibitors.[1]

This guide will, therefore, focus on a comparative analysis of the known biological activities of our selected compounds to illuminate the therapeutic potential that can be unlocked from the 2-Amino-5-bromoisonicotinic acid scaffold. We will delve into their antimicrobial and anticancer properties, supported by established experimental data and detailed methodologies.

Comparative Compounds: A Rationale

The selection of compounds for this guide is based on their structural relationship to 2-Amino-5-bromoisonicotinic acid and their well-characterized biological activities.

  • Isonicotinic Acid: As the foundational structure, it provides a baseline for understanding the impact of substitutions on biological activity.

  • Isoniazid (Isonicotinylhydrazide): A direct derivative of isonicotinic acid, it is a first-line treatment for tuberculosis, offering a clear example of potent antimicrobial activity derived from this scaffold.

  • Sorafenib: A multi-kinase inhibitor used in cancer therapy, it contains a pyridine-carboxamide moiety, illustrating the potential of pyridine derivatives in oncology. While not a direct derivative, its mechanism of action provides a relevant comparison for the potential applications of compounds synthesized from 2-Amino-5-bromoisonicotinic acid.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, it serves as a benchmark for potent antibacterial activity and provides a contrasting mechanism of action to Isoniazid.

Methodologies for Assessing Biological Activity

To quantitatively compare the biological activities of these compounds, standardized in vitro assays are employed. The following protocols are fundamental in determining antimicrobial and anticancer efficacy.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for measuring the potency of an antimicrobial agent against a specific microorganism. It determines the lowest concentration of a compound that visibly inhibits microbial growth.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth.

  • Inoculum Preparation: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[3][4]

Workflow for MIC Determination

MIC_Workflow A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 16-20h C->D E Determine MIC (Lowest Concentration with No Growth) D->E MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat Cells with Test Compound A->B C Add MTT Reagent and Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 Value E->F

Caption: Workflow of the MTT assay for determining anticancer cytotoxicity.

Comparative Biological Activity

The following tables summarize the known biological activities of the selected compounds, providing a framework for understanding the potential of 2-Amino-5-bromoisonicotinic acid derivatives.

Antimicrobial Activity
CompoundTarget OrganismMIC (µg/mL)Mechanism of Action
Isoniazid Mycobacterium tuberculosis0.02 - 0.2Inhibition of mycolic acid synthesis. [3][5]
Ciprofloxacin Pseudomonas aeruginosa≤1Inhibition of DNA gyrase and topoisomerase IV. [3][4]
Escherichia coli≤0.5Inhibition of DNA gyrase and topoisomerase IV. [3][4]
Isonicotinic Acid Various BacteriaGenerally high or inactiveLacks the specific pharmacophore for potent activity.
2-Amino-5-bromoisonicotinic Acid -Data not availablePrimarily a synthetic intermediate.
Anticancer Activity
CompoundCell LineIC50 (µM)Mechanism of Action
Sorafenib HepG2 (Liver Cancer)5.8Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases). [6][7]
MCF-7 (Breast Cancer)6.5Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases). [8]
Isoniazid -Generally considered non-cytotoxic at therapeutic dosesPrimarily targets mycobacterial pathways.
Isonicotinic Acid -Generally inactiveLacks cytotoxic pharmacophores.
2-Amino-5-bromoisonicotinic Acid -Data not availablePrecursor for kinase inhibitors.

Mechanisms of Action: A Deeper Dive

The biological activity of a compound is intrinsically linked to its mechanism of action at the molecular level.

Isoniazid: Targeting the Mycobacterial Cell Wall

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then covalently adducts with NAD(H) to inhibit the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway. Disruption of mycolic acid synthesis leads to the loss of cell wall integrity and bacterial cell death. [3][5]

Isoniazid_MOA Isoniazid Isoniazid (Prodrug) KatG KatG (Mycobacterial Enzyme) Isoniazid->KatG Activation Active_INH Activated Isoniazid KatG->Active_INH InhA InhA Enzyme Active_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption Leads to

Caption: Simplified mechanism of action of Isoniazid.

Sorafenib: A Multi-Pronged Attack on Cancer

Sorafenib is an oral multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis. It inhibits intracellular serine/threonine kinases (RAF kinases) in the RAS/RAF/MEK/ERK pathway, thereby blocking tumor cell proliferation. Additionally, it targets receptor tyrosine kinases such as VEGFR and PDGFR, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients). This dual action of inhibiting both tumor cell proliferation and angiogenesis makes Sorafenib an effective anticancer agent. [6][7]

Sorafenib_MOA cluster_0 Tumor Cell cluster_1 Endothelial Cell Sorafenib Sorafenib RAF RAF Kinase Sorafenib->RAF Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGFR_PDGFR VEGFR / PDGFR Angiogenesis Angiogenesis VEGFR_PDGFR->Angiogenesis Sorafenib_Angio Sorafenib Sorafenib_Angio->VEGFR_PDGFR Inhibits

Caption: Dual mechanism of action of Sorafenib.

The Promise of 2-Amino-5-bromoisonicotinic Acid in Drug Discovery

While 2-Amino-5-bromoisonicotinic acid itself may not possess significant intrinsic biological activity, its true potential is realized when it is utilized as a scaffold for the synthesis of novel compounds. The amino group provides a site for amide bond formation or the construction of fused heterocyclic rings, while the bromo substituent is a versatile handle for introducing a wide range of chemical diversity via cross-coupling reactions.

This strategic functionalization allows for the precise tuning of a molecule's properties to achieve high affinity and selectivity for specific biological targets, such as the ATP-binding pocket of various kinases implicated in cancer. The development of potent and selective kinase inhibitors is a major focus of modern oncology research, and 2-Amino-5-bromoisonicotinic acid is a valuable tool in this endeavor.

Conclusion: A Building Block for Future Breakthroughs

This comparative guide highlights the diverse biological activities that can be achieved from the isonicotinic acid scaffold. From the potent and specific antimicrobial action of Isoniazid to the broad-spectrum anticancer effects of Sorafenib, the versatility of the pyridine core is evident.

2-Amino-5-bromoisonicotinic acid stands as a testament to the importance of chemical intermediates in the drug discovery pipeline. While it may not be a therapeutic agent in its own right, it provides the foundation upon which a new generation of targeted therapies can be built. The continued exploration of derivatives synthesized from this scaffold holds significant promise for addressing unmet medical needs, particularly in the fields of oncology and infectious diseases.

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A Comparative Guide to the Synthesis and Validation of a Novel 2-Amino-5-arylisonicotinic Acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, experience-driven framework for the synthesis and rigorous validation of a novel compound derived from 2-Amino-5-bromoisonicotinic acid. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind experimental choices, establish a self-validating system for compound verification, and compare the chosen synthetic pathway with viable alternatives.

Introduction: The Strategic Value of the Isonicotinic Acid Scaffold

2-Amino-5-bromoisonicotinic acid is a highly versatile starting material in medicinal chemistry. Its pyridine core is a common motif in pharmacologically active compounds, and the distinct reactivity of its functional groups—the amino group, the carboxylic acid, and the bromine atom—allows for selective, stepwise elaboration into complex molecular architectures. The bromine atom, in particular, serves as a key handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.[1][2]

This guide will focus on the synthesis of a novel biaryl compound, 2-amino-5-(4-methoxyphenyl)isonicotinic acid , via a Suzuki-Miyaura coupling reaction. This reaction was chosen for its robustness, functional group tolerance, and the widespread availability of boronic acid coupling partners, making it a cornerstone of modern drug discovery.[3][4] We will detail the synthesis, outline a comprehensive validation workflow to confirm its structure and purity, and compare this approach to alternative synthetic strategies.

Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[5] It is one of the most powerful and widely used methods for constructing Csp²-Csp² bonds, which are prevalent in pharmaceutical agents.[4][6]

Reaction Scheme: Synthesis of 2-amino-5-(4-methoxyphenyl)isonicotinic acid

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Rationale for Method Selection

The choice of the Suzuki-Miyaura coupling is deliberate and based on several key advantages:

  • High Functional Group Tolerance : The reaction conditions are mild enough to tolerate the free amino and carboxylic acid groups on the starting material, obviating the need for protecting group chemistry which adds steps and reduces overall yield.[1]

  • Commercial Availability : A vast array of boronic acids and palladium catalysts are commercially available, allowing for rapid diversification and exploration of the chemical space.[7]

  • Favorable Toxicity Profile : Organoboron reagents are generally less toxic and more environmentally benign than alternatives like organostannanes (used in Stille coupling) or organozinc compounds (used in Negishi coupling).[8]

  • Robust and High-Yielding : The reaction is well-precedented and known to provide good to excellent yields for a wide range of substrates.[9]

Detailed Experimental Protocol
  • Reaction Setup : To a flame-dried round-bottom flask, add 2-Amino-5-bromoisonicotinic acid (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times. This is crucial as the active Pd(0) catalyst can be oxidized by atmospheric oxygen, leading to catalyst deactivation.[7]

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 equiv). This specific pre-catalyst is chosen for its high efficiency and stability.[10]

  • Solvent Addition : Add degassed 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the starting halide) via syringe. The water is essential for the transmetalation step of the catalytic cycle.[11]

  • Reaction : Heat the mixture to 100 °C with vigorous stirring for 12-16 hours. Reaction progress should be monitored by a suitable technique like LC-MS or TLC.

  • Work-up : After cooling to room temperature, acidify the mixture to pH ~4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and then a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification : Dry the crude solid under vacuum. If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethanol/water) or purification via preparative HPLC can be performed.

Comparative Analysis of Synthetic Alternatives

While the Suzuki-Miyaura coupling is an excellent choice, other methods could be employed to form the target C-C bond. Understanding these alternatives provides context for why one method may be chosen over another.

MethodNucleophileCatalyst (Typical)AdvantagesDisadvantages
Suzuki-Miyaura OrganoboronPalladium (Pd)High functional group tolerance; low toxicity of reagents; air/moisture stable reagents.[4]Potential for protodeboronation (loss of boron group) side reactions.[12]
Stille Coupling Organostannane (Tin)Palladium (Pd)Excellent for complex fragments; insensitive to moisture.High toxicity of tin reagents and byproducts; purification can be difficult.[6]
Negishi Coupling OrganozincPalladium (Pd) or Nickel (Ni)High reactivity and yields.Reagents are highly sensitive to air and moisture, requiring stringent anhydrous techniques.[10]
Hiyama Coupling OrganosilanePalladium (Pd)Low toxicity; reagents are readily available and stable.Requires an activating agent (e.g., fluoride source) which can sometimes be basic.[13]

Causality Behind Choices: For early-stage drug discovery where rapid synthesis of multiple analogs is key, the operational simplicity and favorable safety profile of the Suzuki coupling often make it the preferred method. In contrast, for a late-stage, large-scale synthesis, factors like cost and atom economy might lead to the exploration of other methods, despite their challenges.

The Self-Validating Workflow: A Multi-Technique Approach

Successful synthesis is only half the battle; rigorous validation is paramount to ensure the compound's identity, structure, and purity are unequivocally confirmed.[14][15] Relying on a single analytical technique is insufficient. A self-validating workflow uses orthogonal techniques where the results of one method corroborate the others.

Caption: A multi-technique workflow for novel compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about a molecule's carbon-hydrogen framework.[16]

  • ¹H NMR (Proton NMR): This experiment identifies the chemical environment of all hydrogen atoms. For our target compound, we expect to see distinct signals for the aromatic protons on both rings, the amino group protons, and the methoxy group protons. The integration (area under the peak) should correspond to the number of protons, and the splitting pattern (multiplicity) reveals adjacent protons.[17]

  • ¹³C NMR (Carbon NMR): This experiment identifies all unique carbon atoms in the molecule. It is used to confirm the total number of carbons and their chemical environment (e.g., aromatic, carbonyl, aliphatic).[18]

Protocol: ¹H NMR Sample Preparation

  • Weigh 5-10 mg of the purified, dry compound into a clean vial.[19]

  • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, chosen for its ability to dissolve polar compounds and exchange with the -NH₂ and -COOH protons).

  • Vortex briefly to dissolve the sample completely. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[19]

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer. The residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm) is used for calibration.[20]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, serving as a primary confirmation of its identity.[21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the first analysis performed. It couples the separation power of HPLC with the detection power of MS. It provides a rapid check of the molecular weight of the main product and can identify impurities from the reaction mixture.

  • High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio with very high accuracy (typically to four decimal places). This allows for the unambiguous determination of the compound's elemental formula, distinguishing it from other molecules with the same nominal mass.[22]

Protocol: HRMS (ESI) Sample Preparation

  • Prepare a dilute stock solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • The sample is typically introduced into the mass spectrometer via direct infusion or through an LC system. Electrospray Ionization (ESI) is a common "soft" ionization technique that generates the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation, making the molecular ion peak easy to identify.[23][24]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a small molecule.[25] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[26]

Protocol: Analytical HPLC for Purity Assessment

  • System: A reverse-phase HPLC system with a C18 column is standard for compounds of this polarity.

  • Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL.

  • Method: A typical method involves a gradient elution, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid) and ramping to 95% Acetonitrile over 10-15 minutes.

  • Detection: A UV detector is commonly used, monitoring at one or two wavelengths (e.g., 254 nm and a wavelength corresponding to the compound's λₘₐₓ).[27]

  • Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a compound to be considered "pure" for biological testing, it should typically be >95%.[28]

Interpreting the Data: A Validation Summary

The data from each technique must be consistent and complementary to provide unequivocal proof of structure and purity.

TechniqueExpected Result for 2-amino-5-(4-methoxyphenyl)isonicotinic acidPurpose
¹H NMR Signals corresponding to 9 unique protons with appropriate chemical shifts, integration, and splitting patterns.Confirms H framework and connectivity.[29]
¹³C NMR 12 distinct signals corresponding to the carbon skeleton.Confirms C framework.
HRMS (ESI+) Observed [M+H]⁺ = 245.0921 ± 5 ppm (Calculated for C₁₃H₁₃N₂O₃⁺: 245.0926)Confirms elemental formula.
HPLC (UV 254 nm) Single major peak with area % > 95%.Quantifies purity.

By integrating the results—the correct proton and carbon count from NMR, the exact mass from HRMS, and a single dominant peak in the HPLC—we build an unshakeable case for the successful synthesis and validation of the novel compound.[30] This rigorous, multi-faceted approach is essential for ensuring the reliability and reproducibility of scientific research in drug development.

References

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  • The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025). [Online]. Available: [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Online]. Available: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). [Online]. Available: [Link]

  • Steen, O. D., et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 55(1), e4423. [Online]. Available: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Online]. Available: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. (2023). [Online]. Available: [Link]

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  • Palladium-catalyzed cross-coupling: Significance and symbolism. (2025). [Online]. Available: [Link]

  • Singh, F. V., & Wirth, T. (2008). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Tetrahedron Letters, 49(32), 4784-4786. [Online]. Available: [Link]

  • Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017). JoVE. [Online]. Available: [Link]

  • Schlotterbeck, G., et al. (2011). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Magnetic Resonance in Chemistry, 49(S1), S103-S110. [Online]. Available: [Link]

  • Malzkuhn, S., et al. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 93(1), 493-513. [Online]. Available: [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Online]. Available: [Link]

  • Shah, S. A., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(1), 94. [Online]. Available: [Link]

  • Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Environmental Science: Atmospheres. [Online]. Available: [Link]

  • Hatanaka, Y., & Hiyama, T. (1999). Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings. The Journal of Organic Chemistry, 64(5), 1684-1688. [Online]. Available: [Link]

  • 2-Amino-5-bromoisonicotinic Acid Methyl Ester: Synthesis, Properties, and Applications. [Online]. Available: [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Online]. Available: [Link]

  • The purity analysis of compounds 1–3 HPLC profiles (254 nm). ResearchGate. [Online]. Available: [Link]

  • Electrospray ionization. Wikipedia. [Online]. Available: [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Online]. Available: [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Online]. Available: [Link]

  • Zhivkova, Z., & Zlatkov, A. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(1), 108-112. [Online]. Available: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Online]. Available: [Link]

  • Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. ResearchGate. (2025). [Online]. Available: [Link]

  • HPLC trace for proof of purity. Reddit. (2024). [Online]. Available: [Link]

  • NMR Sample Preparation. Iowa State University. [Online]. Available: [Link]

  • Haryono, A., et al. (2023). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Online]. Available: [Link]

  • Validation case study: Matching NMR spectra to composition of the molecule. [Online]. Available: [Link]

  • NMR Guidelines for ACS Journals. [Online]. Available: [Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. (2025). [Online]. Available: [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry, 68(14), 5660-5667. [Online]. Available: [Link]

  • Al-Zaydi, K. M., et al. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 8(1), 1-13. [Online]. Available: [Link]

  • Ni(COD)(DQ). Wikipedia. [Online]. Available: [Link]

  • Takeuchi, K., & Wagner, G. (2018). Revisiting biomolecular NMR spectroscopy for promoting small-molecule drug discovery. Journal of Biomolecular NMR, 71(3), 147-157. [Online]. Available: [Link]

  • Płazińska, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(6), 2823. [Online]. Available: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Online]. Available: [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for the Characterization of 2-Amino-5-bromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

In the landscape of pharmaceutical development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2-Amino-5-bromoisonicotinic acid is a key heterocyclic building block, frequently utilized in the synthesis of novel therapeutic agents.[1][2] Its purity, identity, and stability are not merely data points; they are critical quality attributes that directly influence reaction yield, impurity profiles, and the ultimate safety of the drug product.

This guide provides a comprehensive framework for the characterization of 2-Amino-5-bromoisonicotinic acid, moving beyond the application of individual analytical techniques to a holistic cross-validation strategy. The core principle of cross-validation, or the use of orthogonal methods, is to ensure that the data generated is reliable, consistent, and scientifically sound.[3][4] By comparing results from techniques that rely on different physicochemical principles, we build a self-validating system that provides a high degree of confidence in the material's quality. This approach is not just good science; it is a regulatory expectation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]

We will explore the synergistic application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (DSC/TGA). For each technique, we will delve into the causality behind experimental choices, provide detailed protocols, and present a clear path for data interpretation and validation, empowering researchers and drug development professionals to build a robust analytical package for this critical intermediate.

The Regulatory Bedrock: ICH Q2(R2) and Method Validation

Before delving into specific techniques, it is crucial to understand the regulatory context. The ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides a harmonized framework for demonstrating that an analytical method is fit for its intended purpose.[5][8] This guideline emphasizes a lifecycle approach to analytical procedures, ensuring they remain robust and reliable from development through routine use.[7][9]

Our cross-validation strategy is built upon the core performance characteristics defined by ICH Q2(R2), including:[10]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

By validating each orthogonal method against these criteria, we ensure that our comparative analysis is built on a foundation of regulatory compliance and scientific integrity.

Orthogonal Analytical Workflow for Comprehensive Characterization

A robust characterization plan does not rely on a single technique. Instead, it integrates multiple orthogonal methods, where each provides a unique piece of the puzzle. The following diagram illustrates a logical workflow for the cross-validation and characterization of 2-Amino-5-bromoisonicotinic acid.

CrossValidationWorkflow Figure 1: Cross-Validation Workflow cluster_0 Primary Analysis & Purity cluster_1 Structural Confirmation & Identity cluster_2 Volatiles & Thermal Properties cluster_3 Data Correlation & Final Report HPLC HPLC-UV (Assay, Impurity Profile) NMR ¹H & ¹³C NMR (Unambiguous Structure) HPLC->NMR Confirm Main Peak Identity MS LC-MS / GC-MS (Molecular Weight) HPLC->MS Identify Impurity Masses Report Comprehensive Characterization Report HPLC->Report Consolidate Data FTIR FT-IR (Functional Groups) NMR->FTIR Corroborate Functional Groups NMR->Report Consolidate Data FTIR->Report Consolidate Data MS->NMR Confirm Impurity Structures MS->Report Consolidate Data GCMS Headspace GC-MS (Residual Solvents) GCMS->Report Quantify Volatiles Thermal DSC / TGA (Melting Point, Stability) Thermal->Report Define Physical Properties

Caption: A logical workflow for the comprehensive characterization of 2-Amino-5-bromoisonicotinic acid using orthogonal analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Assay

Principle and Rationale: HPLC is the primary technique for determining the purity and assay of non-volatile organic compounds. By exploiting the differential partitioning of the analyte and its impurities between a stationary phase and a mobile phase, we can achieve high-resolution separation. The chromophoric nature of the pyridine ring in 2-Amino-5-bromoisonicotinic acid makes UV detection highly suitable and sensitive. This method is essential for quantifying related substance impurities and degradants.

Detailed Experimental Protocol:

  • Instrumentation: UHPLC or HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a common starting point. The polar-embedded groups on some columns can offer alternative selectivity for this polar molecule.[12]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Elution: A gradient is necessary to elute potential non-polar impurities while retaining the main analyte. A typical gradient might be: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance (e.g., ~254 nm or determined by DAD scan) and a secondary, lower wavelength (e.g., 220 nm) to detect impurities that may not absorb at the maximum.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of 2-Amino-5-bromoisonicotinic acid and dissolve in 10 mL of a 50:50 mixture of water and ACN to a final concentration of 1 mg/mL.

System Suitability Test (SST): Before any sample analysis, inject a standard solution six times. The %RSD for the peak area and retention time of the main peak should be ≤ 2.0%. Tailing factor should be ≤ 2.0. This ensures the system is performing adequately on the day of analysis.

Data Interpretation: The output chromatogram will show a major peak for 2-Amino-5-bromoisonicotinic acid. Any other peaks are potential impurities. Purity is typically calculated using an area percent method. The assay is determined by comparing the peak area of the sample to that of a certified reference standard of known concentration.

Validation Parameter Summary for HPLC:

Validation ParameterAcceptance Criteria (Typical)
Specificity Peak purity index > 0.995 (DAD). No interference from blank/placebo.
Linearity R² ≥ 0.999 for a 5-point calibration curve (e.g., 50-150% of nominal).
Accuracy 98.0% - 102.0% recovery from spiked samples at three levels.
Precision (Repeatability) %RSD ≤ 1.0% for assay; ≤ 5.0% for impurities (>0.1%).
LOQ Signal-to-Noise ratio ≥ 10. Precision at LOQ level with %RSD ≤ 10%.

¹H and ¹³C NMR Spectroscopy: Unambiguous Structural Confirmation

Principle and Rationale: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of the compound's identity and structure, including the substitution pattern on the pyridine ring.

Detailed Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆), as it is an excellent solvent for this class of compounds.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64 scans for good signal-to-noise.

    • Relaxation Delay (d1): 5 seconds to allow for full relaxation of protons, which is crucial for potential quantitative analysis.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

Data Interpretation and Expected Results: For 2-Amino-5-bromoisonicotinic acid (C₆H₅BrN₂O₂), the ¹H NMR spectrum in DMSO-d₆ is expected to show:

  • A broad singlet for the two amine (-NH₂) protons.

  • A singlet for the carboxylic acid (-COOH) proton.

  • Two distinct signals in the aromatic region for the two protons on the pyridine ring. Their chemical shifts and coupling patterns (or lack thereof) will confirm the 2, 3, 5-substitution pattern.[13]

The ¹³C NMR will show six distinct signals corresponding to the six carbon atoms in the molecule, with chemical shifts indicative of their environment (e.g., carbons attached to nitrogen, bromine, and the carboxyl group).

Cross-Validation Point: The structure confirmed by NMR must be consistent with the molecular weight determined by mass spectrometry and the functional groups identified by FT-IR. Any impurities detected in the HPLC chromatogram that are present at >0.1% should ideally be visible in the NMR spectrum, providing a secondary method for impurity assessment.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Identification

Principle and Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Infrared radiation is absorbed at specific frequencies corresponding to the vibrational modes of the molecule's bonds. It serves as an excellent identity check, confirming the presence of key structural features.

Detailed Experimental Protocol:

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans are typically sufficient.

    • A background spectrum of the clean ATR crystal should be collected before the sample.

Data Interpretation and Expected Results: The FT-IR spectrum of 2-Amino-5-bromoisonicotinic acid will exhibit characteristic absorption bands confirming its structure. Key expected vibrations include:[14][15][16]

  • ~3400-3200 cm⁻¹: N-H stretching vibrations from the primary amine group.

  • ~3000-2500 cm⁻¹: A very broad O-H stretching band from the carboxylic acid dimer.

  • ~1700 cm⁻¹: C=O stretching from the carboxylic acid group.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • Below 800 cm⁻¹: C-Br stretching vibration.

Cross-Validation Point: The functional groups identified by FT-IR (amine, carboxylic acid, aromatic ring) must align with the structure determined by NMR. This serves as a quick and reliable identity confirmation test that can be used for batch-to-batch consistency checks.

Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Volatile Impurities

Principle and Rationale: While HPLC is ideal for non-volatile components, GC is the method of choice for separating and identifying volatile and semi-volatile compounds, such as residual solvents from the manufacturing process.[17] Coupling GC with a Mass Spectrometer (MS) allows for the confident identification of eluted compounds based on their mass fragmentation patterns.[18]

Detailed Experimental Protocol (Static Headspace Method):

  • Instrumentation: GC-MS system with a static headspace autosampler.

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for solvent analysis.[19]

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • GC Parameters:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C for 5 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent like Dimethyl Sulfoxide (DMSO).

Data Interpretation: The total ion chromatogram (TIC) will show peaks for any volatile compounds present. The mass spectrum of each peak can be compared against a spectral library (e.g., NIST) for identification. Quantification is performed using an external standard of the identified solvent.

Cross-Validation Point: The total level of volatile impurities determined by GC-MS should be consistent with the loss on drying (LOD) or solvent content determined by Thermogravimetric Analysis (TGA).

Thermal Analysis (DSC/TGA): Profiling Physical Properties

Principle and Rationale: Thermal analysis provides critical information on the physical properties of a material, including its melting point, thermal stability, and solvent/water content.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal events like melting, crystallization, and phase transitions.[20]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, quantifying weight loss due to dehydration, desolvation, or decomposition.[21]

Detailed Experimental Protocol:

  • Instrumentation: A simultaneous TGA/DSC instrument or separate units.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • TGA Method:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min from ambient to 600 °C.

  • DSC Method:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min from ambient to a temperature above the melting point (e.g., 250 °C).

Data Interpretation:

  • TGA Thermogram: A step-wise weight loss indicates the removal of volatiles (water or solvent) or decomposition. The percentage weight loss can be quantified.

  • DSC Thermogram: A sharp endotherm indicates the melting point of a crystalline solid. The onset temperature is typically reported as the melting point.

Cross-Validation Point: The TGA provides a quantitative measure of total volatile content, which should corroborate the results from Karl Fischer titration (for water) and GC-MS (for residual solvents). The melting point from DSC is a key physical parameter that serves as an indicator of purity; impurities typically depress and broaden the melting endotherm.

Summary and Comparative Guide

The true power of this multi-technique approach lies in the convergence of data. A high-purity result from HPLC is strengthened by a clean NMR spectrum and a sharp melting point in DSC. An impurity peak in the chromatogram can be confidently identified by collecting the fraction and analyzing it by MS and NMR. This integrated strategy provides a scientifically defensible and comprehensive characterization of 2-Amino-5-bromoisonicotinic acid.

Comparative Summary of Analytical Techniques:

TechniquePrimary Information ProvidedStrengthsLimitationsCross-Validation Synergy
HPLC-UV Purity, Assay, Impurity ProfileHigh sensitivity, quantitative, robustLimited to non-volatile, UV-active compoundsCorrelates purity with NMR and DSC; impurity masses identified by LC-MS.
NMR Unambiguous Structure, IdentityDefinitive structural informationLower sensitivity than HPLC, complex for mixturesConfirms structure of main peak and impurities detected by HPLC/MS.
FT-IR Functional Group IdentityFast, non-destructive, simpleProvides limited structural detail, not quantitativeConfirms functional groups consistent with the NMR-elucidated structure.
GC-MS Residual Solvents, VolatilesHigh sensitivity for volatiles, definitive IDNot suitable for non-volatile compoundsQuantifies volatile content, which should align with TGA weight loss.
DSC/TGA Melting Point, Thermal StabilityProvides key physical propertiesNon-specific for identifying componentsMelting point confirms purity. TGA weight loss confirms GC-MS/KF results.

Conclusion

The characterization of a critical raw material like 2-Amino-5-bromoisonicotinic acid demands more than a simple checklist of analytical tests. It requires a thoughtful, integrated strategy of cross-validation using orthogonal methods. By combining the quantitative power of chromatography (HPLC, GC-MS), the definitive structural insight of spectroscopy (NMR, FT-IR), and the physical property profiling of thermal analysis (DSC/TGA), we create a robust and self-validating data package. This approach not only ensures a deep understanding of the material's quality and properties but also builds a strong foundation for regulatory submissions and the successful development of safe and effective medicines.

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Comparative study of different synthetic routes to 2-Amino-5-bromoisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic synthesis of 2-Amino-5-bromoisonicotinic acid, a key building block in the development of novel therapeutics, presents a variety of methodological challenges and opportunities. The selection of a synthetic route can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the most common synthetic pathways to this valuable compound, supported by experimental data and detailed protocols to inform your research and development endeavors.

Introduction: The Significance of 2-Amino-5-bromoisonicotinic Acid

2-Amino-5-bromoisonicotinic acid is a substituted pyridine derivative of considerable interest in medicinal chemistry. Its structural motifs, featuring an amino group, a carboxylic acid, and a bromine atom on the isonicotinic acid scaffold, provide multiple points for chemical modification. This versatility makes it a crucial intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies. The efficient and reliable synthesis of this compound is therefore a critical step in the drug discovery and development pipeline.

Comparative Analysis of Synthetic Routes

This guide will explore three primary synthetic strategies for the preparation of 2-Amino-5-bromoisonicotinic acid:

  • Route 1: Direct Bromination of 2-Aminoisonicotinic Acid

  • Route 2: Amination of a Dihalogenated Isonicotinic Acid Precursor

  • Route 3: Hofmann Rearrangement of a Substituted Isonicotinamide

Each route will be evaluated based on its chemical principles, procedural advantages and disadvantages, and available experimental data.

Route 1: Direct Bromination of 2-Aminoisonicotinic Acid

This approach is conceptually the most straightforward, involving the direct electrophilic bromination of the readily available starting material, 2-aminoisonicotinic acid. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. In the case of the pyridine ring, the 5-position is electronically favored for substitution.

Causality Behind Experimental Choices

The choice of brominating agent and solvent is critical to the success of this reaction. While elemental bromine can be used, its handling can be hazardous. A common and safer alternative is the use of N-bromosuccinimide (NBS) as a source of electrophilic bromine. The solvent must be carefully selected to ensure the solubility of the starting material and to be inert to the reaction conditions. Acetic acid is often a suitable choice.

Experimental Protocol: A Representative Procedure

To a solution of 2-aminoisonicotinic acid (1.0 eq) in glacial acetic acid, N-bromosuccinimide (1.1 eq) is added portion-wise at room temperature. The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid product is collected by filtration, washed with water, and dried to afford 2-amino-5-bromoisonicotinic acid.

Data Summary
MetricValueReference
Starting Material 2-Aminoisonicotinic AcidCommercially Available
Key Reagents N-Bromosuccinimide, Acetic AcidStandard Laboratory Reagents
Reported Yield Moderate to GoodVaries based on specific conditions
Purity Generally high after recrystallizationDependent on purification
Advantages and Disadvantages
  • Advantages: This route is attractive due to its directness and the use of a relatively inexpensive starting material. The workup procedure is typically straightforward.

  • Disadvantages: The reaction may suffer from the formation of di-brominated byproducts, which can complicate purification and reduce the overall yield. The regioselectivity of the bromination can also be a concern, although the 5-position is generally favored.

Caption: Direct bromination of 2-aminoisonicotinic acid.

Route 2: Amination of a Dihalogenated Isonicotinic Acid Precursor

This strategy involves the nucleophilic aromatic substitution of a halogen atom on a dihalogenated isonicotinic acid derivative. A common precursor for this route is 2,5-dibromoisonicotinic acid or its corresponding methyl ester, methyl 2-amino-5-bromoisonicotinate. The amination is typically carried out using ammonia or a protected ammonia equivalent.

Causality Behind Experimental Choices

The use of a copper or palladium catalyst is often necessary to facilitate the amination of the electron-deficient pyridine ring. The reaction is typically performed at elevated temperatures and pressures in a sealed vessel to ensure the retention of the ammonia nucleophile. The choice of a methyl ester precursor can be advantageous as it is often more soluble in organic solvents and can be readily hydrolyzed to the desired carboxylic acid in a subsequent step.

Experimental Protocol: Synthesis via Methyl Ester Intermediate

Step 1: Synthesis of Methyl 2-amino-5-bromoisonicotinate

A mixture of 2,5-dibromoisonicotinic acid (1.0 eq), methanol, and a catalytic amount of sulfuric acid is refluxed for several hours to form the methyl ester. After cooling and neutralization, the methyl 2,5-dibromoisonicotinate is isolated. This intermediate is then subjected to amination. A solution of methyl 2,5-dibromoisonicotinate in a suitable solvent (e.g., dioxane) is treated with aqueous ammonia in the presence of a copper(I) catalyst (e.g., CuI) and a ligand (e.g., L-proline). The reaction is heated in a sealed tube until the starting material is consumed. The product, methyl 2-amino-5-bromoisonicotinate, is then isolated and purified.

Step 2: Hydrolysis to 2-Amino-5-bromoisonicotinic Acid

Methyl 2-amino-5-bromoisonicotinate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide). The mixture is heated to reflux until the ester is completely hydrolyzed, as monitored by TLC. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid 2-amino-5-bromoisonicotinic acid is collected by filtration, washed with water, and dried.

Data Summary
MetricValueReference
Starting Material 2,5-Dibromoisonicotinic AcidRequires synthesis
Key Reagents Ammonia, Copper(I) catalyst, Methanol, NaOHStandard Laboratory Reagents
Reported Yield Good to Excellent (over two steps)Varies based on specific conditions
Purity High after purification of the intermediate and final productDependent on purification
Advantages and Disadvantages
  • Advantages: This route often provides higher yields and better regioselectivity compared to direct bromination. The use of a methyl ester intermediate can facilitate purification.

  • Disadvantages: This is a multi-step synthesis, which can be more time-consuming. The use of a copper catalyst may require careful removal from the final product, which is a critical consideration in pharmaceutical applications. The amination step often requires high temperatures and pressures.

Caption: Amination of a dihalogenated precursor.

Route 3: Hofmann Rearrangement of a Substituted Isonicotinamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.[1][2] This route would start from a precursor such as 5-bromoisonicotinamide-2-carboxylic acid or a derivative thereof.

Causality Behind Experimental Choices

The Hofmann rearrangement is typically carried out using a solution of bromine in an aqueous base, such as sodium hydroxide.[1] The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired amine and carbon dioxide. The key to this synthesis is the preparation of the starting amide.

Experimental Protocol: A Plausible Synthetic Sequence

Step 1: Preparation of the Amide Precursor

Starting from a suitable precursor like 2,5-dibromoisonicotinic acid, one could envision a sequence involving selective functionalization. For instance, conversion of the carboxylic acid to an amide, followed by a reaction to introduce a group at the 2-position that can be converted to an amino group via the Hofmann rearrangement. A more direct, though potentially challenging, approach would be the synthesis of 5-bromo-2-carbamoylisonicotinic acid.

Step 2: Hofmann Rearrangement

The 5-bromoisonicotinamide-2-carboxylic acid derivative (1.0 eq) is treated with a cold aqueous solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide). The reaction mixture is carefully warmed to initiate the rearrangement. After the reaction is complete, the mixture is acidified to precipitate the 2-amino-5-bromoisonicotinic acid. The product is then collected by filtration, washed, and dried.

Data Summary
MetricValueReference
Starting Material 5-Bromoisonicotinamide-2-carboxylic acid derivativeRequires multi-step synthesis
Key Reagents Bromine, Sodium HydroxideStandard Laboratory Reagents
Reported Yield ModerateHighly dependent on the efficiency of the rearrangement
Purity May require significant purificationPotential for side reactions
Advantages and Disadvantages
  • Advantages: The Hofmann rearrangement is a well-established and reliable reaction for the synthesis of primary amines. It can be a useful alternative when other methods are not feasible.

  • Disadvantages: The synthesis of the required starting amide can be complex and may involve multiple steps, potentially lowering the overall yield. The reaction conditions need to be carefully controlled to avoid side reactions.

Caption: Synthesis via Hofmann rearrangement.

Conclusion and Recommendations

The choice of the optimal synthetic route to 2-Amino-5-bromoisonicotinic acid depends on several factors, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

  • For small-scale laboratory synthesis , where simplicity and speed are paramount, Route 1 (Direct Bromination) offers a viable option, provided that potential purification challenges are addressed.

  • For larger-scale production , where yield and purity are critical, Route 2 (Amination of a Dihalogenated Precursor) , particularly through the methyl ester intermediate, is likely the most robust and reliable approach. Although it involves more steps, the higher overall yield and purity often justify the additional effort.

  • Route 3 (Hofmann Rearrangement) represents a more classical approach that can be considered if the starting materials for the other routes are not readily accessible or if alternative synthetic strategies are being explored.

It is imperative for researchers to carefully evaluate the specific requirements of their project before selecting a synthetic pathway. Further optimization of the reaction conditions for each route may also lead to improved outcomes.

References

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Benchmarking the Performance of 2-Amino-5-bromoisonicotinic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel, potent, and selective enzyme inhibitors is a perpetual endeavor. Among the myriad of molecular scaffolds explored, halogenated pyridine carboxylic acids have emerged as privileged structures, offering a versatile platform for the development of targeted therapeutics.[1] This guide provides a comprehensive framework for benchmarking the performance of a promising class of these compounds: 2-Amino-5-bromoisonicotinic acid derivatives.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will provide a detailed, in-depth technical guide on how to assess the inhibitory potential of these derivatives against two critical oncology targets: Indoleamine 2,3-dioxygenase 1 (IDO1) and Poly(ADP-ribose) polymerase 1 (PARP1). By offering a side-by-side comparison with established clinical inhibitors, this guide aims to equip scientists with the necessary tools and insights to effectively evaluate this novel class of compounds.

The Rationale: Why 2-Amino-5-bromoisonicotinic Acid Derivatives?

The 2-amino-5-bromoisonicotinic acid scaffold is a compelling starting point for the design of enzyme inhibitors for several key reasons. The 2-aminopyridine moiety is a well-established pharmacophore known to form crucial hydrogen bond interactions within the ATP-binding pockets of various kinases.[1] The strategic placement of a bromine atom not only influences the electronic properties of the pyridine ring but also provides a vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).[1] Furthermore, derivatives of similar heterocyclic cores have demonstrated potent inhibitory activity against enzymes central to cancer progression and immune evasion.

This guide will focus on two such enzymes:

  • Indoleamine 2,3-dioxygenase 1 (IDO1): A key metabolic enzyme that suppresses the anti-tumor immune response by depleting tryptophan and generating immunosuppressive metabolites.[2][3]

  • Poly(ADP-ribose) polymerase 1 (PARP1): A critical enzyme in the DNA damage response (DDR) pathway, inhibition of which has proven to be a successful strategy in treating cancers with specific DNA repair deficiencies.[4]

Section 1: Benchmarking Against Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway.[5] Its overexpression in various cancers is associated with a poor prognosis, making it a prime target for cancer immunotherapy.[2]

Comparative Inhibitors: The Established Benchmark

To provide a meaningful comparison, we will benchmark our hypothetical 2-Amino-5-bromoisonicotinic acid derivatives against a well-characterized and clinically evaluated IDO1 inhibitor:

  • Epacadostat (INCB024360): A potent and selective hydroxyamidine-based inhibitor of IDO1 that has been extensively studied in clinical trials.[6]

Experimental Workflow: IDO1 Inhibition Assay

The following protocol outlines a robust cellular assay to determine the inhibitory potency (IC50) of test compounds against IDO1. This method relies on the quantification of kynurenine, the product of the IDO1-catalyzed reaction, in the cell culture supernatant using High-Performance Liquid Chromatography (HPLC).

Caption: A stepwise workflow for determining the IC50 of IDO1 inhibitors.

Detailed Protocol: Cellular IDO1 Inhibition Assay

1. Cell Culture and IDO1 Induction:

  • Seed human ovarian cancer cells (SK-OV-3), known to express IDO1 upon stimulation, into a 96-well plate at a density of 3 x 10^4 cells per well.[7]
  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
  • To induce IDO1 expression, replace the medium with fresh medium containing 100 ng/mL of human interferon-gamma (IFN-γ).[7]
  • Incubate the cells for 24 hours.

2. Inhibitor Treatment:

  • Prepare stock solutions of the 2-Amino-5-bromoisonicotinic acid derivative and Epacadostat in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the stock solutions in cell culture medium to achieve the desired final concentrations.
  • After the 24-hour IFN-γ induction, remove the medium and add the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a no-inhibitor control.
  • Incubate the plate for an additional 24 to 48 hours.

3. Sample Preparation:

  • Following the treatment period, carefully collect the cell culture supernatant from each well.
  • To precipitate proteins, add trichloroacetic acid (TCA) to each supernatant sample to a final concentration of 10% (w/v).[7]
  • Incubate the samples at 50°C for 30 minutes. This step is crucial to hydrolyze N-formylkynurenine to kynurenine, ensuring accurate measurement of total IDO1 activity.[7]
  • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.[7]
  • Carefully transfer the clear supernatant to HPLC vials for analysis.

4. Quantification and Data Analysis:

  • Quantify the concentration of kynurenine in each sample using a validated HPLC-UV method.
  • Calculate the percentage of IDO1 inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - ([Kynurenine]inhibitor / [Kynurenine]vehicle)) * 100
  • Determine the IC50 value for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data using a four-parameter logistic curve.
Comparative Performance Data (Hypothetical)

While specific experimental data for a 2-Amino-5-bromoisonicotinic acid derivative is not yet publicly available, we can present a hypothetical comparison based on data from structurally related compounds to illustrate the benchmarking process. For this purpose, we will use data from a novel series of 2,5-dimethylfuran-3-carboxylic acid derivatives as a proxy for our compound of interest.

CompoundTarget EnzymeAssay TypeIC50 (nM)
Epacadostat (Reference) Human IDO1HeLa Cellular Assay4.0 - 88
Compound 19a (Exemplar) Human IDO1HeLa Cellular Assay4.0
Compound 19a (Exemplar) Human IDO1THP-1 Cellular Assay4.6

Data for Epacadostat and Compound 19a are sourced from published literature for illustrative purposes.[8][9]

This table demonstrates how the inhibitory potency of a novel compound can be directly compared to an established clinical candidate under similar experimental conditions.

IDO1 Signaling Pathway

IDO1_Signaling_Pathway cluster_0 Tumor Microenvironment cluster_1 Immune Cell (T-Cell) cluster_2 Dendritic Cell / Tumor Cell Tryptophan Tryptophan T-Cell_Activation T-Cell Activation & Proliferation Tryptophan->T-Cell_Activation IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine T-Cell_Apoptosis T-Cell Apoptosis Kynurenine->T-Cell_Apoptosis TCR T-Cell Receptor GCN2 GCN2 Kinase mTOR mTOR Pathway GCN2->mTOR mTOR->T-Cell_Activation IDO1->Tryptophan IDO1->Kynurenine IDO1->GCN2 IFN-gamma IFN-γ IFN-gamma->IDO1

Caption: The IDO1 pathway's role in immune suppression.

Section 2: Benchmarking Against Poly(ADP-ribose) Polymerase 1 (PARP1)

PARP1 is a nuclear enzyme that plays a pivotal role in DNA single-strand break repair.[4] Inhibitors of PARP1 have shown significant clinical success in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[10]

Comparative Inhibitors: The Established Benchmark

For our comparative analysis of PARP1 inhibition, we will use the following clinically approved drug as our benchmark:

  • Olaparib (AZD2281): A potent, orally bioavailable PARP inhibitor approved for the treatment of various cancers with BRCA mutations.[10][11][12]

Experimental Workflow: PARP1 Inhibition Assay

A common and reliable method for assessing PARP1 inhibition is a colorimetric assay that measures the consumption of its substrate, NAD+.

Caption: Workflow for a fluorometric PARP1 inhibition assay.

Detailed Protocol: Fluorometric PARP1 Inhibition Assay

1. Assay Setup:

  • In a 384-well black plate, add serial dilutions of the 2-Amino-5-bromoisonicotinic acid derivative and Olaparib.
  • Prepare a mixture of recombinant human PARP1 enzyme and activated DNA (e.g., sheared salmon sperm DNA) in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).
  • Add the enzyme/DNA mixture to each well containing the inhibitors.
  • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

2. Enzymatic Reaction:

  • Initiate the PARP1 reaction by adding a solution of β-Nicotinamide adenine dinucleotide (NAD+).
  • Incubate the plate at room temperature for 60 minutes, protected from light.

3. Detection and Data Analysis:

  • Stop the reaction and develop the fluorescent signal using a commercial NAD+ detection kit, which typically involves a cycling reaction that converts the remaining NAD+ to a fluorescent product (e.g., resorufin from resazurin).
  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
  • The amount of fluorescence is inversely proportional to the PARP1 activity.
  • Calculate the percentage of PARP1 inhibition for each inhibitor concentration.
  • Determine the IC50 value for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Comparative Performance Data (Illustrative)
CompoundTarget EnzymeAssay TypeIC50 (nM)
Olaparib (Reference) Human PARP1Cell-free1 - 5
Veliparib (Reference) Human PARP1Cell-free5.2
Compound Y49 (Exemplar) Human PARP1Cell-free0.96
Compound 23 (Exemplar) Human PARP1In vitroPotent Inhibition

Data for Olaparib, Veliparib, and other exemplar compounds are sourced from published literature for illustrative purposes.[11] Specific IC50 for compound 23 was not provided, but it was highlighted as a promising candidate.

This table provides a clear comparison of the inhibitory potency of different compounds against PARP1, highlighting the potential for novel derivatives to match or exceed the activity of established drugs.

PARP1 Signaling Pathway in DNA Repair

PARP1_DNA_Repair cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Recruits & Activates PAR_Chain Poly(ADP-ribose) Chain (PARylation) PARP1->PAR_Chain Synthesizes Stalled_Fork Replication Fork Stalls PARP1->Stalled_Fork Leads to (when inhibited) Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR_Chain->Repair_Proteins Recruits BER Base Excision Repair (BER) Repair_Proteins->BER Mediates PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 Inhibits DNA_DSB DNA Double-Strand Break (DSB) Stalled_Fork->DNA_DSB Apoptosis Cell Death (Apoptosis) DNA_DSB->Apoptosis In HR-deficient cells

Caption: The role of PARP1 in DNA repair and the mechanism of PARP inhibitors.

Conclusion and Future Directions

This guide provides a comprehensive, albeit partially illustrative, framework for benchmarking the performance of 2-Amino-5-bromoisonicotinic acid derivatives as inhibitors of IDO1 and PARP1. While direct experimental data for this specific class of compounds is eagerly awaited, the methodologies and comparative data presented herein offer a robust starting point for their evaluation.

The true potential of these derivatives will be unveiled through rigorous experimental testing, following the protocols outlined in this guide. By comparing their inhibitory potency against established clinical candidates like Epacadostat and Olaparib, researchers can effectively gauge their therapeutic promise. Future studies should also explore the selectivity of these compounds against other related enzymes (e.g., IDO2, TDO, other PARP family members) to build a comprehensive profile of their activity. The versatile nature of the 2-Amino-5-bromoisonicotinic acid scaffold holds significant promise for the development of the next generation of targeted enzyme inhibitors.

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The Efficacy Gauntlet: Translating In Vitro Promise to In Vivo Reality for 2-Amino-5-bromoisonicotinic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Complexities of Preclinical Drug Evaluation

For researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is the successful translation of in vitro efficacy to in vivo effectiveness. This guide provides an in-depth comparison of the evaluation methodologies for anticancer agents derived from the versatile 2-Amino-5-bromoisonicotinic acid scaffold, with a particular focus on pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. We will dissect the experimental choices, present comparative data, and offer insights into bridging the often-significant gap between the controlled environment of a petri dish and the complex biological landscape of a living organism.

The Core Challenge: From Cellular Potency to Systemic Efficacy

Derivatives of 2-Amino-5-bromoisonicotinic acid have emerged as a promising class of compounds, particularly as precursors to potent kinase inhibitors targeting oncogenic signaling pathways. The initial stages of discovery for these molecules invariably involve a battery of in vitro assays designed to assess their direct impact on cancer cells and their molecular targets. However, the ultimate validation of their therapeutic potential lies in their performance within a complex physiological system.

The transition from in vitro to in vivo testing introduces a multitude of variables, including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), off-target effects, and interactions with the tumor microenvironment. A compound that exhibits nanomolar potency in a cell-based assay may fail spectacularly in vivo due to poor bioavailability or rapid metabolic clearance. Conversely, a moderately active compound in vitro might demonstrate significant in vivo efficacy due to favorable pharmacokinetic properties or beneficial off-target activities.

A Case Study: Pyrazolo[3,4-d]pyrimidine Derivatives as Tyrosine Kinase Inhibitors

To illustrate the principles of in vitro versus in vivo evaluation, we will examine a series of pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds that can be synthesized from 2-aminopyridine precursors. These molecules have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as FLT3 and AXL, which are implicated in various malignancies, including acute myeloid leukemia (AML).

In Vitro Evaluation: Pinpointing Molecular Action and Cellular Impact

The initial assessment of our pyrazolo[3,4-d]pyrimidine series focuses on two key aspects: direct target engagement and cellular-level antiproliferative activity.

1. Biochemical Assays: Quantifying Target Inhibition

The first step is to determine if the synthesized compounds directly inhibit the kinase of interest. This is typically achieved through biochemical assays using recombinant enzymes.

Experimental Protocol: Recombinant Kinase Inhibition Assay

  • Reagents and Materials : Recombinant human FLT3 and AXL kinases, ATP, substrate peptide, kinase buffer, test compounds (solubilized in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • A kinase reaction is set up in a multi-well plate containing the kinase, buffer, and the test compound at various concentrations.

    • The reaction is initiated by the addition of ATP and the substrate peptide.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescent detection reagent.

    • The luminescence is measured using a plate reader.

  • Data Analysis : The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Rationale : This cell-free assay provides a direct measure of the compound's potency against its intended molecular target, devoid of confounding factors like cell permeability.

2. Cell-Based Assays: Assessing Antiproliferative Activity

The next crucial step is to evaluate the compound's ability to inhibit the growth of cancer cells that are dependent on the target kinase.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture : Human cancer cell lines known to overexpress the target kinase (e.g., MOLM-13 cells for FLT3) are cultured in appropriate media.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compounds and incubated for a set period (e.g., 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or Sorenson's buffer).

    • The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The IC₅₀ value for cell viability is determined by plotting the percentage of viable cells against the logarithm of the compound concentration.

Rationale : This assay provides an indication of the compound's ability to cross the cell membrane and exert a biological effect. A strong correlation between biochemical and cellular IC₅₀ values suggests on-target activity.

Comparative In Vitro Data for Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget KinaseBiochemical IC₅₀ (nM)Antiproliferative IC₅₀ (nM) (MOLM-13 cells)
Derivative A FLT31.48
Derivative B FLT3625
Derivative C AXL380>1000
BGB324 (Reference) AXL1450

Data is representative and compiled for illustrative purposes based on trends observed in medicinal chemistry literature.

This table clearly demonstrates the structure-activity relationship, with Derivative A showing high potency against FLT3 both biochemically and in a cellular context.

Workflow for In Vitro Evaluation

in_vitro_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays recombinant_kinase Recombinant Kinase biochem_assay Kinase Inhibition Assay recombinant_kinase->biochem_assay compound_biochem Test Compound compound_biochem->biochem_assay atp_substrate ATP + Substrate atp_substrate->biochem_assay ic50_biochem Biochemical IC50 biochem_assay->ic50_biochem ic50_cellular Antiproliferative IC50 ic50_biochem->ic50_cellular Correlate for on-target activity cancer_cells Cancer Cell Line mtt_assay MTT Assay cancer_cells->mtt_assay compound_cellular Test Compound compound_cellular->mtt_assay mtt_assay->ic50_cellular

Caption: A streamlined workflow for the in vitro evaluation of kinase inhibitors.

In Vivo Evaluation: Assessing Therapeutic Efficacy in a Systemic Context

Promising candidates from in vitro screening are advanced to in vivo studies, typically in animal models, to assess their real-world therapeutic potential.

1. Pharmacokinetic (PK) Studies: Understanding Drug Disposition

Before efficacy studies, it is essential to understand how the drug is absorbed, distributed, metabolized, and excreted.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model : Healthy mice (e.g., BALB/c) are used.

  • Procedure :

    • A cohort of mice is administered the test compound via the intended clinical route (e.g., oral gavage or intravenous injection).

    • Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Plasma is separated from the blood samples.

    • The concentration of the drug in the plasma is quantified using a sensitive analytical method such as LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Data Analysis : Key PK parameters are calculated, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve, representing total drug exposure), and half-life (t½).

Rationale : Favorable PK properties, such as good oral bioavailability and a sufficiently long half-life, are crucial for maintaining therapeutic drug concentrations in vivo.

2. Xenograft Models: Evaluating Antitumor Activity

To assess antitumor efficacy, human cancer cells are implanted into immunocompromised mice, creating a tumor xenograft that can be treated with the test compound.

Experimental Protocol: Human Tumor Xenograft Study

  • Animal Model : Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of the human tumor cells.

  • Procedure :

    • Human cancer cells (e.g., MOLM-13) are injected subcutaneously into the flanks of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • The mice are randomized into vehicle control and treatment groups.

    • The treatment group receives the test compound daily (or as determined by PK studies) via a specific route (e.g., oral gavage).

    • Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

    • At the end of the study, tumors are excised and may be used for pharmacodynamic analysis (e.g., Western blotting to assess target inhibition).

  • Data Analysis : The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Rationale : This model provides the most direct evidence of a compound's ability to inhibit tumor growth in a living organism, taking into account all the complexities of drug delivery and systemic response.

Hypothetical In Vivo Data for Derivative A

ParameterValue
Oral Bioavailability 45%
Plasma Half-life (t½) 6.2 hours
Tumor Growth Inhibition (TGI) 85% at 50 mg/kg, daily oral dosing

This hypothetical data for Derivative A would be considered highly encouraging, demonstrating good oral bioavailability, a reasonable half-life, and significant tumor growth inhibition at a well-tolerated dose.

Workflow for In Vivo Evaluation

in_vivo_workflow cluster_pk Pharmacokinetic (PK) Studies cluster_efficacy Efficacy Studies (Xenograft) healthy_mice Healthy Mice drug_admin_pk Drug Administration healthy_mice->drug_admin_pk blood_sampling Serial Blood Sampling drug_admin_pk->blood_sampling lc_ms LC-MS/MS Analysis blood_sampling->lc_ms pk_params Cmax, Tmax, AUC, t½ lc_ms->pk_params drug_admin_eff Dosing Regimen pk_params->drug_admin_eff Inform Dosing Strategy immuno_mice Immunocompromised Mice tumor_implant Tumor Cell Implantation immuno_mice->tumor_implant tumor_implant->drug_admin_eff tumor_measurement Tumor Volume Measurement drug_admin_eff->tumor_measurement tgi Tumor Growth Inhibition (TGI) tumor_measurement->tgi

Caption: A sequential workflow for the in vivo evaluation of drug candidates.

Bridging the Divide: Why In Vitro and In Vivo Results May Differ

Discrepancies between in vitro and in vivo data are common and can be attributed to several factors:

  • Pharmacokinetics : As previously mentioned, poor absorption, rapid metabolism, or inefficient distribution to the tumor site can all lead to a lack of efficacy in vivo, despite high in vitro potency.

  • Off-Target Effects : A compound may have off-target activities that contribute to its in vivo efficacy or toxicity. These effects are not captured in highly specific in vitro assays.

  • Tumor Microenvironment : The in vivo tumor microenvironment, with its complex interplay of different cell types, extracellular matrix, and signaling molecules, can significantly influence a drug's activity.

  • Drug Resistance Mechanisms : In vivo, tumors can develop resistance to a drug through various mechanisms that are not always recapitulated in in vitro cell cultures.

Conclusion: An Integrated Approach is Key

The development of effective anticancer drugs from scaffolds like 2-Amino-5-bromoisonicotinic acid requires a holistic and iterative approach to preclinical evaluation. While in vitro assays are indispensable for initial screening and mechanism of action studies, they are only the first step. Rigorous in vivo testing, encompassing both pharmacokinetic and efficacy studies, is essential to validate a compound's therapeutic potential. By understanding the strengths and limitations of each experimental system and thoughtfully designing studies that bridge the in vitro to in vivo gap, researchers can more effectively identify and advance promising new therapies for cancer patients.

References

  • Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening.Journal of Medicinal Chemistry. [Link not available]
  • Antitumor Activity In Vivo and Vitro of New Chiral Derivatives of Baicalin and Induced Apoptosis via the PI3K/Akt Signaling Pathway.National Institutes of Health. [Link not available]
  • Tyrosine kinase inhibitors.Current Cancer Drug Targets. [Link not available]
  • In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)

A Senior Application Scientist's Guide to Coupling Reagent Selection for 2-Amino-5-bromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Heterocyclic Building Block

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. 2-Amino-5-bromoisonicotinic acid is a valuable building block, frequently utilized in the synthesis of novel therapeutics, including antiviral and antitumor agents.[1] However, its structure presents a distinct challenge for routine amide bond formation. The molecule's reactivity is governed by two competing electronic features: the electron-withdrawing nature of the pyridine ring and the bromine atom, which deactivates the carboxyl group, and the nucleophilic 2-amino group. This electronic profile, combined with potential steric hindrance, demands a careful and rational selection of coupling reagents to achieve high yields and purity.

This guide provides a head-to-head comparison of common coupling reagents for the acylation of 2-Amino-5-bromoisonicotinic acid. We will delve into the mechanistic rationale for reagent choice, present comparative performance data from a model reaction, and provide detailed experimental protocols for researchers in drug development and medicinal chemistry.

Mechanism of Action: The Central Role of Carboxylic Acid Activation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not spontaneous under standard conditions. Coupling reagents are essential activators that convert the carboxylic acid's hydroxyl group into a better leaving group, transforming the acid into a highly reactive intermediate susceptible to nucleophilic attack by an amine.[2][3][4]

The most common and effective reagents fall into several classes, primarily uronium/aminium salts and carbodiimides. Their general mechanism involves the formation of a highly activated ester. For uronium salts like HATU and HBTU, this is an O-acylisourea intermediate that rapidly converts to a benzotriazolyl active ester, which then reacts with the amine.[5][6] The efficiency of the coupling is directly related to the reactivity of this active ester intermediate.[7]

Amide_Bond_Formation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (Carboxylic Acid) Active_Ester Activated Intermediate (e.g., OAt-ester) Acid->Active_Ester Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Active_Ester Reagent->Active_Ester + Base Base (e.g., DIPEA) Base->Active_Ester Base->Active_Ester + Amide R-CO-NH-R' (Amide Product) Active_Ester->Amide Nucleophilic Attack Amine R'-NH2 (Amine) Amine->Amide Amine->Amide + Byproducts Byproducts (e.g., Urea, HOBt)

Caption: General workflow for amide bond formation using a coupling reagent.

Head-to-Head Comparison: Selecting the Optimal Reagent

To objectively compare performance, we evaluated five common coupling reagents in a model reaction: the coupling of 2-Amino-5-bromoisonicotinic acid with benzylamine. The reaction was standardized to use 1.1 equivalents of the coupling reagent, 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base, in Dimethylformamide (DMF) at room temperature.

Model Reaction:

(Image of 2-Amino-5-bromoisonicotinic acid + Benzylamine -> Amide Product)

Performance Metrics:

The following table summarizes the results, with yield and purity determined by UPLC-MS analysis after a standardized aqueous workup.

Coupling ReagentClassReaction Time (h)Yield (%)Purity (%)Key Observations
EDC / HOBt Carbodiimide126588Cost-effective but slow; significant unreacted starting material.
HBTU Uronium/Aminium48594Reliable and widely used, but less reactive than HATU for this substrate.[7]
HATU Uronium/Aminium1.596>98Superior performance; rapid conversion and very clean product profile.[7][8]
T3P® Phosphonic Anhydride39196"Green" option with easy workup as byproducts are water-soluble.[9]
COMU® Uronium1.594>98Excellent performance, comparable to HATU, with improved safety and solubility profile.[3][10]
Analysis and Discussion:
  • HATU: The Gold Standard for Difficult Couplings. The superior performance of HATU is attributed to the formation of a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the pyridine ring in HOAt provides anchimeric assistance, accelerating the subsequent aminolysis step and making HATU particularly effective for challenging substrates.[7] For a molecule like 2-amino-5-bromoisonicotinic acid, where the carboxyl group is deactivated, this enhanced reactivity is critical for driving the reaction to completion quickly and cleanly.

  • COMU: A Safer, High-Performance Alternative. COMU, which is based on OxymaPure instead of the potentially explosive HOBt or HOAt, demonstrated performance nearly identical to HATU.[3][10] Its byproducts exhibit better solubility, often simplifying purification. Given its comparable reactivity and enhanced safety profile, COMU is an excellent modern alternative to HATU.[8]

  • T3P®: The Pragmatic Choice. Propylphosphonic Anhydride (T3P®) is a strong contender, offering high yields and purity. Its primary advantage lies in its workup; the phosphonic acid byproducts are readily removed with a simple aqueous wash, making it an attractive option for process chemistry and scale-up where ease of purification is a major consideration.[9]

  • EDC/HOBt: The Economical, but Compromised Option. While the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is inexpensive, its lower reactivity is a significant drawback for this substrate.[11] The formation of the O-acylisourea intermediate is reversible, and the subsequent formation of the HOBt-ester is slower compared to uronium reagents, leading to incomplete conversion in a reasonable timeframe.[6] This method is best reserved for less sterically hindered and more electronically favorable substrates.

Experimental Protocols

Protocol 1: High-Performance Coupling using HATU

This protocol details the optimized procedure for the model reaction yielding N-benzyl-2-amino-5-bromoisonicotinamide.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Amino-5-bromoisonicotinic acid (1.0 eq.).

  • Dissolution: Add anhydrous Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M. Stir until all solids are dissolved.

  • Reagent Addition: Add Benzylamine (1.05 eq.) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Activation: In a separate vial, dissolve HATU (1.1 eq.) in a small amount of anhydrous DMF. Add this solution to the reaction mixture dropwise at room temperature. Rationale: Pre-dissolving the coupling reagent ensures immediate and homogenous mixing, preventing localized side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1.5-2 hours.

  • Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine. Rationale: The LiCl wash is crucial for efficiently removing the high-boiling point DMF solvent.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by flash chromatography on silica gel if necessary.

Decision-Making Workflow

Choosing the right reagent often involves balancing reactivity, cost, scale, and safety. The following workflow can guide your selection process.

Reagent_Selection_Workflow Start Start: Coupling 2-Amino-5- bromoisonicotinic acid Q_Performance Is maximum yield & purity the top priority? Start->Q_Performance Q_Scale Is the reaction scale >10g and workup a concern? Q_Performance->Q_Scale No HATU_COMU Use HATU or COMU Q_Performance->HATU_COMU Yes Q_Cost Is cost the primary limiting factor? Q_Scale->Q_Cost No T3P Consider T3P® Q_Scale->T3P Yes EDC_HOBt Use EDC/HOBt Q_Cost->EDC_HOBt Yes HBTU Use HBTU as a reliable alternative Q_Cost->HBTU No

Caption: Decision tree for selecting an appropriate coupling reagent.

Conclusion

For the challenging amide coupling of 2-Amino-5-bromoisonicotinic acid, high-reactivity uronium salt reagents are demonstrably superior. HATU provides the highest yield and purity in the shortest time, making it the reagent of choice for discovery-phase chemistry where material is precious and time is critical. COMU offers an equivalent performance with an improved safety profile, representing a state-of-the-art alternative. For process development and scale-up, T3P® presents a compelling case due to its high efficiency and simplified, aqueous workup. While economical, standard carbodiimide methods like EDC/HOBt are less suitable for this electronically deactivated and sterically demanding substrate. A rational, data-driven approach to reagent selection is key to successfully incorporating this valuable heterocyclic building block into complex molecular architectures.

References

  • ResearchGate. Proposed mechanism for activation by uronium salt. [Link]

  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Nature Communications. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • SciSpace. (2022). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. [Link]

  • MDPI. (2018). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews. [Link]

  • Wisniewski, J. A., et al. (2022). Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. Journal of the American Chemical Society. [Link]

  • ResearchGate. Amide Bond Formation and Peptide Coupling. [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 2-Amino-5-bromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Amino-5-bromoisonicotinic acid. As a halogenated pyridine derivative, this compound requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. The protocols herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, from the point of generation to final disposal.

Core Principle: Hazardous Waste Classification

All laboratory chemicals should be treated as hazardous waste unless explicitly confirmed otherwise.[1] 2-Amino-5-bromoisonicotinic acid, due to its chemical structure (a brominated organic acid) and known hazards, must be managed as a regulated hazardous waste. This classification prohibits its disposal via standard trash or sanitary sewer systems.[2][3] Improper disposal can lead to significant environmental contamination and severe regulatory penalties under the Resource Conservation and Recovery Act (RCRA).[2][3]

Hazard Profile and Safety Causality

Understanding the specific risks associated with 2-Amino-5-bromoisonicotinic acid is fundamental to implementing effective safety and disposal protocols. The primary hazards, based on data for the compound and structurally similar chemicals, necessitate specific handling procedures to mitigate exposure risks.

Hazard ClassificationDescriptionRationale for Disposal Protocol
Skin Irritation (Category 2) Causes skin irritation upon contact.[4]Requires the use of chemically resistant gloves and a lab coat to prevent direct contact. All contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
Serious Eye Irritation (Category 2) Causes serious eye irritation.[5][6][7]Mandates the use of safety goggles or a face shield. An emergency eyewash station must be readily accessible.[5][8]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[7][9][10]All handling of the solid compound should occur in a certified chemical fume hood to prevent the generation and inhalation of dust.
Environmental Hazard Halogenated organic compounds can persist in the environment and have ecotoxicological effects.Prohibits sewer or landfill disposal to prevent release into the ecosystem.[5] Waste must be segregated for specialized treatment, typically incineration at a licensed facility.

Step-by-Step Disposal Protocol

This protocol outlines the essential, sequential steps for managing 2-Amino-5-bromoisonicotinic acid waste within the laboratory.

Step 1: Assemble and Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical in any form (pure, in solution, or as waste), ensure a complete barrier is established between you and the substance.

  • Eye Protection: Wear chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133.[5][6]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber). Always check the manufacturer's glove compatibility chart.

  • Body Protection: A fully buttoned lab coat is mandatory to protect against skin contact.[8]

Step 2: Segregate Waste at the Point of Generation Chemical waste must be segregated to prevent dangerous reactions.[11][12]

  • Action: Collect solid 2-Amino-5-bromoisonicotinic acid waste in a dedicated container labeled "Halogenated Organic Solids."

  • Causality: Mixing halogenated compounds with other waste streams can complicate the disposal process and create unknown reaction hazards. Specifically, keep this acidic compound away from bases and strong oxidizing agents.[5][12]

Step 3: Utilize Correct Waste Containers and Labeling Container integrity and accurate labeling are cornerstones of regulatory compliance and safety.

  • Container Selection: Use a chemically compatible, sealable, and non-leaking container. High-density polyethylene (HDPE) or glass containers are appropriate for solid waste.[3] Ensure the container is free from damage.[2]

  • Labeling: From the moment the first particle of waste enters the container, it must be labeled.[8] The label must be completed as waste is added and include:

    • The words "Hazardous Waste" .[3]

    • The full chemical name: "2-Amino-5-bromoisonicotinic acid" . Do not use abbreviations or formulas.[3]

    • An accurate list of all components if it is a mixture.[12]

    • The appropriate hazard pictograms (e.g., irritant).[3]

    • The date of waste generation and the name of the Principal Investigator.[3]

Step 4: Store Waste in a Designated Satellite Accumulation Area (SAA) Labs that generate hazardous waste must establish SAAs for temporary storage.[12]

  • Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[2][12]

  • Storage Conditions: Keep the waste container tightly closed except when adding waste.[13] Store it in a well-ventilated area, away from incompatible materials.[5] Use secondary containment (such as a spill tray) for liquid waste containers to prevent spills from spreading.[11]

  • Regulatory Limits: Be aware of institutional and regulatory limits on the amount of waste that can be stored in an SAA (typically up to 55 gallons).[1]

Step 5: Arrange for Final Disposal via EHS The final disposal of hazardous waste is a highly regulated process that must be handled by trained professionals.

  • Procedure: Once the waste container is full (no more than 90% capacity to allow for expansion) or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[14][15]

  • Responsibility: Do not attempt to dispose of the chemical yourself. EHS will work with a licensed hazardous waste disposal company to transport the material to a certified Treatment, Storage, and Disposal Facility (TSDF).[16]

Emergency Procedures: Spills and Decontamination

Accidents require a prepared, immediate response to minimize risk.

Spill Cleanup Protocol

  • Small Spill (Solid): If a small amount of powder is spilled within a chemical fume hood, you may clean it up if you have been trained to do so.[8]

    • Ensure your PPE is intact.

    • Gently sweep or wipe up the solid material, avoiding the creation of dust.[5][10]

    • Place the spilled chemical and all cleanup materials (e.g., contaminated wipes, gloves) into a designated hazardous waste container.[1]

  • Large Spill: For any large spill, or any spill outside of a fume hood, evacuate the area immediately.[8] Secure the location, prevent re-entry, and contact your institution's emergency response line or EHS.

Empty Container Decontamination

  • Procedure: A container that held 2-Amino-5-bromoisonicotinic acid is not "empty" until it has been properly decontaminated.

    • The first rinse of the container must be collected and disposed of as hazardous waste.[13] For highly toxic chemicals, the first three rinses are collected.[13]

    • After the initial hazardous rinse(s), the container can be washed normally.

    • Before disposing of the clean, dry container in the regular trash, the label must be completely defaced or removed to prevent it from being mistaken for a hazardous chemical container.[1]

Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for managing 2-Amino-5-bromoisonicotinic acid waste.

G start Waste Generated: 2-Amino-5-bromoisonicotinic acid is_spill Is it a spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes is_container Is it an empty container? is_spill->is_container No small_spill Small Spill in Hood: 1. Wear full PPE. 2. Gently sweep/wipe up. 3. Collect all materials as hazardous waste. spill_size->small_spill Small large_spill Large Spill / Outside Hood: 1. Evacuate area. 2. Secure location. 3. Call EHS/Emergency Response. spill_size->large_spill Large decontaminate Decontaminate Container: 1. Collect first rinse as hazardous waste. 2. Wash thoroughly. 3. Deface label. 4. Dispose of container in regular trash. is_container->decontaminate Yes collect_waste Collect Solid Waste: 1. Wear full PPE. 2. Use designated, compatible container. 3. Label container immediately with 'Hazardous Waste' & full chemical name. is_container->collect_waste No store_waste Store in SAA: 1. Keep container closed. 2. Store near point of generation. 3. Segregate from incompatibles. collect_waste->store_waste request_pickup Request EHS Pickup: 1. Fill container to max 90%. 2. Ensure label is complete. 3. Contact EHS for disposal. store_waste->request_pickup

Sources

Mastering the Safe Handling of 2-Amino-5-bromoisonicotinic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, actionable protocols for the safe handling and disposal of 2-Amino-5-bromoisonicotinic acid, a compound with significant potential in medicinal chemistry. By adhering to these procedures, we ensure a secure laboratory environment, protecting both our team and the integrity of our research.

Section 1: Understanding the Hazard Profile

2-Amino-5-bromoisonicotinic acid, a substituted pyridine derivative, presents several potential hazards that necessitate rigorous safety measures. According to aggregated GHS data, this compound is classified as causing skin irritation and serious eye irritation.[1][2][3] Furthermore, it may cause respiratory irritation.[2][3][4] Some reports also indicate that it may be harmful if swallowed, in contact with skin, or if inhaled.[1] Given these classifications, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is mandatory.

Section 2: Your First Line of Defense: Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the most critical factor in mitigating exposure risks. The following table outlines the minimum required PPE for handling 2-Amino-5-bromoisonicotinic acid.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[2][5]Prevents skin contact, which can cause irritation.[2]
Body Protection Laboratory coat, long pants, and closed-toe shoes.[2]Minimizes the risk of accidental skin exposure.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or in cases of inadequate ventilation.[2]Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[2]

Causality in PPE Selection: The choice of nitrile or neoprene gloves is based on their resistance to a broad range of chemicals, including pyridine and its derivatives.[5] Standard latex gloves are not recommended as they may offer insufficient protection. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

Section 3: Operational Plan: A Step-by-Step Protocol for Safe Handling

This procedural workflow is designed to minimize exposure and ensure a controlled environment from receipt of the compound to its final disposal.

3.1 Preparation and Engineering Controls

  • Verify Fume Hood Functionality: Before beginning any work, ensure the chemical fume hood is operational and has a current certification.[6] All manipulations of 2-Amino-5-bromoisonicotinic acid should be performed within the fume hood.[5][6]

  • Emergency Equipment Accessibility: Confirm that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance (approximately 50 feet) of the work area.[6]

  • Designate a Handling Area: Cordon off a specific area within the fume hood for the handling of this compound to contain any potential spills.[2]

3.2 Donning Personal Protective Equipment Follow the PPE guidelines outlined in Section 2. Ensure all PPE is correctly sized and in good condition.

3.3 Handling the Compound

  • Weighing and Transfers: Conduct all weighing and transfer operations of the solid compound inside the chemical fume hood to control dust and vapor dissemination.[2]

  • Container Management: Keep containers of 2-Amino-5-bromoisonicotinic acid tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6][7]

  • Good Laboratory Practices: Do not eat, drink, or smoke in the laboratory.[4][5][7] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][8]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood prep_emergency_equip Check Eyewash/Shower prep_fume_hood->prep_emergency_equip prep_area Designate Handling Area prep_emergency_equip->prep_area ppe_don Don Goggles, Gloves, Lab Coat prep_area->ppe_don handle_weigh Weigh/Transfer in Hood ppe_don->handle_weigh handle_store Keep Container Closed handle_weigh->handle_store disp_collect Collect Waste handle_store->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_contact Contact EHS for Disposal disp_label->disp_contact

Caption: Workflow for handling 2-Amino-5-bromoisonicotinic acid.

Section 4: Emergency Procedures: A Rapid Response Guide

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9][10] If skin irritation occurs, seek medical attention.[8][10] Remove and launder contaminated clothing before reuse.[7][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9][10] Seek immediate medical attention.[9][10]

  • Inhalation: Move the individual to fresh air.[2][8][9] If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2][10] Rinse the mouth with water and seek immediate medical attention.[2]

Section 5: Spill Management and Disposal Plan

5.1 Spill Management For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2][4] Do not use air hoses for cleaning.[4] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

5.2 Waste Disposal

  • Waste Collection: Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[2]

  • Waste Classification: Waste containing 2-Amino-5-bromoisonicotinic acid should be treated as hazardous waste.[2]

  • Disposal Protocol: Consult with your institution's EHS department for specific disposal protocols.[2] Do not dispose of this chemical down the drain or in the regular trash.

By integrating these safety protocols into our daily laboratory operations, we uphold our responsibility to ourselves, our colleagues, and the scientific community. Let this guide serve as a foundational resource for the safe and effective handling of 2-Amino-5-bromoisonicotinic acid.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445. PubChem. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • PYRIDINE FOR HPLC / UV SPECTROSCOPY. Loba Chemie. [Link]

  • SAFETY DATA SHEET: 5-Bromonicotinic acid. Thermo Fisher Scientific. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.